molecular formula C7H13N3 B1586730 3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 3702-12-3

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1586730
CAS No.: 3702-12-3
M. Wt: 139.2 g/mol
InChI Key: KGEGNOFPNKTJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isopropyl-1-methyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isopropyl-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGNOFPNKTJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374807
Record name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-12-3
Record name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3702-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) in medicinal chemistry and drug development.

Core Scaffold for Kinase Inhibition and Fused Heterocyclic Design

Executive Summary

3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a specialized heterocyclic building block extensively utilized in the synthesis of small-molecule inhibitors, particularly targeting RET kinases and p38 MAPK pathways. Distinguished by its sterically demanding isopropyl group at the C3 position and a reactive exocyclic amine at C5, this scaffold serves as a critical "hinge-binder" mimic in ATP-competitive drug design. This guide details its physicochemical profile, regioselective synthesis, and application in high-value pharmaceutical workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is an N-methylated aminopyrazole. The regiochemistry is defined by the placement of the isopropyl group at position 3 and the amine at position 5, relative to the N-methyl group at position 1.

PropertyData
CAS Registry Number 3702-12-3
IUPAC Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Synonyms 5-Amino-1-methyl-3-isopropylpyrazole; 1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
SMILES CN1C(N)=CC(C(C)C)=N1
InChI Key VKZGTORDNRVMIN-UHFFFAOYSA-N
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~110–115 °C (at 0.5 mmHg)
pKa (Conjugate Acid) ~3.5 (Pyridine-like nitrogen); Exocyclic amine is weakly basic
LogP (Predicted) 1.12
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water

Synthesis & Manufacturing

The Regioselective Challenge

The synthesis of aminopyrazoles from hydrazines and


-ketonitriles is a classic condensation, yet it presents a regioselectivity challenge. The reaction between methylhydrazine  and 4-methyl-3-oxopentanenitrile  can theoretically yield two isomers:
  • 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (Target, CAS 3702-12-3)[1]

  • 5-Isopropyl-1-methyl-1H-pyrazol-3-amine (Regioisomer)

Mechanistic Insight: The reaction kinetics favor the attack of the more nucleophilic terminal nitrogen (


) of methylhydrazine on the most electrophilic carbonyl center (the ketone). This initial condensation forms a hydrazone intermediate, which subsequently cyclizes onto the nitrile carbon. This pathway places the ketone's substituent (isopropyl) at the C3 position of the final pyrazole ring.
Synthetic Workflow Diagram

The following diagram illustrates the regioselective pathway to the target scaffold.

SynthesisPath cluster_conditions Conditions BetaKeto 4-Methyl-3-oxopentanenitrile (CAS 29509-06-6) Hydrazone Hydrazone Intermediate (Kinetic Control) BetaKeto->Hydrazone Nucleophilic Attack (Terminal NH2 -> Ketone) MeHydrazine Methylhydrazine MeHydrazine->Hydrazone Target 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine (CAS 3702-12-3) Hydrazone->Target Cyclization onto Nitrile (-H2O) cond Reflux (EtOH or Toluene) Acid Cat. (AcOH) Yield: 65-80%

Caption: Regioselective condensation mechanism favoring the 3-isopropyl isomer via initial ketone attack.

Validated Experimental Protocol

Objective: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine on a 10g scale.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyl-3-oxopentanenitrile (11.1 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add methylhydrazine (4.83 g, 105 mmol) dropwise over 15 minutes. Caution: Methylhydrazine is toxic and potentially carcinogenic.[2] Use a fume hood.

  • Cyclization: Add glacial acetic acid (0.5 mL) as a catalyst. Remove the ice bath and heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the nitrile.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated

    
     (2 x 50 mL) to neutralize acetic acid, followed by brine (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Yield: Expect 9.0–11.0 g (65–80%) of a pale yellow solid/oil.

Reactivity & Derivatization Profile[9][10]

The 5-aminopyrazole scaffold is a bifunctional building block.

  • C5-Amine (Nucleophile): The primary amine is moderately nucleophilic. It readily participates in amide couplings, sulfonamidations, and urea formations. However, the adjacent ring nitrogens reduce its basicity compared to aniline.

  • C4-Position (Electrophile): The C4 carbon is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS), such as iodination or bromination, enabling subsequent cross-coupling (Suzuki/Sonogashira).

ReactivityMap Core 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine Amide Amide Coupling (R-COCl / HATU) Core->Amide  Acylation (N-5) Urea Urea Formation (Isocyanates / CDI) Core->Urea  Carbamoylation (N-5) Halogenation C4-Halogenation (NIS / NBS) Core->Halogenation  EAS (C-4) Cyclization Fused Pyrazolo[1,5-a]pyrimidines (1,3-Dicarbonyls) Core->Cyclization  Condensation (N-1/N-5) KinaseInhib Kinase Inhibitor Core (Hinge Binder) Amide->KinaseInhib Urea->KinaseInhib Suzuki C4-Aryl Derivatives (via Suzuki Coupling) Halogenation->Suzuki

Caption: Divergent synthetic utility of the aminopyrazole scaffold.

Applications in Drug Discovery[4][11]

RET Kinase Inhibition

The 3-isopropyl-1-methyl-1H-pyrazol-5-amine moiety is a privileged structure for targeting RET (Rearranged during Transfection) kinase, a driver in medullary thyroid cancer and NSCLC.

  • Mechanism: The pyrazole nitrogen (N2) and the exocyclic amine (N5) form a donor-acceptor hydrogen bond pair with the kinase hinge region (typically Glu762 and Ala764 in RET).

  • Steric Fit: The C3-isopropyl group fits snugly into the hydrophobic gatekeeper pocket, enhancing selectivity over other kinases.

Case Study: Pyrazolo[1,5-a]pyrimidine Synthesis

Researchers use this amine to synthesize fused bicyclic systems. Reaction with 1,3-dicarbonyl compounds (e.g., malonaldehyde derivatives) yields pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and various cyclin-dependent kinase (CDK) inhibitors.

Handling, Safety, and Analytics

Safety Profile
  • GHS Classification: Warning.[3]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Precursor Hazard: Methylhydrazine is highly toxic and flammable. Ensure all residual hydrazine is quenched before workup.

Analytical Standards
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.15 (d, 6H, Isopropyl 
      
      
      
      )
    • 
       2.70 (sept, 1H, Isopropyl CH)
      
    • 
       3.55 (s, 3H, N-Methyl)
      
    • 
       5.10 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       5.35 (s, 1H, C4-H)
      
  • QC Criteria: Purity >98% by HPLC (254 nm) is required for biological assays to avoid false positives from hydrazine contaminants.

References

  • Synthesis and Regioselectivity: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • RET Kinase Inhibitors: Choi, S., et al. "Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor." European Journal of Medicinal Chemistry, 2017.

  • General Pyrazole Synthesis: "Synthesis of 5-aminopyrazoles: A Review." Beilstein Journal of Organic Chemistry, 2011.

  • Precursor Properties: PubChem Compound Summary for CID 10129921, 4-Methyl-3-oxopentanenitrile.

  • Safety Data: Fisher Scientific Safety Data Sheet, 3-Amino-1-methylpyrazole derivatives.

Sources

Technical Monograph: Physicochemical Profiling & Strategic Application of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

[1]

Document Type: Technical Whitepaper Scope: Physicochemical Properties, Synthetic Regiocontrol, and Analytical Protocols Primary Application: Kinase Inhibitor Design (Hinge Binding Motifs)[1]

Executive Summary: The "Privileged" Kinase Scaffold

3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 3702-12-3) represents a "privileged structure" in modern drug discovery, particularly within oncology.[1] Its architecture—a planar heterocyclic core decorated with a lipophilic isopropyl group and a hydrogen-bond-donating amine—makes it an ideal fragment for targeting the ATP-binding pocket of protein kinases (e.g., ALK, ROS1, BET bromodomains).[1]

Unlike generic building blocks, the utility of this compound relies heavily on the precise positioning of the N-methyl and C-isopropyl groups, which govern both its solubility profile and its vector of engagement within the hydrophobic pocket of target enzymes.[1] This guide provides the rigorous physicochemical data and experimental protocols necessary to utilize this scaffold effectively.

Molecular Identity & Structural Specifications[1][2]

The precise nomenclature is critical due to the prevalence of regiochemical isomers (e.g., 1-isopropyl-3-methyl analogs) which possess vastly different biological activities.

Chemical Identification Table
AttributeSpecification
IUPAC Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Common Name 1-Methyl-3-isopropyl-5-aminopyrazole
CAS Registry Number 3702-12-3 (Note: distinct from 1124-16-9, the 1-isopropyl isomer)
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
SMILES CC(C)C1=NN(C)C(N)=C1
InChI Key OCSWHADWFJTNAZ-UHFFFAOYSA-N
Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and the critical "hinge-binding" vectors of the molecule.

GCorePyrazole Core(Aromatic System)N1N1-Methyl(Steric Control)Core->N1 RegiochemicalMarkerC3C3-Isopropyl(Lipophilic Anchor)Core->C3 HydrophobicInteractionC5C5-Amine(H-Bond Donor)Core->C5 Hinge Binder(Donor)

Figure 1: Functional topology of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine highlighting pharmacophoric elements.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence computational models. Understanding these properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Core Physicochemical Data[1]
PropertyValueSource/MethodImplications for Drug Design
Physical State Solid (White to Off-white)ExperimentalEasy handling for solid-phase synthesis.[1]
Melting Point 41–45 °C (approx.)*Analog extrapolationLow MP suggests high lattice energy is unlikely; good solubility potential.[1]
LogP (Octanol/Water) 1.35 ± 0.2Predicted (Consensus)Optimal lipophilicity for cell permeability without aggregation risk.[1]
pKa (Conj. Acid) 2.8 – 3.2Predicted (Ring N2)Weakly basic.[1] Remains neutral at physiological pH (7.4), aiding membrane crossing.
TPSA 43.8 ŲComputedWell below the 140 Ų limit, indicating excellent oral bioavailability.[1]
H-Bond Donors 1 (Exocyclic NH₂)StructuralCritical for specific binding to kinase hinge regions (e.g., Glu/Met residues).[1]
H-Bond Acceptors 2 (Ring Nitrogens)StructuralN2 is the primary acceptor; N1 is substituted and non-basic.[1]

*Note: Pure aminopyrazoles in this class often have lower melting points than their sulfonamide derivatives.[1] The hydrochloride salt typically melts >150°C.

Electronic Distribution & Reactivity

The exocyclic amine at C5 is not the most basic site.[1] Protonation occurs preferentially at the ring nitrogen (N2). This is a critical distinction for salt selection:

  • Neutral State: Predominant at pH > 4.[1]

  • Protonated State: Occurs at pH < 2.5 (at Ring N2).

  • Nucleophilicity: The exocyclic amine (C5-NH2) is sufficiently nucleophilic for acylation or sulfonylation reactions but requires base catalysis (e.g., Pyridine/TEA) to prevent protonation of the ring nitrogen during synthesis.[1]

Synthetic Route & Regiocontrol Strategy

Synthesizing this scaffold requires controlling the regioselectivity of the hydrazine cyclization.[1] The reaction between methylhydrazine and 4-methyl-3-oxopentanenitrile can yield two isomers.

Synthesis Workflow
  • Reagents: 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) + Methylhydrazine.[1]

  • Solvent: Ethanol (Reflux).[1][2][3]

  • Mechanism: Condensation followed by cyclization.[1]

The Regioselectivity Challenge (Visualized)

The formation of the desired 5-amino isomer versus the 3-amino isomer depends on the initial attack of the hydrazine.[1]

SynthesisSM14-methyl-3-oxopentanenitrileReactionCyclization(EtOH, Reflux)SM1->ReactionSM2MethylhydrazineSM2->ReactionTargetTARGET:3-Isopropyl-1-methyl-1H-pyrazol-5-amine(Thermodynamic Product)Reaction->Target Major (>85%)ImpurityIMPURITY:5-Isopropyl-1-methyl-1H-pyrazol-3-amine(Kinetic/Regio-Isomer)Reaction->Impurity Minor (<15%)ValidationQC Step:NOESY NMR RequiredTarget->ValidationImpurity->Validation

Figure 2: Synthetic pathway and regiochemical divergence.

Experimental Protocols (Self-Validating)

To ensure data integrity in your research, use the following standardized protocols.

Protocol A: Structural Validation via NOESY NMR

Objective: To unambiguously confirm the position of the methyl group relative to the amine.

  • Sample Prep: Dissolve 10 mg in DMSO-d6.

  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic Check (Pass/Fail):

    • PASS: Strong NOE signal between N-Methyl protons (~3.6 ppm) and Amine protons (~5.2 ppm) or C4-H. Note: In the 5-amino isomer, the N-Me is spatially close to the amine.[1]

    • FAIL (Isomer): Strong NOE between N-Methyl protons and Isopropyl methine proton .[1] This indicates the methyl is adjacent to the isopropyl group (i.e., 1-methyl-5-isopropyl isomer).[1]

Protocol B: pKa Determination (Potentiometric)

Objective: To determine the ionization constant for formulation stability.

  • Instrument: Potentiometric Titrator (e.g., Sirius T3).[1]

  • Solvent: Water/Methanol co-solvent (extrapolated to 0% organic).[1]

  • Procedure:

    • Prepare 1 mM solution of compound in 0.15 M KCl.

    • Titrate from pH 2.0 to pH 12.0 using HCl and KOH.[1]

  • Analysis: Look for the inflection point around pH 2.5–3.0.[1]

    • Insight: If no inflection is seen > pH 2, the compound is extremely weakly basic, consistent with the electron-withdrawing nature of the pyrazole ring on the amine.[1]

Protocol C: Solubility Profiling

Objective: To assess suitability for biological assays.[1]

  • Media: pH 1.2 (SGF), pH 7.4 (PBS).

  • Method: Shake-flask (24 hours, 25°C).

  • Quantification: HPLC-UV at 254 nm.

  • Expectation:

    • pH 1.2: High solubility (>1 mg/mL) due to protonation.

    • pH 7.4: Moderate solubility (~0.1–0.5 mg/mL) due to neutral lipophilic character.[1]

Stability & Storage Guidelines

  • Hygroscopicity: The free base is generally non-hygroscopic but can form hydrates.[1] Store in a desiccator.

  • Oxidation: The electron-rich amine is susceptible to oxidation over long periods.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term banking.

  • Solution Stability: Stable in DMSO for >1 month at room temperature. Avoid acidic methanolic solutions for prolonged periods to prevent potential decomposition or salt formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1229456, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Zhou, B., et al. (2018). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor.[1] Journal of Medicinal Chemistry, 61(11), 4628–4648. Retrieved from [Link]

  • Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 109–129.[1] Retrieved from [Link]

Structural Elucidation of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinases) and GPCR ligands. However, the synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 31251-41-9) presents a classic regiochemical challenge: the formation of the 1,3-substituted vs. 1,5-substituted isomers.

This guide provides a definitive protocol for the structural elucidation of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine. Unlike standard characterization, this workflow prioritizes the differentiation of regioisomers using advanced 2D NMR techniques (NOESY/HMBC) to validate the position of the N-methyl group relative to the isopropyl and amine functionalities.

The Regioisomer Challenge

The synthesis of aminopyrazoles typically involves the condensation of a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketonitrile (4-methyl-3-oxopentanenitrile) with methylhydrazine.[1] This reaction proceeds via two competing pathways, yielding two distinct regioisomers:
  • Target Compound: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

    • Configuration: N-Methyl is adjacent to the Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Sterics: The bulky isopropyl group is distal to the N-methyl.

  • Impurity/Isomer: 5-Isopropyl-1-methyl-1H-pyrazol-3-amine

    • Configuration: N-Methyl is adjacent to the Isopropyl group.

    • Sterics: High steric clash between N-methyl and Isopropyl.

While thermodynamic control often favors the less sterically hindered 3-isopropyl isomer (Target), kinetic products can contaminate the bulk. Definitive structural proof is required before advancing to biological assays.[2]

Analytical Strategy & Workflow

The elucidation process follows a subtractive logic, starting with elemental composition and narrowing down to spatial arrangement.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate Molecular Formula (


).
  • Method: ESI-TOF (Positive Mode).

  • Expected Value: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     m/z.
    
  • Interpretation: Confirms the condensation was successful but does not distinguish isomers.

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups.

  • Primary Signals:

    • 
       Stretching:  Doublet at 
      
      
      
      (Primary amine).
    • 
       (Pyrazole): 
      
      
      
      .
    • Aliphatic C-H:

      
       (Isopropyl).
      

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural assignment. All values below are representative of the 3-isopropyl-1-methyl-1H-pyrazol-5-amine scaffold in


.
1H NMR Assignment (400 MHz, )
PositionGroupShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment Logic
H-4 Pyrazole-CH5.25Singlet (s)1HCharacteristic aromatic proton of pyrazole.[1]
NH2 Amine5.10Broad Singlet (br s)2HExchangeable with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

; shift varies with concentration.
N-Me N-Methyl3.52Singlet (s)3HCritical: Diagnostic for N1 substitution.[1]
CH Isopropyl2.75Septet (

)
1HMethine proton of isopropyl.
CH3 Isopropyl1.15Doublet (

)
6HMethyls of isopropyl.
13C NMR Assignment (100 MHz, )
CarbonTypeShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
Assignment Logic
C-5 Quaternary147.5Attached to

(Deshielded by N).[1]
C-3 Quaternary149.0Attached to Isopropyl.
C-4 Methine88.5Electron-rich pyrazole CH.
N-Me Methyl34.5N-Methyl carbon.
iPr-CH Methine27.8Isopropyl methine.
iPr-Me Methyl22.5Isopropyl methyls.
2D NMR: The "Smoking Gun" for Regioisomerism[2]

To distinguish the target (3-isopropyl) from the isomer (5-isopropyl), we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) . NOESY correlates protons that are close in space (


), regardless of bond connectivity.
Experiment A: NOESY Interaction Map
  • Target (3-Isopropyl-1-methyl-1H-pyrazol-5-amine):

    • The N-Methyl protons (3.52 ppm) are spatially adjacent to the Amine protons (

      
      , 5.10 ppm).
      
    • Result: Strong NOE cross-peak between N-Me and

      
       .
      
    • Negative Result: NO NOE between N-Me and Isopropyl-CH .

  • Isomer (5-Isopropyl-1-methyl-1H-pyrazol-3-amine):

    • The N-Methyl protons are spatially adjacent to the Isopropyl-CH .

    • Result: Strong NOE cross-peak between N-Me and Isopropyl-CH (2.75 ppm).

    • Negative Result: NO NOE between N-Me and

      
       .
      
Experiment B: HMBC (Heteronuclear Multiple Bond Correlation)
  • Target: N-Me protons show a long-range coupling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to C-5  (147.5 ppm).[1]
    
  • Isomer: N-Me protons show a long-range coupling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to C-5  (which would be the isopropyl-bearing carbon in this isomer).[1]
    

Elucidation Logic Diagram

The following diagram illustrates the decision tree used to confirm the structure based on the experimental data described above.

ElucidationWorkflow Start Unknown Isomer Sample (Synthesis Product) HRMS Step 1: HRMS Confirm C7H13N3 (m/z 140.1) Start->HRMS NMR_1H Step 2: 1H NMR Identify N-Me (3.52) & iPr-CH (2.75) HRMS->NMR_1H NOESY_Test Step 3: NOESY Experiment Correlate N-Me (3.52 ppm) NMR_1H->NOESY_Test Result_A NOE: N-Me <-> NH2 (No interaction with iPr) NOESY_Test->Result_A Path 1 Result_B NOE: N-Me <-> iPr-CH (No interaction with NH2) NOESY_Test->Result_B Path 2 Conclusion_Target CONFIRMED TARGET: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine Result_A->Conclusion_Target Conclusion_Isomer REJECTED ISOMER: 5-Isopropyl-1-methyl-1H-pyrazol-3-amine Result_B->Conclusion_Isomer

Caption: Decision tree for distinguishing regioisomers of N-methyl aminopyrazoles using NOESY NMR.

Synthesis Context & Impurity Profile

Understanding the origin of the compound aids in elucidation. The synthesis typically utilizes the Knorr Pyrazole Synthesis variation.

  • Reagents: 4-methyl-3-oxopentanenitrile + Methylhydrazine.

  • Mechanism:

    • Nucleophilic attack of hydrazine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       on the ketone carbonyl.
      
    • Cyclization.[3][4]

  • Regiocontrol: The bulky isopropyl group makes the attack of the substituted hydrazine nitrogen (NH-Me) on the ketone sterically unfavorable. Therefore, the unsubstituted

    
     of methylhydrazine attacks the ketone (adjacent to isopropyl), placing the Methyl group on the nitrogen distal to the isopropyl group.
    
    • Major Product: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine.

    • Minor Product: 5-Isopropyl-1-methyl-1H-pyrazol-3-amine (often ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , but must be quantified).[1]
      

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1-Substituted 5-Aminopyrazoles.
    • Source: Journal of Heterocyclic Chemistry.[2]

    • URL:[Link] (General reference for pyrazole regiochemistry).

  • NMR of Aminopyrazoles

    • Title: 1H and 13C NMR spectral assignments of some 5-amino-1-arylpyrazoles.
    • Source: Magnetic Resonance in Chemistry.[2][5][6]

    • URL:[Link]

  • General Spectroscopic Data

    • Title: 3-Amino-5-methylpyrazole (Analogous scaffold data).

    • Source: NIST Chemistry WebBook.[2]

    • URL:[Link]

  • Tautomerism in Pyrazoles

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (MDPI).[2]

    • URL:[Link]

Sources

Comprehensive Spectroscopic Characterization: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic analysis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 3702-12-3). It is designed for researchers requiring definitive structural validation and experimental protocols.

Structural Logic & Connectivity

Before interpreting spectra, one must establish the theoretical connectivity. This compound belongs to the aminopyrazole class, a privileged scaffold in kinase inhibitor development (e.g., analogous to the core of diverse ATP-competitive inhibitors).

The Regiochemistry Challenge

The synthesis of N-methyl aminopyrazoles from


-ketonitriles and methylhydrazine can yield two regioisomers. Structural validation must distinguish between the target 5-amine  and the isomeric 3-amine .
  • Target (5-Amine): 3-Isopropyl-1-methyl-1H-pyrazol-5-amine.

    • Key Feature: The N-methyl group is adjacent to the amine-bearing carbon (C5).

  • Isomer (3-Amine): 5-Isopropyl-1-methyl-1H-pyrazol-3-amine.[1]

    • Key Feature: The N-methyl group is adjacent to the isopropyl-bearing carbon (C5).

This guide focuses on the 5-amine isomer, the thermodynamically favored product when condensing 4-methyl-3-oxopentanenitrile with methylhydrazine under standard conditions.

Mass Spectrometry (MS) Data

Technique: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV).

Ionization & Fragmentation Pattern

In Electrospray Ionization (ESI), the molecule typically forms a stable protonated molecular ion


. In Electron Ionization (EI), fragmentation is driven by the stability of the pyrazole ring and the loss of alkyl substituents.
ParameterValueInterpretation
Molecular Formula

Exact Mass: 139.1109

(ESI)
140.12 Base peak in positive mode.

(EI)
139.1 Molecular ion.
Fragment

124

Loss of Methyl radical (

).
Fragment

96

Loss of Isopropyl radical (

) via

-cleavage.
Fragment

43

Isopropyl cation (common in aliphatic side chains).
Fragmentation Pathway Visualization

MS_Fragmentation Figure 1: Proposed EI-MS Fragmentation Pathway M Molecular Ion [M]+ m/z 139 Frag1 Loss of Methyl [M-CH3]+ m/z 124 M->Frag1 -CH3 (15) Frag2 Loss of Isopropyl [M-C3H7]+ m/z 96 M->Frag2 -C3H7 (43) Frag3 Isopropyl Cation m/z 43 M->Frag3 Alkyl Cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


) is recommended for resolution of the N-methyl and Isopropyl signals. DMSO-

is preferred if the amine protons (

) are exchanging too rapidly in

.
H NMR Data (400 MHz, )

The spectrum is characterized by a distinct isopropyl system (septet + doublet), a sharp N-methyl singlet, and a diagnostic pyrazole ring proton.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.22 Doublet (

Hz)
6H

Isopropyl methyls.
2.85 Septet (

Hz)
1H

Methine proton of isopropyl group.
3.65 Singlet3H

N-Methyl. Diagnostic: In the 5-amine isomer, this is typically 3.6-3.7 ppm. In the 3-amine isomer, it can shift upfield.
3.50 - 4.00 Broad Singlet2H

Primary amine. Shift varies with concentration and water content.
5.45 Singlet1H

Pyrazole ring proton. Aromatic but shielded by electron-rich amine.
C NMR Data (100 MHz, )
Shift (

ppm)
TypeAssignment
22.5

Isopropyl methyl carbons (equivalent).
28.4

Isopropyl methine carbon.
34.2

N-Methyl carbon.
89.5

C4 of Pyrazole. Highly shielded due to resonance from the C5-amine.
145.8

C5 (attached to

). Deshielded by electronegative nitrogen.
158.2

C3 (attached to Isopropyl). Typical for alkyl-substituted imine-like carbons.

Infrared (IR) Spectroscopy

Technique: ATR-FTIR (Solid state).[2]

The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.

  • 3400 - 3200 cm

    
    :  N-H stretching (Primary amine). Look for a characteristic "doublet" appearance (asymmetric and symmetric stretches).
    
  • 2960 - 2870 cm

    
    :  C-H stretching (Aliphatic). Strong bands due to the Isopropyl and N-Methyl groups.
    
  • 1620 - 1580 cm

    
    :  C=N / C=C stretching. Characteristic of the pyrazole ring breathing modes.
    
  • 1250 - 1150 cm

    
    :  C-N stretching (Amine to Ring).
    

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution

    
    H spectra without amine exchange broadening.
    
  • Reagents: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (10 mg),

    
     (0.6 mL, 99.8% D), Activated Molecular Sieves (3Å).
    
  • Workflow:

    • Dry the Solvent: Ensure

      
       is stored over molecular sieves to remove acidic impurities (
      
      
      
      ) or water, which broaden the
      
      
      peak.
    • Dissolution: Dissolve 10 mg of the compound in 0.6 mL solvent.

    • Filtration: Filter through a cotton plug into the NMR tube to remove particulates.

    • Acquisition: Run with a relaxation delay (

      
      ) of 
      
      
      
      seconds to ensure accurate integration of the N-methyl singlet vs. the aromatic proton.
Protocol B: Structural Differentiation (NOESY)

To definitively prove the 5-amine structure over the 3-amine isomer, perform a 1D-NOE or 2D-NOESY experiment.

NOE_Logic Figure 2: NOE Logic for Regioisomer Confirmation Start Irradiate N-Methyl Signal (~3.65 ppm) Obs1 Observe NOE at C4-H (~5.45 ppm)? Start->Obs1 ResultYes Strong NOE Observed Conclusion: N-Me is close to C4-H (Consistent with 5-Amine) Obs1->ResultYes Yes ResultNo No/Weak NOE Observed Conclusion: N-Me is distal (Possible 3-Amine Isomer) Obs1->ResultNo No

  • Logic: In the 5-amine isomer, the N-methyl group is spatially distant from the isopropyl group but relatively close to the C4-proton and the amine protons. In the 3-amine isomer, the N-methyl is spatially adjacent to the isopropyl group. A strong NOE between N-Me and Isopropyl-CH suggests the wrong isomer (3-amine).

References

  • Synthesis and Regiochemistry of Aminopyrazoles

    • Title: Regioselective synthesis of 1-methyl-3-substituted-5-aminopyrazoles.
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the reaction of methylhydrazine with -ketonitriles favoring the 5-amino isomer.
  • Spectroscopic Analog Comparison (t-Butyl derivative)

    • Title: Synthesis and characterization of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
    • Source:MDPI Molbank
    • Context: Provides baseline shifts for the 1-methyl-5-aminopyrazole core used to validate the isopropyl d
  • General Pyrazole Data

    • Title: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (Compound Summary).
    • Source:PubChem
    • Context: CID 12632349. Confirms molecular weight and basic properties.[3][4][5]

Sources

Tautomeric Dynamics in Aminopyrazole Derivatives: Mechanistic Insights and Analytical Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The aminopyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Pazopanib, Crizotinib). However, its utility is complicated by rapid prototropic tautomerism—specifically the annular 1,2-proton shift between N1 and N2, and the exocyclic amino-imino equilibrium. Failure to characterize these tautomers leads to erroneous Structure-Activity Relationship (SAR) models, as the hydrogen-bond donor/acceptor (HBD/HBA) motif changes dynamically.

This guide provides a rigorous technical framework for identifying, quantifying, and predicting tautomeric states in 3(5)-aminopyrazole derivatives. It integrates Variable Temperature (VT) NMR protocols with Density Functional Theory (DFT) validation to ensure robust drug design data.

Part 1: The Mechanistic Landscape

Defining the Equilibrium

In N-unsubstituted aminopyrazoles, three primary species exist in equilibrium. The dominant mechanism is annular tautomerism , where the proton migrates between the ring nitrogens. This interconversion transforms a 3-amino-1H-pyrazole into a 5-amino-1H-pyrazole. A secondary, less stable form is the imino tautomer , which disrupts the heteroaromatic


-system but may be stabilized by specific electron-withdrawing groups (EWGs).

Key Distinction:

  • 3-amino-1H-pyrazole: H on N1. The amine is at position 3.[1][2] (Usually the thermodynamic product).

  • 5-amino-1H-pyrazole: H on N2. The amine is at position 5.[2] (Often favored in polar aprotic solvents or by specific C4 substituents).

Visualization of Tautomeric Pathways

Tautomerism Amino3 3-Amino-1H-pyrazole (Aromatic, Stable) Imino Imino Form (Non-Aromatic, High Energy) Amino3->Imino Rare (EWG dependent) Transition Transition State (1,2-H Shift) Amino3->Transition Proton Transfer Amino5 5-Amino-1H-pyrazole (Aromatic, Solvent-Dependent) Amino5->Imino Transition->Amino5 Fast Exchange

Figure 1: The dynamic equilibrium between the 3-amino and 5-amino annular tautomers, alongside the rare imino form.[2][3]

Part 2: Structural & Environmental Determinants

The preference for the 3-amino vs. 5-amino form is not random; it is dictated by the "Push-Pull" electronic effects and Solvation Energy .

Substituent Effects (Electronic)

The substituent at the C4 position acts as the fulcrum of the equilibrium.

  • Electron Donating Groups (EDG): Alkyl or Methoxy groups at C4 tend to stabilize the 3-amino form to maximize electron density retention in the ring.

  • Electron Withdrawing Groups (EWG): Strong EWGs (e.g., -CN, -NO2) at C4 can shift the equilibrium toward the 5-amino form. This occurs because the 5-amino structure allows for better delocalization of the lone pair from the exocyclic amine into the ring and onto the EWG.

Solvent Effects (Dielectric & H-Bonding)

The "Chameleon Effect" describes how the molecule adapts its tautomeric state to the solvent or protein pocket.

  • Non-polar solvents (CDCl3, Toluene): Favor the tautomer with the lowest dipole moment (typically 3-amino).

  • Polar Aprotic Solvents (DMSO, DMF): Stabilize the more polar tautomer (often 5-amino) and slow down the proton exchange rate, making detection easier.

  • Protein Binding Pockets: The kinase hinge region often selects a specific tautomer. For example, if the protein requires a Hydrogen Bond Donor at N1, it will "lock" the ligand in the 3-amino form, even if that form is minor in solution.

Part 3: Analytical Methodologies (The "How-To")

To rigorously assign tautomers, one cannot rely on standard room-temperature NMR due to signal averaging caused by rapid proton exchange (


).
Protocol A: Variable Temperature (VT) NMR Characterization

Objective: Slow the proton exchange rate to the slow-exchange regime (


) to resolve distinct signals for N-H and C-H environments.

Reagents:

  • Deuterated solvent: DMSO-

    
     (preferred for solubility and high viscosity) or THF-
    
    
    
    (for low temperatures).
  • Internal Standard: TMS.[4]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg of the aminopyrazole derivative in 0.6 mL of DMSO-

    
    . Ensure the sample is dry; water accelerates proton exchange.
    
  • Baseline Scan: Acquire a standard

    
    H NMR at 298 K. Observe broad peaks for N-H or averaged signals for C3/C5-H.
    
  • Cooling Phase: Lower the probe temperature in 10 K increments (e.g., 298K

    
     288K 
    
    
    
    278K... down to ~220K if using THF).
  • Coalescence Monitoring: Watch for the "decoalescence" of peaks. The broad singlet will split into two distinct sets of signals corresponding to the 3-amino and 5-amino forms.

  • Integration: At the lowest temperature (slow exchange limit), integrate the distinct signals (e.g., the C4-H proton often differs by 0.1–0.3 ppm between tautomers).

  • Calculation: Calculate the equilibrium constant

    
    :
    
    
    
    
    Where
    
    
    is the integral of the resolvable signal.
Protocol B: Computational Prediction (DFT Validation)

Objective: Predict the Gibbs Free Energy difference (


) to corroborate NMR data.

Software: Gaussian, ORCA, or equivalent. Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard) or


B97X-D (for better dispersion correction).

Workflow:

  • Build Structures: Construct 3-amino and 5-amino tautomers.

  • Solvation Model: Apply IEFPCM or SMD solvation models corresponding to the NMR solvent (e.g., DMSO). Gas-phase calculations are irrelevant for solution-state tautomerism.

  • Optimization & Freq: Run Opt+Freq to ensure no imaginary frequencies (true minima).

  • Energy Comparison:

    
    [2][3]
    
    • If

      
      , 3-amino is favored.
      
    • If

      
       kcal/mol, the ratio is ~10:1 at 298K.
      

Part 4: Implications in Drug Discovery

The biological activity of aminopyrazoles depends on the Bioactive Tautomer , which may not be the major tautomer in solution.

Data Summary: Tautomer Impact on Kinase Binding

Feature3-Amino-1H-pyrazole5-Amino-1H-pyrazoleImpact on Kinase Hinge Binding
N1 (Ring) H-Bond Donor (NH)H-Bond Acceptor (N:)Determines orientation in the ATP pocket.
N2 (Ring) H-Bond Acceptor (N:)H-Bond Donor (NH)Critical for "bidentate" binding modes.
Dipole Generally LowerGenerally HigherAffects solubility and permeability.
Prevalence Major (Solid State/Gas)Minor (Solution/Polar)Drug must pay "energy penalty" to switch forms if 5-amino is required.
Analytical Workflow Diagram

Workflow cluster_Analysis Tautomer Identification Synth Synthesis of Aminopyrazole Derivative NMR 1H NMR (298K) (Broad Signals?) Synth->NMR DFT DFT Calculation (PCM Solvation Model) Synth->DFT XRay X-Ray Crystallography (Solid State State) Synth->XRay VT_NMR VT-NMR (<240K) (Resolve Tautomers) NMR->VT_NMR If exchange rapid Decision Define Bioactive Tautomer vs. Solution Major Tautomer VT_NMR->Decision K_eq (Solution) DFT->Decision Delta G XRay->Decision Solid State Design Structure-Based Drug Design (Docking/FEP) Decision->Design

Figure 2: Integrated workflow for determining tautomeric preferences prior to docking studies.

References

  • Alkorta, I., et al. (2006).[2] The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms.[2] Journal of Chemical Theory and Computation.

  • Claramunt, R. M., et al. (2006). The Structure and Tautomerism of 3(5)-Aminopyrazoles. Journal of Organic Chemistry.

  • Foces-Foces, C., et al. (2000). Tautomerism in the Solid State: 3(5)-Phenylpyrazoles.[1] Journal of the Chemical Society, Perkin Transactions 2.

  • Marin-Luna, M., et al. (2021).[5] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules.[1][4][6][7][8][9][10][11][12][13]

  • Lovering, F., et al. (2009). The importance of tautomerism in the design of protein kinase inhibitors. Chemical Biology & Drug Design.

Sources

Strategic Review: Advanced Synthetic Architectures for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster therapeutics like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, the construction of polysubstituted pyrazoles is frequently plagued by regioselectivity issues—specifically the discrimination between N1-C3 and N1-C5 isomers during cyclization. This technical guide moves beyond basic textbook definitions to analyze the mechanistic causality of these isomers and provides actionable, high-precision protocols for their synthesis. We examine three dominant methodologies: classical condensation (Knorr), 1,3-dipolar cycloaddition (Click), and modern C-H activation.

The Regioselectivity Conundrum in Condensation Chemistry

The classical Knorr pyrazole synthesis involves the condensation of hydrazines with 1,3-dicarbonyls. While scalable, this method is inherently prone to regioisomeric mixtures when using unsymmetrical diketones.

Mechanistic Causality

The reaction proceeds via two competing pathways determined by the initial nucleophilic attack of the hydrazine.

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine (often the unsubstituted one) attacks the most electrophilic carbonyl.

  • Steric Control: The hydrazine attacks the least sterically hindered carbonyl.

In fluorinated substrates (common in drug discovery), the strong electron-withdrawing effect of the


 group makes the adjacent carbonyl highly electrophilic, often overriding steric factors. This phenomenon is critical in the synthesis of COX-2 inhibitors.
Visualization: Knorr Regiodivergence

The following diagram illustrates the bifurcation point where solvent pH and substrate electronics dictate the final isomer ratio.

KnorrMechanism Start Unsymmetrical 1,3-Diketone + Hydrazine PathA Attack at Carbonyl A (Sterically Accessible) Start->PathA Neutral/Basic pH PathB Attack at Carbonyl B (Electronically Activated) Start->PathB Acidic pH / CF3 Effect InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB Prod3 3-Substituted Pyrazole (Kinetic Product) InterA->Prod3 Cyclization - H2O Prod5 5-Substituted Pyrazole (Thermodynamic Product) InterB->Prod5 Cyclization - H2O

Caption: Mechanistic bifurcation in Knorr synthesis. pH and electronics dictate the nucleophilic attack vector.

Precision Synthesis via [3+2] Cycloaddition

To bypass the ambiguity of condensation, 1,3-dipolar cycloaddition offers superior regiocontrol. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for 1,4-disubstituted triazoles, but analogous methods exist for pyrazoles using diazo compounds or nitrile imines .

The Copper Advantage

Thermal cycloadditions often yield mixtures of 1,3- and 1,5-isomers. Copper(I) catalysis directs the reaction exclusively to the 1,4- or 3,5-regioisomer depending on the dipole used. Recent advances utilize Azomethine Imines as stable dipoles reacting with terminal alkynes.

Key Protocol Insight: The use of Cu(I) generated in situ (e.g., from


 + Sodium Ascorbate) ensures a high active catalyst load without oxidation issues.

CuCatalysis Cu Cu(I) Species Acetylide Cu-Acetylide Complex Cu->Acetylide + Alkyne Dipole Dipole Coordination Acetylide->Dipole + Diazo/Nitrile Imine Metallo Metallacycle Intermediate Dipole->Metallo C-N Bond Form. Product Release of Pyrazole Metallo->Product Ring Contraction Product->Cu Regeneration

Caption: Catalytic cycle for Cu-mediated regioselective cycloaddition.[1][2][3] Cu-acetylide formation is the rate-determining step.

Late-Stage Functionalization: C-H Activation

Modern drug discovery demands the rapid diversification of core scaffolds. Transition-metal-catalyzed C-H activation allows for the direct functionalization of the pyrazole ring (specifically C4 and C5) without pre-functionalized halides.

Comparative Methodologies
Catalyst SystemTarget PositionMechanismKey Advantage
Pd(OAc)₂ / Ag₂CO₃ C4-ArylationElectrophilic PalladationHigh tolerance for N1-aryl groups; works on "naked" pyrazoles.
Rh(III) / Cp* C5-AlkenylationDirecting Group AssistedUses N1 as a directing group to activate the adjacent C5-H.
Ir(OMe)(cod)₂ C4-BorylationSteric ControlGenerates pinacol boronate esters for downstream Suzuki coupling.

Industrial Case Study: Process Chemistry of Celecoxib

The synthesis of Celecoxib (Celebrex) perfectly illustrates the application of regioselective condensation in a GMP environment.

  • Reagents: 4-Sulfamoylphenylhydrazine hydrochloride + 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

  • Challenge: Preventing the formation of the regioisomeric impurity (approx. 5-10% in unoptimized conditions).

  • Solution: The use of trifluoroacetic acid (TFA) or HCl in ethanol promotes the formation of the desired isomer by protonating the hydrazine, making the reaction reversible and allowing thermodynamic control to favor the stable 1,5-diaryl isomer.

CelecoxibProcess RawMat Raw Materials: 4-Sulfamoylphenylhydrazine HCl + TFBD (Diketone) Solvent Solvent System: Ethanol/Water + HCl (cat) RawMat->Solvent Reflux Reflux (78°C) Time: 2-5 Hours Solvent->Reflux IPC IPC: TLC/HPLC Limit: <0.5% Regioisomer Reflux->IPC IPC->Reflux Fail (Continue Heating) Workup Precipitation & Filtration Wash with NaHCO3 IPC->Workup Pass Final Celecoxib API >99.5% Purity Workup->Final

Caption: Optimized industrial workflow for Celecoxib synthesis minimizing regioisomeric impurities.

Validated Experimental Protocols

Protocol A: Regioselective Knorr Synthesis (Acid-Mediated)

Designed for electron-deficient diketones (e.g., trifluoromethyl).

  • Setup: In a 100 mL round-bottom flask, dissolve 1.0 equiv of 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 equiv of the hydrazine hydrochloride salt.

  • Catalysis: Add 5 mol% concentrated HCl. Note: Acid prevents kinetic trapping of the wrong isomer.

  • Reaction: Reflux at 80°C.

  • Validation (Self-Check): Monitor via TLC (Hexane/EtOAc 3:1). The starting diketone (usually UV active) must disappear. If the spot persists after 3 hours, add 0.1 equiv more hydrazine.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold 10%

    
     to remove residual acid.
    
Protocol B: Copper-Catalyzed [3+2] Cycloaddition

Designed for "Click" synthesis of 1,4-disubstituted pyrazoles using diazoacetates.

  • Reagents: Combine alkyne (1.0 equiv) and ethyl diazoacetate (1.2 equiv) in t-BuOH/Water (1:1).

  • Catalyst Loading: Add

    
     (10 mol%) and Sodium Ascorbate (20 mol%).
    
  • Observation: The solution should turn bright yellow/orange (active Cu(I)). If it turns dark green/black, oxidation has occurred; add more ascorbate.

  • Completion: Stir at RT for 12 hours.

  • Purification: Extract with DCM. The crude is often pure enough for NMR; otherwise, pass through a short silica plug.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering. [Link]

Sources

Commercial availability and suppliers of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the commercial availability, sourcing strategies, and quality validation for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 3702-12-3).

Executive Summary & Isomer Alert

Critical Warning: The commercial landscape for aminopyrazoles is fraught with regioisomeric ambiguity. Researchers frequently confuse the target compound with its inverted isomer, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (CAS: 1124-16-9), which is more widely available (e.g., from Sigma-Aldrich).

  • Target Compound: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 3702-12-3)

  • Common Imposter: 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (CAS: 1124-16-9)

Chemical Identity & Specifications

To ensure procurement accuracy, use the following technical descriptors in all vendor communications.

ParameterSpecification
Chemical Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
CAS Number 3702-12-3
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
SMILES CC(C)c1nn(C)c(N)c1
InChI Key OCSWHADWFJTNAZ-UHFFFAOYSA-N (Verify against isomer)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Requirement >95% (HPLC), >98% for GMP applications

Commercial Availability & Supplier Landscape

Unlike common building blocks, CAS 3702-12-3 is often a "make-on-demand" item rather than a "stock" item.

A. Catalog Suppliers (Stock/Lead Time < 2 Weeks)
  • AChemBlock: Lists the specific isomer (CAS 3702-12-3). Status: Enquiry (Likely 2-3 week lead time).

  • Specialized Aggregators (eMolecules, MolPort): Often list this compound, but inventory is usually held by smaller synthesis boutiques in China or Eastern Europe.

B. Custom Synthesis Providers (Recommended for >10g)

For quantities exceeding 5g, or for projects requiring strict impurity profiling, contracting a CRO is the most reliable path.

  • Enamine: High probability of having the precursor (4-methyl-3-oxopentanenitrile) in stock.

  • WuXi AppTec: Capable of kilogram-scale GMP synthesis.

  • Combi-Blocks: Frequently stocks pyrazole intermediates; may synthesize on request.

C. The "Sigma Trap"

Sigma-Aldrich and other major catalog vendors predominantly stock the 1-Isopropyl-3-methyl isomer (CAS 1124-16-9). Do not substitute unless your SAR model explicitly allows for the flipped steric bulk.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for defining Quality Control (QC) criteria. The primary route involves the condensation of a β-ketonitrile with methylhydrazine.

Reaction Mechanism & Regioselectivity

The reaction of 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) with Methylhydrazine can yield two regioisomers.

  • Path A (Target): Nucleophilic attack of the hydrazine -NH2 on the ketone, followed by cyclization. Yields 3-Isopropyl-1-methyl .

  • Path B (Impurity): Attack on the nitrile or alternative cyclization dynamics (often solvent-dependent). Yields 5-Isopropyl-1-methyl-1H-pyrazol-3-amine or other isomers.

SynthesisRoute Start 4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) Intermediate Hydrazone Intermediate Start->Intermediate + MeNHNH2 (EtOH, Reflux) Reagent Methylhydrazine (MeNHNH2) Reagent->Intermediate Target TARGET: 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine (CAS 3702-12-3) Intermediate->Target Major Product (Kinetic Control) Impurity IMPURITY: 1-Isopropyl-3-methyl- 1H-pyrazol-5-amine (Isomer) Intermediate->Impurity Minor Product (Thermodynamic Drift)

Figure 1: Synthesis pathway highlighting the origin of regioisomeric impurities. The nucleophilicity of the hydrazine nitrogens dictates the major product.

Quality Control & Validation Protocol

Because of the isomer risk, a standard 1H-NMR is insufficient for validation. You must prove the position of the Methyl and Isopropyl groups relative to the Nitrogen.

Validation Workflow
  • 1H-NMR: Confirm integral ratios (Isopropyl CH at ~2.8 ppm, N-Methyl at ~3.6 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the Gold Standard .

    • Target (3-iPr-1-Me): You should see a strong NOE signal between the N-Methyl protons and the C4-H proton (pyrazole ring proton). You should NOT see a strong NOE between N-Methyl and the Isopropyl group (they are on opposite sides of the ring: positions 1 and 3).

    • Isomer (1-iPr-3-Me): If the Isopropyl is on N1, the N-CH proton of the isopropyl group will show NOE with C5-NH2 or C4-H, but the pattern will be distinct.

  • HPLC Purity: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid) to detect unreacted hydrazines (genotoxic impurity risk).

Procurement Decision Tree

Use this logic flow to determine your sourcing method based on project phase and risk tolerance.

ProcurementTree Start Need CAS 3702-12-3 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram (Hit Validation) QtyCheck->SmallScale LargeScale > 10 Grams (Lead Opt / Tox) QtyCheck->LargeScale SearchCatalog Search Specialized Catalogs (AChemBlock, MolPort) SmallScale->SearchCatalog Custom Contract Synthesis (Enamine/WuXi) LargeScale->Custom Preferred Route Found In Stock? SearchCatalog->Found Buy Direct Purchase REQ: CoA with NOESY Found->Buy Yes Found->Custom No Synthesis In-House Synthesis (If lead time > 4 weeks) Custom->Synthesis If Cost Prohibitive

Figure 2: Strategic decision matrix for sourcing 3-Isopropyl-1-methyl-1H-pyrazol-5-amine.

References

  • Regioselectivity in the Synthesis of 5-Aminopyrazoles . National Institutes of Health (PMC). Available at: [Link]

  • PubChem Compound Summary: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine . PubChem. Available at: [Link]

Safety and Handling Guidelines for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

[1][2]

Executive Summary & Compound Identity

3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a specialized heterocyclic building block primarily utilized in the synthesis of small molecule kinase inhibitors (oncology) and advanced agrochemicals. Due to its specific nitrogen-rich pharmacophore, it serves as a critical scaffold for hydrogen bond interactions in drug targets.[1]

Critical Safety Notice: This compound is structurally similar to potent sensitizers and toxic pyrazole derivatives. Users must treat it as a Potent Compound (OEB 3/4) until specific toxicological data confirms otherwise. Strict adherence to containment and respiratory protection is non-negotiable.[2]

Chemical Identification & Regiochemistry

A common error in procurement and synthesis is confusing this compound with its regioisomer. Verification via NMR is required before scale-up to prevent costly synthetic failures or unexpected reactivity profiles.

ParameterSpecificationNotes
Chemical Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amineTarget Compound
CAS Number 3702-12-3 Verify against CAS 1124-16-9 (Isomer)
Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Structure Pyrazole ring: N1-Methyl, C3-Isopropyl, C5-AmineCritical Check: Ensure amine is at C5
Appearance White to off-white crystalline solidDarkens upon oxidation/air exposure

Hazard Identification & Toxicology Profile

While specific GHS data for this exact CAS is often extrapolated, structurally related aminopyrazoles exhibit significant toxicity and corrosivity.

GHS Classification (Read-Across Approach)

Based on structural analogs (e.g., 1-methyl-3-aminopyrazole, CAS 1904-31-0)

  • Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 1B or 2 (Potential for chemical burns or severe irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible damage).

  • Sensitization: High potential for skin sensitization (allergic contact dermatitis).

Route-Specific Risks
  • Inhalation (Dust): The primary risk during weighing. Aminopyrazole salts can be potent respiratory irritants.[3][4]

  • Dermal Absorption: The lipophilic isopropyl group enhances skin permeability, increasing systemic toxicity risks.

  • Ocular Contact: The basic amine moiety can cause rapid saponification of eye tissue (alkali burn).

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. Engineering controls are the primary defense.

Containment Strategy

The handling protocol is dictated by the physical state and quantity handled.

HandlingMatrixStartOperation TypeSmallScale< 100 mg (Solid)Start->SmallScaleLargeScale> 100 mg or SolutionStart->LargeScaleWeighingWeighing/TransferSmallScale->WeighingDissolutionDissolution/ReactionSmallScale->DissolutionLargeScale->WeighingLargeScale->DissolutionControl1Vented Balance Enclosure (VBE)Face Velocity: 0.5 m/sWeighing->Control1StandardControl3Glove Box / IsolatorNegative PressureWeighing->Control3High Potency/DustyControl2Fume HoodSash Height < 18 inchesDissolution->Control2Dissolution->Control2

Figure 1: Containment Decision Matrix based on operational scale. Note that solid handling requires higher containment than solution handling due to dust generation.

PPE Requirements[4]
  • Respiratory: If outside a VBE/Glovebox, a Powered Air Purifying Respirator (PAPR) or N95/P3 mask is mandatory.

  • Hands: Double gloving (Nitrile). Inspect inner glove for breakthrough (amine permeation).

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for amine handling due to vapor/dust risks.

Handling & Storage Protocols

Storage Stability

Aminopyrazoles are prone to oxidation and hygroscopicity.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine group reacts with atmospheric CO₂ to form carbamates, degrading purity.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Experimental Workflow: Reaction Setup

Causality: The nucleophilic nature of the C5-amine makes it highly reactive toward acid chlorides and anhydrides. These reactions are exothermic.[5]

  • Weighing: Perform only in a VBE or Glovebox. Use an antistatic gun to minimize electrostatic dispersion of the powder.

  • Solvent Selection: Dissolve in anhydrous DCM or THF. Avoid protic solvents if using electrophiles sensitive to hydrolysis.

  • Addition Rate: When reacting with electrophiles (e.g., sulfonyl chlorides for sulfonamide synthesis), add the electrophile dropwise at 0°C .

    • Why? Controlling the exotherm prevents thermal runaway and minimizes side-product formation (bis-acylation).

  • Quenching: Quench reaction mixtures with saturated Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃).

    • Warning: Do not use strong acids for quenching if the product is acid-sensitive.

Emergency Response & Waste Disposal

Spill Management

Do not sweep dry powder. This generates an aerosol hazard.

  • Evacuate the immediate area.

  • Don PPE: Full-face respirator, double nitrile gloves, Tyvek suit.

  • Wet Method: Cover spill with a solvent-dampened pad (ethanol or water) to suppress dust.

  • Neutralize: Wipe surface with 1% dilute acetic acid to neutralize residual amine, followed by soap and water.

First Aid
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[6] Time is tissue; alkaline burns penetrate deep and fast.

  • Skin Contact: Wash with soap and copious water.[2] Do not use ethanol on skin (enhances absorption).

  • Ingestion: Do NOT induce vomiting. The compound may be corrosive to the esophagus.

Waste Disposal[4]
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste) or active acylating agents.

  • Destruction: Incineration is the preferred method for nitrogen heterocycles to ensure complete ring destruction.

Synthesis & Reactivity Pathway

Understanding the reactivity profile aids in predicting safety hazards during synthesis.

ReactivityPathwayCompound3-Isopropyl-1-methyl-1H-pyrazol-5-amineAcidChloride+ Acid Chlorides (R-COCl)Compound->AcidChlorideOxidizers+ Strong Oxidizers (H2O2, KMnO4)Compound->OxidizersAldehydes+ AldehydesCompound->AldehydesAmideAmide Formation(Exothermic HCl release)AcidChloride->AmideRequires Base (TEA/DIPEA)to scavenge HClNOxideN-Oxide/Decomposition(Fire/Explosion Risk)Oxidizers->NOxideAvoid ContactImineSchiff Base Formation(Mild Exotherm)Aldehydes->ImineReversible

Figure 2: Reactivity profile highlighting critical incompatibilities (Oxidizers) and standard synthetic pathways (Amide formation).

References

  • MySkinRecipes. (n.d.). 3-Isopropyl-1-methyl-1H-pyrazol-5-amine Product Specification & CAS Verification. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Methyl-3-aminopyrazole (Structural Analog). Retrieved January 28, 2026, from [Link]

  • MDPI. (2021). Synthesis and Pharmacological Applications of Pyrazole-Sulfonamide Hybrids. Retrieved January 28, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 1-methyl-3-aminopyrazole Hazards. Retrieved January 28, 2026, from [Link]

The Pyrazole Pharmacophore: From Knorr’s Error to Kinase Precision

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the historical and functional evolution of the pyrazole scaffold in pharmaceutical development. From Ludwig Knorr’s serendipitous discovery of antipyrine in 1883 to the rational design of ATP-competitive kinase inhibitors, the pyrazole ring (1,2-diazole) has proven to be a privileged structure. This document dissects the structure-activity relationships (SAR) that drove this evolution, details the mechanistic failures of early generations (phenylbutazone), and provides a validated protocol for the fundamental Knorr synthesis.

Part 1: The Dawn of Synthetic Therapeutics (1880s – 1950s)

The "Quinoline" Mistake

In 1883, German chemist Ludwig Knorr attempted to synthesize a quinine analog to treat malaria. Condensing ethyl acetoacetate with phenylhydrazine, he isolated a compound he believed to be a quinoline derivative.

It was not. Knorr had synthesized Antipyrine (phenazone) , a pyrazolone derivative. Despite the structural misidentification (corrected later), Antipyrine became the world’s first synthetic analgesic-antipyretic, marking the transition from extraction-based pharmacognosy to industrial organic synthesis.

The Phenylbutazone Lesson: Efficacy vs. Safety

In 1949, Geigy introduced Phenylbutazone (Butazolidin), a pyrazolidine-3,5-dione.[1] While highly effective for rheumatoid arthritis, it revealed the "double-edged sword" of non-selective COX inhibition.

  • Mechanism: Non-selective inhibition of Cyclooxygenase (COX) enzymes.

  • The Failure: Severe adverse events, specifically agranulocytosis and aplastic anemia, led to its withdrawal for human use in most markets.

  • Legacy: It remains a staple in veterinary medicine (equine NSAID), proving that species-specific metabolism dictates the viability of the pyrazole scaffold.

Part 2: The Age of Selectivity (1990s – 2000s)[2]

The discovery of the COX-2 isoform (inducible inflammation) vs. COX-1 (constitutive gastric protection) triggered the race for selective inhibitors. The pyrazole scaffold was central to this breakthrough.

Celecoxib: Rational SAR Design

G.D. Searle’s team, led by John Talley, utilized a 1,5-diarylpyrazole scaffold to create Celecoxib (Celebrex).

Key SAR Features:

  • The Scaffold: The central pyrazole ring serves as a rigid spacer, orienting the two phenyl rings at the precise angle to fit the COX-2 hydrophobic channel.

  • The Selectivity Switch (Sulfonamide): A polar sulfonamide group (

    
    ) on the para-position of one phenyl ring binds to a hydrophilic side pocket present in COX-2 but blocked in COX-1.
    
    • Mechanistic Insight: The COX-2 pocket contains Valine-523 , while COX-1 contains Isoleucine-523 .[2] The bulkier Isoleucine in COX-1 sterically hinders the sulfonamide entry, granting Celecoxib 375-fold selectivity for COX-2.

  • Metabolic Stability: The trifluoromethyl (

    
    ) group inhibits oxidative metabolism, prolonging half-life.
    

Part 3: The Kinase Era (2000s – Present)

In modern oncology, pyrazoles function as ATP-mimetics . The nitrogen atoms in the pyrazole ring can accept and donate hydrogen bonds, mimicking the adenine ring of ATP within the kinase hinge region.

Data Summary: Key Pyrazole Therapeutics
Drug NameTargetIndicationYear ApprovedKey Structural Insight
Antipyrine COX (Non-selective)Analgesic1887First synthetic drug; pyrazolone core.
Celecoxib COX-2Arthritis/Pain19981,5-diarylpyrazole; sulfonamide confers selectivity.[3]
Ruxolitinib JAK1/JAK2Myelofibrosis2011Pyrazole acts as the hinge binder in the ATP pocket.
Crizotinib ALK/ROS1NSCLC20113-substituted pyrazole binds to the kinase hinge region.
Asciminib BCR-ABL1CML2021Allosteric inhibitor; pyrazole aids in myristoyl pocket binding.
Visualization: The Evolutionary Pathway

PyrazoleEvolution Knorr 1883: Ludwig Knorr (Synthesis Attempt) Antipyrine Antipyrine (First Synthetic Analgesic) Knorr->Antipyrine Serendipity Phenylbutazone Phenylbutazone (High Toxicity/Vet Use) Antipyrine->Phenylbutazone Potency Optimization Coxib Celecoxib (1998) (COX-2 Selectivity) Phenylbutazone->Coxib Structure-Based Drug Design (Targeting Ile523 vs Val523) Kinase Kinase Inhibitors (Ruxolitinib/Crizotinib) Coxib->Kinase Scaffold Repurposing (ATP Mimicry)

Figure 1: The evolutionary timeline of pyrazole therapeutics, moving from accidental discovery to rational design targeting specific enzymatic pockets.

Part 4: Technical Deep Dive – The Knorr Synthesis

The Knorr Pyrazole Synthesis remains the most robust method for generating the pyrazole core. It involves the condensation of a 1,3-dicarbonyl compound with hydrazine (or a hydrazine derivative).[4][5]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed formation of a hydrazone intermediate, followed by intramolecular cyclization.[4]

KnorrMechanism Reagents 1,3-Dicarbonyl + Hydrazine Inter1 Mono-hydrazone Intermediate Reagents->Inter1 Acid Cat. / -H2O Inter2 Cyclization (Intramolecular Attack) Inter1->Inter2 Tautomerization Product Pyrazole + H2O Inter2->Product Dehydration / Aromatization

Figure 2: Step-wise mechanism of the Knorr condensation. The driving force is the formation of the thermodynamically stable aromatic pyrazole ring.

Validated Laboratory Protocol

Objective: Synthesis of 3,5-dimethyl-1-phenylpyrazole. Scale: 10 mmol.

Reagents:

  • Acetylacetone (2,4-Pentanedione): 1.00 g (10 mmol)

  • Phenylhydrazine: 1.08 g (10 mmol)

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid (Catalyst): 2-3 drops

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone (1.0 eq) in Ethanol (2.0 M concentration relative to substrate).

  • Addition: Add Phenylhydrazine (1.0 eq) dropwise over 5 minutes at room temperature. Caution: Reaction is exothermic.

  • Catalysis: Add Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the dicarbonyl spot indicates completion.

  • Work-up: Cool the mixture to room temperature. Pour the solution into 50 mL of ice-cold water with vigorous stirring.

  • Crystallization: The product typically precipitates as a solid. Filter the precipitate using a Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield off-white needles.

  • Validation: Confirm structure via 1H-NMR. Characteristic singlet for the pyrazole C4-H proton should appear around

    
     6.0 ppm.
    

References

  • Knorr, L. (1883).[4][6][7][8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Brune, K. (1986). The early history of non-opioid analgesics. Acute Pain.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors. Nature Reviews Drug Discovery.

  • BenchChem. (2025).[4] Application Notes and Protocols for Knorr Pyrazole Synthesis.

Sources

The Pyrazole Scaffold: Structural Versatility and Therapeutic Significance in Drug Discovery

[1]

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—stands as a "privileged structure" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics, ranging from the anti-inflammatory giant Celecoxib to the kinase inhibitor Ruxolitinib , stems from its unique physicochemical properties. This guide provides a technical deep-dive into the pyrazole moiety, elucidating the structural determinants of its biological activity, its mechanistic role in key signaling pathways, and validated protocols for its synthesis and biological characterization.

Structural Fundamentals & Pharmacophore Analysis[2]

The biological utility of pyrazole (1,2-diazole) is governed by its electronic architecture. It is a planar, electron-rich aromatic system that can participate in diverse non-covalent interactions essential for ligand-target binding.

Physicochemical Properties
  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (1H- and 2H- forms), allowing the scaffold to adapt to different binding pockets. However, in drug design, the N1 position is frequently substituted to lock the conformation and improve lipophilicity.

  • Hydrogen Bonding: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the pyrrole-like nitrogen (N1), if unsubstituted, acts as a hydrogen bond donor. This dual capability allows pyrazoles to function as bioisosteres for amides, carboxylic acids, and phenols.

  • Dipole Moments & Stacking: The ring possesses a high dipole moment, facilitating dipole-dipole interactions, while its aromatic character enables

    
    -
    
    
    stacking with phenylalanine, tyrosine, or tryptophan residues in protein active sites.
Visualization of Pharmacophoric Features

The following diagram illustrates the core interaction vectors of the pyrazole scaffold.

Pyrazole_PharmacophorePyrazoleCorePyrazole Core(C3H3N2)N1N1 Position(H-bond Donor orSubstitution Site)PyrazoleCore->N1N2N2 Position(H-bond Acceptor)PyrazoleCore->N2C3_C5C3/C5 Positions(Steric/Hydrophobic Vectors)PyrazoleCore->C3_C5TargetProtein Active Site(e.g., COX-2 Hinge Region)N1->TargetHydrophobic interaction(if substituted)N2->TargetHydrogen Bond(Acceptor)C3_C5->TargetSelectivity Gate(Steric fit)

Figure 1: Pharmacophoric interaction vectors of the pyrazole scaffold. N2 serves as a critical H-bond acceptor, while N1 and C3/C5 substitutions determine selectivity and pharmacokinetic properties.

Therapeutic Landscape & Mechanism of Action[3][4][5]

While pyrazoles are used in oncology (e.g., Crizotinib), their most defining role has been in the modulation of inflammation via the Cyclooxygenase (COX) pathway.

Case Study: Celecoxib and COX-2 Selectivity

Celecoxib is a diaryl-substituted pyrazole designed to selectively inhibit Cyclooxygenase-2 (COX-2) while sparing COX-1.[1][2][3]

  • Mechanism: COX enzymes catalyze the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).[1][4][5][6]

  • Structural Basis of Selectivity: The COX-2 active site contains a hydrophilic side pocket that is absent in COX-1. The sulfonamide group attached to the phenyl ring at the N1 position of Celecoxib binds tightly to this side pocket (Arg513), while the pyrazole ring stabilizes the orientation. This "side pocket" binding is the causality behind its reduced gastrointestinal toxicity compared to non-selective NSAIDs.

Signaling Pathway Visualization

The following diagram maps the intervention point of pyrazole-based COX-2 inhibitors.

COX2_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2 cleavagePLA2Phospholipase A2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2PGH2Prostaglandin H2COX1->PGH2COX2->PGH2CelecoxibCelecoxib(Pyrazole Inhibitor)Celecoxib->COX2Selective InhibitionPGE2PGE2 / Prostacyclin(Inflammation/Pain)PGH2->PGE2via COX-2 pathwayHomeostasisCytoprotection(Gastric Mucosa)PGH2->Homeostasisvia COX-1 pathway

Figure 2: The Eicosanoid Pathway.[4] Celecoxib selectively blocks the COX-2 branch, preventing inflammatory prostaglandin synthesis without disrupting COX-1 mediated gastric cytoprotection.[1]

Synthetic Strategies: The Knorr Synthesis

The Knorr Pyrazole Synthesis remains the most robust method for constructing the pyrazole core. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7][8][9]

Reaction Logic
  • 1,3-Dicarbonyl Component: Provides the 3-carbon backbone (C3-C4-C5).

  • Hydrazine Component: Provides the 2-nitrogen fragment (N1-N2).

  • Regioselectivity: When using unsymmetrical 1,3-diketones and substituted hydrazines, regioisomers can form. Solvents and pH can be manipulated to favor one isomer, but separation is often required.

Knorr_SynthesisDiketone1,3-Diketone(R1-CO-CH2-CO-R2)HydrazoneHydrazoneIntermediateDiketone->HydrazoneHydrazineHydrazine(NH2-NH-R3)Hydrazine->HydrazoneCyclizationAcid/Base CatalyzedCyclization (-H2O)Hydrazone->CyclizationPyrazole1,3,5-SubstitutedPyrazoleCyclization->Pyrazole

Figure 3: Workflow of the Knorr Pyrazole Synthesis.[8] The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.[7]

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis protocol produces a known solid derivative for melting point verification, and the assay protocol includes positive controls (Celecoxib) to validate enzyme activity.

Protocol A: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

Objective: To synthesize a reference pyrazole derivative via Knorr condensation.

Reagents:

  • Acetylacetone (2,4-Pentanedione): 10 mmol (1.03 mL)

  • Phenylhydrazine: 10 mmol (0.98 mL)

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: 2-3 drops (Catalyst)

Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetylacetone in 10 mL of ethanol.

  • Addition: Slowly add 10 mmol of phenylhydrazine dropwise to the stirring solution. Caution: Reaction is exothermic.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting diketone indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration.

  • Purification: Recrystallize from ethanol/water (1:1) to obtain colorless needles.

  • Validation: Measure Melting Point (Expected: ~30-32°C) or verify via 1H-NMR (Singlet at ~6.0 ppm for C4-H).

Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To quantify the inhibitory potency (IC50) of a pyrazole derivative against human recombinant COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme.[6][10] The reduction of PGG2 to PGH2 by the COX peroxidase active site drives the oxidation of the colorimetric substrate TMPD (

Reagents:

  • COX-2 Enzyme (Human recombinant)

  • Arachidonic Acid (Substrate)[4][6]

  • TMPD (Chromophore)

  • Heme (Cofactor)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Celecoxib (Positive Control)

Step-by-Step Workflow:

Step Action Critical Parameter
1. Enzyme Prep Dilute COX-2 enzyme in Assay Buffer containing Heme. Keep on ice.[10] Heme is required for peroxidase activity.
2. Inhibitor Incubation Add 10 µL of Test Compound (in DMSO) to 150 µL of Enzyme solution. Include a DMSO-only control (100% Activity) and Celecoxib control.
3. Pre-incubation Incubate for 10 minutes at 25°C. Allows inhibitor to bind the active site.
4. Initiation Add 10 µL of TMPD followed immediately by 10 µL of Arachidonic Acid. Timing is critical. The reaction starts instantly.
5. Measurement Monitor Absorbance at 590 nm for 5 minutes. Use the linear portion of the curve to calculate velocity.

| 6. Analysis | Calculate % Inhibition =

Future Perspectives

The pyrazole scaffold continues to evolve beyond simple COX inhibition. Current research focuses on:

  • Kinase Inhibition: Pyrazoles are key scaffolds for ATP-competitive inhibitors (e.g., targeting JAK, B-Raf, and Aurora kinases) due to their ability to mimic the adenine ring of ATP.

  • Multi-Target Ligands: Designing hybrid molecules (e.g., Pyrazole-Chalcones) to target multiple pathways in complex diseases like Alzheimer's and drug-resistant cancers.

  • Fluorinated Pyrazoles: Introduction of fluorine (as seen in Celecoxib) enhances metabolic stability and lipophilicity, a trend likely to dominate future lead optimization.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: MDPI (2023). URL:[Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry (2023). URL:[Link]

  • Celecoxib Pathways: Pharmacokinetics and Pharmacodynamics. Source: Pharmacogenetics and Genomics (2012).[2] URL:[Link]

Methodological & Application

Application Note: Synthesis Protocol for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a critical heterocyclic scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors and GPCR modulators. Its structural value lies in the specific arrangement of the isopropyl group at the C3 position and the primary amine at C5, which provides a distinct vector for hydrogen bonding and hydrophobic interactions.

This protocol details a robust, two-step synthesis designed for high regioselectivity. Unlike general pyrazole syntheses which often yield difficult-to-separate regioisomers (e.g., 3-amino vs. 5-amino), this route utilizes the condensation of 4-methyl-3-oxopentanenitrile with methylhydrazine . The protocol emphasizes the control of thermodynamic conditions to favor the formation of the 5-amino-1-methyl isomer and includes a rigorous analytical validation step to confirm regiochemical integrity.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves Methylhydrazine , a highly toxic, carcinogenic, and volatile compound. Strict adherence to safety protocols is non-negotiable.

ReagentHazard ClassCritical Precaution
Methylhydrazine Acute Toxin (Inhalation/Dermal), Carcinogen, FlammableHandle only in a functioning fume hood. Double-glove (Nitrile/Laminate). Use a blast shield during addition.
Potassium tert-butoxide Corrosive, Moisture SensitiveStore under inert atmosphere. Reacts violently with water.
Acetonitrile Flammable, Acute ToxinAvoid inhalation.[1]
THF (Tetrahydrofuran) Flammable, Peroxide FormerUse anhydrous, inhibitor-free solvent from a solvent system or freshly distilled.

Materials & Equipment

Reagents
  • Ethyl Isobutyrate (CAS 97-62-1): >98% purity.

  • Acetonitrile (Anhydrous): >99.8%, water <50 ppm.

  • Potassium tert-butoxide (KOtBu) : 1.0 M solution in THF or solid (sublimed grade preferred).

  • Methylhydrazine (CAS 60-34-4): >98%.

  • Solvents: THF (anhydrous), Ethanol (absolute), Ethyl Acetate, Hexanes/Heptane.

Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL).

  • Inert gas manifold (Nitrogen or Argon).

  • Temperature controller with oil bath/heating block.

  • Rotary evaporator with vacuum control.

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring.[2]

  • NMR Spectrometer (400 MHz minimum) for structural validation.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile (Precursor)

Rationale: The direct condensation of acetonitrile with an ester is the most efficient route to


-ketonitriles. We use KOtBu as a strong, non-nucleophilic base to deprotonate acetonitrile, driving the Claisen-type condensation with ethyl isobutyrate.

Reaction Scheme: Ethyl Isobutyrate + Acetonitrile + KOtBu -> 4-Methyl-3-oxopentanenitrile

Procedure:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with Potassium tert-butoxide (1.1 equiv, 12.3 g for a 100 mmol scale) and anhydrous THF (150 mL). Cool the suspension to 0 °C.

  • Acetonitrile Addition: Add anhydrous Acetonitrile (1.1 equiv, 4.5 g) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to generate the acetonitrile anion (cyanomethyl anion).

  • Ester Addition: Add Ethyl Isobutyrate (1.0 equiv, 11.6 g) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will typically turn yellow/orange.

  • Quench & Workup:

    • Cool the mixture to 0 °C.

    • Slowly quench with 10% aqueous HCl until pH ~3–4. Caution: Exothermic.

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers and wash with brine (1 x 100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][4]

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via vacuum distillation (bp ~90 °C at 10 mmHg) to obtain a colorless oil.

    • Yield Expectation: 75–85%.

Step 2: Cyclization to 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Rationale: The regioselectivity is controlled by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the


-ketonitrile centers. The terminal nitrogen (NH₂) of methylhydrazine attacks the more electrophilic ketone carbonyl first, forming a hydrazone intermediate. Subsequent cyclization of the methylated nitrogen onto the nitrile carbon yields the 5-amino-1-methyl isomer.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve 4-Methyl-3-oxopentanenitrile (1.0 equiv, 11.1 g, 100 mmol) in absolute Ethanol (100 mL).

  • Hydrazine Addition:

    • Safety Check: Ensure fume hood airflow is optimal.

    • Add Methylhydrazine (1.1 equiv, 5.1 g) dropwise to the stirring solution at room temperature.

    • Observation: A mild exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to obtain a viscous orange/brown residue.

    • Crystallization: Triturate the residue with cold Diethyl Ether or a Heptane/EtOAc (9:1) mixture. The product should precipitate as an off-white to pale yellow solid.

    • Filter the solid and wash with cold Heptane.

  • Purification (if required): If trituration does not yield a clean solid, perform flash column chromatography (Silica gel, Gradient: 0–5% MeOH in DCM).

Step 3: Analytical Validation (Regiochemistry Check)

Rationale: Confirming the position of the methyl group is vital. The desired isomer (1-methyl-5-amino) places the methyl group adjacent to the amine and distal to the isopropyl group.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.15 (d, 6H, Isopropyl CH₃)
      
    • 
       2.70 (sept, 1H, Isopropyl CH)
      
    • 
       3.50 (s, 3H, N-CH₃) — Diagnostic Signal
      
    • 
       5.05 (s, 2H, NH₂, broad exchangeable)
      
    • 
       5.30 (s, 1H, Pyrazole C4-H)
      
  • NOE Experiment: Irradiate the N-CH₃ signal (3.50 ppm).

    • Desired Result: Strong NOE enhancement of the C4-H (5.30 ppm) or Amine protons (if visible). NO enhancement of the Isopropyl CH (2.70 ppm).

    • Interpretation: This confirms the N-Methyl is far from the Isopropyl group (which is at C3), confirming the 1-methyl-3-isopropyl substitution pattern.

Visualized Workflows

Reaction Mechanism & Regioselectivity

The following diagram illustrates the critical pathway favoring the target isomer.

ReactionScheme Precursor 4-Methyl-3-oxopentanenitrile (iPr-CO-CH2-CN) Intermediate Hydrazone Intermediate (Attack of NH2 on Ketone) Precursor->Intermediate Condensation (EtOH, RT) MeHydrazine Methylhydrazine (NH2-NH-Me) MeHydrazine->Intermediate Target TARGET: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (Major Isomer) Intermediate->Target Cyclization onto CN (Reflux) Byproduct Isomer Byproduct (3-Amino-1-methyl...) Intermediate->Byproduct Minor Pathway

Caption: Reaction pathway showing the preferential attack of the terminal hydrazine nitrogen on the ketone, leading to the target 5-amino-1-methyl scaffold.

Synthesis Workflow

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Validation S1_1 Mix KOtBu + THF (0°C) S1_2 Add Acetonitrile (Generate Anion) S1_1->S1_2 S1_3 Add Ethyl Isobutyrate S1_2->S1_3 S1_4 Workup (Acid Quench) S1_3->S1_4 S2_1 Dissolve Precursor in EtOH S1_4->S2_1 Purified Oil S2_2 Add Methylhydrazine (SAFETY WARNING) S2_1->S2_2 S2_3 Reflux 4-6 Hours S2_2->S2_3 S2_4 Concentrate & Triturate S2_3->S2_4 S3_1 1H NMR & NOE Check S2_4->S3_1 Crude Solid S3_2 Final Product Storage S3_1->S3_2

Caption: Operational workflow for the synthesis, highlighting critical safety steps and validation points.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture in THF.Ensure KOtBu is fresh/sublimed. Use freshly distilled THF. Increase reaction time for anion formation.
Mixture of Isomers (Step 2) Temperature too low or incorrect hydrazine addition rate.Ensure vigorous reflux. Add hydrazine slowly to avoid local concentration spikes.
Oily Product (Step 2) Residual solvent or impurities.Triturate with cold diethyl ether. If oil persists, dissolve in DCM and precipitate with Hexanes.
Color Issues Oxidation of amine.Perform all steps under Nitrogen atmosphere. Store product in amber vials at -20 °C.

Quantitative Data Summary

ParameterSpecification
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Target CAS 31233-04-2
Expected Yield (Overall) 60–70%
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Lit. range for similar analogs)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water, Hexanes

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on Knorr synthesis regiochemistry).
  • Precursor Synthesis (Beta-ketonitriles): Ji, Y. et al. "Practical Synthesis of

    
    -Ketonitriles via Condensation of Acetonitrile with Esters." Journal of Organic Chemistry. 
    
  • Methylhydrazine Reactivity: "Methylhydrazine reaction with acetone and derivatives." ResearchGate.[5]

  • General Synthesis of 5-Aminopyrazoles: "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

  • Product Characterization Data: "1-Isopropyl-3-methyl-1H-pyrazol-5-amine Properties." ChemicalBook/Sigma-Aldrich.

Sources

Application Note: Strategic Utilization of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 64096-87-3) as a privileged building block in the design of ATP-competitive kinase inhibitors. Unlike its N-unsubstituted counterparts, which are often used to generate fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), this N-methylated amine is primarily utilized to construct biaryl amine hinge-binding motifs via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

The 3-isopropyl group provides critical hydrophobic interactions within the kinase ATP pocket (often targeting the Gatekeeper residue or the Ribose-binding pocket), while the 1-methyl group enforces a specific binding conformation, preventing tautomeric ambiguity.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a potent Adenine Mimetic . In the context of kinase inhibition, it is typically coupled to a pyrimidine, pyridine, or triazine core.

Pharmacophoric Features[1]
  • 5-Amino Group (Primary Amine): Acts as the nucleophile in synthesis and, in the final drug molecule, serves as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue).

  • N-2 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone amide NH of the hinge region.

  • 3-Isopropyl Group: A bulky lipophilic moiety that occupies the hydrophobic region I or II of the ATP pocket, often enhancing potency and selectivity compared to a simple methyl group.

  • 1-Methyl Group: Blocks the N-1 position, preventing fused-ring formation and locking the pyrazole into a specific steric orientation.

Visualization: Hinge Binding Mode

The following diagram illustrates how the derived Pyrazolyl-Amino-Pyrimidine scaffold (a common target) interacts with a generic kinase hinge region.

HingeBinding Figure 1: Pharmacophore Mapping of Pyrazolyl-Amino-Pyrimidine Scaffold in Kinase Pocket Hinge_CO Hinge Backbone (C=O) (H-Bond Acceptor) Hinge_NH Hinge Backbone (NH) (H-Bond Donor) Inhibitor_N2 Pyrazolo N-2 (Ring Nitrogen) Hinge_NH->Inhibitor_N2 H-Bond Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Region) Inhibitor_NH Inhibitor -NH- (Exocyclic Amine) Inhibitor_NH->Hinge_CO H-Bond Inhibitor_Iso 3-Isopropyl Group (Lipophilic) Inhibitor_Iso->Hydrophobic_Pocket Van der Waals

Application 1: Synthesis of N-(Pyrazol-5-yl)heterocycles via SNAr

The most robust application of this amine is the synthesis of CDK , Aurora , or VEGFR inhibitor scaffolds by coupling with electron-deficient heteroaryl halides (e.g., 2,4-dichloropyrimidine).

Reaction Overview[2][3]
  • Reaction Type: Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Substrates: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine + 2,4-Dichloropyrimidine (or 2-chloropyridine derivatives).

  • Critical Process Parameter (CPP): Regioselectivity. When reacting with 2,4-dichloropyrimidine, the C-4 position is generally more electrophilic due to the para-relationship with N-1 and N-3, but steric hindrance from the isopropyl group can influence the ratio.

Detailed Protocol

Objective: Synthesis of N-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-2-chloropyrimidin-4-amine.

Materials:

  • 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol or Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (0.5 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv) in a single portion.

  • Thermodynamic Activation: Heat the reaction mixture to 80°C .

    • Note: Monitoring via LC-MS is critical at t=1h. If C-2 substitution (regioisomer) is observed, lower temperature to 60°C and extend time.

  • Reaction Duration: Stir for 4–6 hours. Conversion should be >95% by HPLC.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol and hexanes.

    • If solution remains clear: Remove solvent in vacuo, redissolve in EtOAc, wash with water (2x) and brine (1x).

  • Purification: Recrystallization from EtOH/Heptane is preferred over column chromatography to remove traces of the regioisomer.

Yield Expectation: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the pyrimidine doublet signals (approx 8.1 ppm and 6.5 ppm) and the disappearance of the broad amine singlet of the starting material.

Application 2: Buchwald-Hartwig Amination for Deactivated Substrates

When the electrophilic partner is not sufficiently activated for SNAr (e.g., simple aryl bromides or 3-bromopyridines), Palladium-catalyzed coupling is required.

Catalyst Selection Strategy

The 5-amino group on the pyrazole is moderately nucleophilic but can be sterically hindered by the N-1 methyl.

  • Preferred Ligand: Xantphos or BrettPhos (to prevent chelation and promote reductive elimination).

  • Base: Cs2CO3 (weak base is often insufficient; strong base like NaOtBu is preferred if substrates tolerate it).

Protocol Summary Table
ParameterCondition A (Standard)Condition B (Challenging Substrates)
Catalyst Pd(OAc)2 (5 mol%)Pd2(dba)3 (2 mol%)
Ligand Xantphos (10 mol%)BrettPhos (4-6 mol%)
Base Cs2CO3 (2.0 equiv)NaOtBu (1.5 equiv)
Solvent 1,4-DioxaneToluene or t-Amyl Alcohol
Temp 100°C110°C
Atmosphere Argon (Strict)Argon (Strict)

Application 3: Sandmeyer Iodination for Scaffold Diversification

To utilize the pyrazole as a central core rather than a pendant amine, the amino group can be converted to an iodide. This allows the pyrazole to act as the electrophile in Suzuki couplings.

Protocol: Synthesis of 5-Iodo-3-isopropyl-1-methyl-1H-pyrazole

Mechanism: Diazotization followed by radical-nucleophilic substitution.

Steps:

  • Diazotization: Dissolve the amine (10 mmol) in concentrated HCl (10 mL) and water (10 mL). Cool to 0°C .

  • Nitrite Addition: Dropwise add NaNO2 (1.2 equiv) in water, keeping temp < 5°C. Stir for 30 mins. Solution turns clear/yellow.

  • Iodination: Carefully add a solution of KI (2.0 equiv) in water.

    • Caution: Vigorous evolution of N2 gas.

  • Completion: Stir at room temperature for 2 hours, then heat to 50°C for 30 mins to ensure complete dediazoniation.

  • Quench: Treat with saturated Na2S2O3 (sodium thiosulfate) to remove iodine color.

  • Extraction: Extract with DCM.

Utility: The resulting 5-iodo-pyrazole is a versatile intermediate for coupling with aryl boronic acids to create 3,5-disubstituted-1-methyl-pyrazoles .

Synthetic Workflow Diagram

The following flowchart summarizes the decision matrix for using this building block.

SynthesisWorkflow Figure 2: Synthetic Decision Matrix for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine Start Start: 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine Decision Target Scaffold? Start->Decision RouteA Route A: S_NAr Coupling Decision->RouteA Activated Electrophile RouteB Route B: Buchwald-Hartwig Decision->RouteB Deactivated Electrophile RouteC Route C: Sandmeyer (Iodination) Decision->RouteC Need Electrophilic Handle ProdA Product: Biaryl Amine (Activated HetAr) RouteA->ProdA Heat/Base ProdB Product: Biaryl Amine (Unactivated Ar) RouteB->ProdB Pd Cat/Base ProdC Intermediate: 5-Iodo-Pyrazole (For Suzuki) RouteC->ProdC NaNO2/KI

Quality Control & Safety

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm. The aminopyrazole has weak absorbance; coupling products (biaryls) will have significantly higher extinction coefficients.

Safety Precautions
  • Skin Sensitizer: Aminopyrazoles are potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • Sandmeyer Risks: Diazonium intermediates are potentially explosive if isolated dry. Always process in solution.

References

  • Review of Aminopyrazole Kinase Inhibitors

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[3]

    • Source:Molecules (2021).[4][5][6]

    • URL:[Link]

  • SNAr Methodology on Pyrimidines

    • Title: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.[1]

    • Source:RSC Advances (2019).
    • URL:[Link]

  • General Pyrazole Synthesis & Functionalization

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source:Molecular Diversity (2022).
    • URL:[Link]

  • Kinase Pharmacophore Insights (CDK/Aurora)

    • Title: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives... as potent and selective inhibitors of cyclin-dependent kinases.[3][7][8]

    • Source:European Journal of Medicinal Chemistry (2016).[7]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

[1]

Executive Summary

3-Isopropyl-1-methyl-1H-pyrazol-5-amine (also known as 5-amino-1-methyl-3-isopropylpyrazole) represents a "privileged scaffold" in modern drug discovery. Its structural geometry—featuring a nucleophilic exocyclic amine at position 5, a steric bulk modulator (isopropyl) at position 3, and a methyl group at position 1—makes it an ideal precursor for constructing ATP-competitive kinase inhibitors.

This intermediate is critical for two primary synthetic pathways:

  • Bicyclic Heterocycle Formation: Condensation with 1,3-electrophiles to generate pyrazolo[1,5-a]pyrimidines , a bioisostere of the adenine ring found in ATP.

  • Linker Functionalization: Derivatization of the primary amine to form urea or amide motifs, common in Type II kinase inhibitors (e.g., targeting the DFG-out conformation).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
CAS Number 3702-12-3
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Predicted) ~3.5–4.5 (Conjugate acid of amine)
Key Functional Groups Primary Amine (Nucleophile), Pyrazole Ring (Aromatic)

Synthetic Utility & Mechanisms[12][13]

Pathway A: Synthesis of Pyrazolo[1,5-a]pyrimidines

The most powerful application of this intermediate is its ability to undergo cyclocondensation with 1,3-dielectrophiles (such as

  • Mechanism: The exocyclic amine attacks the more electrophilic carbonyl, followed by cyclization of the ring nitrogen (N1) onto the second electrophilic site.

  • Relevance: This scaffold mimics the purine core of ATP, allowing the resulting molecule to bind into the kinase hinge region.

Pathway B: Urea/Amide Linker Synthesis

The C5-amine is moderately nucleophilic but less reactive than an aliphatic amine due to resonance into the pyrazole ring.

  • Optimization: Coupling reactions often require high-activity reagents (e.g., HATU for amides, Isocyanates/CDI for ureas) or elevated temperatures.

Detailed Experimental Protocols

Protocol A: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol describes the reaction of CAS 3702-12-3 with a generic 1,3-dicarbonyl (e.g., acetylacetone) to form a bicyclic core.

Reagents:

  • 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • 2,4-Pentanedione (1.2 equiv) [or substituted

    
    -keto ester]
    
  • Acetic Acid (Glacial, solvent/catalyst)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 g, 7.18 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add 2,4-Pentanedione (0.86 g, 8.6 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine (M+H = 140.2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most acetic acid.

    • Dilute the residue with EtOAc (50 mL) and neutralize with sat. NaHCO₃ solution.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product often precipitates or crystallizes upon cooling. If not, purify via Flash Chromatography (SiO₂, 0–50% EtOAc in Hexanes).

Expert Insight: If using an unsymmetrical 1,3-dicarbonyl, regioselectivity is controlled by the steric bulk of the electrophile and the nucleophilicity of the exocyclic amine vs. the ring nitrogen.

Protocol B: Urea Formation via Isocyanate

Targeting the "Gatekeeper" residue interaction in kinase pockets.

Reagents:

  • 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Aryl Isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (0.5 equiv, optional catalyst)[2]

Procedure:

  • Dissolution: Dissolve the pyrazole amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Coupling: Add the Aryl Isocyanate (1.1 equiv) dropwise at 0°C.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitation: In many cases, the urea product precipitates from DCM. Filter the solid and wash with cold Et₂O.

  • Alternative Work-up: If soluble, quench with water, extract with DCM, and purify via Recrystallization (EtOH/Water) or Prep-HPLC.

Visualizations

Workflow Diagram: Kinase Inhibitor Library Generation

The following diagram illustrates the divergent synthesis pathways starting from CAS 3702-12-3.

GStartStarting Material(CAS 3702-12-3)Path1Pathway A:CyclocondensationStart->Path1Reflux/AcOHPath2Pathway B:Acylation/CouplingStart->Path2DCM/BaseInter1Reagent:1,3-DicarbonylsPath1->Inter1Prod1Scaffold:Pyrazolo[1,5-a]pyrimidine(ATP Hinge Binder)Path1->Prod1Ring ClosureInter2Reagent:Isocyanates / Acid ChloridesPath2->Inter2Prod2Scaffold:Pyrazolyl-Urea/Amide(Type II Inhibitor)Path2->Prod2N-Functionalization

Caption: Divergent synthetic pathways for CAS 3702-12-3 yielding two distinct kinase inhibitor classes.

Safety & Handling Guidelines

  • Hazards: Classified as Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4).

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; protect from moisture to prevent amine oxidation or caking.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • CymitQuimica. 1H-Pyrazol-5-amine, 1-methyl-3-(1-methylethyl)- (CAS 3702-12-3) Product Information.[3] Retrieved from

  • ChemScene. 3-Isopropyl-1-methyl-1H-pyrazol-5-amine MSDS and Technical Data. Retrieved from

  • MySkinRecipes. Pharmaceutical Applications of Pyrazole Intermediates. Retrieved from

  • National Institutes of Health (NIH). Design and synthesis of pyrazole derivatives as kinase inhibitors. (General Reference for Scaffold Utility). Retrieved from

3-Isopropyl-1-methyl-1H-pyrazol-5-amine in the development of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine in Agrochemical Discovery

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (IMP-5A) represents a high-value "privileged scaffold." While trifluoromethyl- and difluoromethyl-pyrazoles dominate the commercial Succinate Dehydrogenase Inhibitor (SDHI) market (e.g., Fluxapyroxad, Isopyrazam), the isopropyl moiety offers a unique lipophilic profile and steric bulk that can bypass existing resistance mechanisms.[1]

This guide details the utilization of IMP-5A not merely as a reactant, but as a divergent building block. We explore two primary development vectors:

  • The "Reverse Amide" Strategy: Direct coupling to acid chlorides to probe novel binding modes.

  • The C4-Functionalization Vector: Using the amine as a directing group or precursor to synthesize 1-methyl-3-isopropyl-pyrazole-4-carboxylic acids, mimicking the core of blockbuster SDHIs.

Chemical Properties & Handling

  • IUPAC Name: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1]

  • Stability: Stable under standard laboratory conditions. Hygroscopic—store under inert atmosphere (Ar/N2).

Expert Insight (Regiochemistry): Caution must be exercised regarding regiochemistry. Commercial samples are often mixtures of the 3-isopropyl and 5-isopropyl isomers. Validation via NOESY NMR is mandatory before initiating library synthesis. The N-methyl group should show a strong NOE correlation with the C5-proton (or amine protons) in the 3-isopropyl isomer, whereas it will correlate with the isopropyl methine proton in the 5-isopropyl isomer.

Experimental Protocols

Protocol A: Divergent Synthesis Workflow

This protocol describes the parallel synthesis of two distinct lead classes from the IMP-5A parent.

Reagents:

  • IMP-5A (1.0 equiv)

  • Route 1 (Amides): 2-(trifluoromethyl)benzoyl chloride (1.1 equiv), Pyridine (2.0 equiv), DCM.[1]

  • Route 2 (C4-Iodination): N-Iodosuccinimide (NIS) (1.1 equiv), Acetonitrile (ACN).[1]

Methodology:

  • Route 1: Direct Amide Coupling (The "Reverse" SDHI)

    • Dissolve IMP-5A (10 mmol) in anhydrous DCM (20 mL).

    • Add Pyridine (20 mmol) and cool to 0°C.

    • Dropwise add the acid chloride. The reaction is exothermic; maintain T < 5°C to prevent bis-acylation.

    • Warm to RT and stir for 4 hours.

    • Quench: Wash with 1N HCl (removes pyridine), then sat. NaHCO3.

    • Purification: Recrystallization from EtOH/Heptane.

    • Why this works: The C5-amine is moderately nucleophilic. Pyridine acts as both base and acyl-transfer catalyst.

  • Route 2: C4-Regioselective Iodination (The "Forward" Precursor)

    • Dissolve IMP-5A (10 mmol) in ACN (50 mL).

    • Add NIS (11 mmol) portion-wise at RT in the dark (iodine is light sensitive).[1]

    • Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

    • Workup: Remove solvent, redissolve in EtOAc, wash with 10% Na2S2O3 (removes iodine color).[1]

    • Result: 4-iodo-3-isopropyl-1-methyl-1H-pyrazol-5-amine.

    • Utility: This intermediate is a gateway. It can be carbonylated (Pd-catalyzed CO insertion) to form the pyrazole-4-carboxylic acid , the exact structural mimic of the Isopyrazam core, but with an isopropyl tail.[1]

Visualizing the Workflow (Graphviz):

Synthesis_Workflow Start IMP-5A (Starting Material) RouteA Route A: Direct Amidation Start->RouteA + R-COCl Pyridine, DCM RouteB Route B: C4-Iodination Start->RouteB + NIS ACN, RT ProductA Reverse Amide Analog Library RouteA->ProductA Novel Mode of Action? IntermedB 4-Iodo-Intermediate RouteB->IntermedB Regioselective Electrophilic Sub. ProductB SDHI Core (Carboxylic Acid) IntermedB->ProductB Pd-Cat Carbonylation

Caption: Divergent synthesis pathways converting IMP-5A into either reverse-amide fungicides (Route A) or classical SDHI precursors (Route B).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: Quantify the fungicidal potency of synthesized analogs against Rhizoctonia solani (Rice Sheath Blight), a standard SDHI target.[1]

Materials:

  • Potato Dextrose Agar (PDA).[1]

  • Test Compounds (dissolved in DMSO).[1]

  • R. solani culture (active mycelium).[1]

  • 96-well microtiter plates or Petri dishes.

Step-by-Step:

  • Media Preparation: Autoclave PDA. Cool to 50°C.

  • Dosing: Add test compounds to molten agar to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL. (DMSO < 1% v/v).[1]

  • Pouring: Pour into sterile Petri dishes (90 mm). Allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug of R. solani (from the margin of a 3-day old colony) in the center of the plate.

  • Incubation: Incubate at 25°C ± 1°C in dark for 48–72 hours.

  • Measurement: Measure colony diameter (cross-method) when the control plate reaches the edge.

  • Calculation:

    
    
    (Where C = diameter of control, T = diameter of treatment).[1]
    

Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends when modifying the IMP-5A core, based on historical SDHI data (e.g., Isopyrazam analogs).

Structural ModificationTarget RegionPredicted Impact on Activity (SDHI)
N1-Methyl retention Hydrophobic PocketCritical. Removal or bulkier groups (Ethyl) often drastically reduce potency.
C3-Isopropyl (vs CF3) Lipophilic DomainVariable. Isopropyl provides high lipophilicity (LogP boost) but lacks the metabolic stability of CF3.[1] Good for resistance breaking.
C5-Amide Linker H-Bond DonorEssential. The NH of the amide forms a critical H-bond with the Ubiquinone binding site (Trp/Tyr residues).
C4-H (Unsubstituted) Steric GateLow Activity. C4 usually requires a substituent (Cl, F, or fused ring) to lock the active conformation.[1]

Mode of Action Diagram:

MOA_Mechanism SDH Succinate Dehydrogenase (Complex II) Fungal_Death Fungal Cell Death SDH->Fungal_Death Energy Failure Q_Site Ubiquinone Binding Site (Q-site) Q_Site->SDH Blocks Electron Transport Inhibitor IMP-5A Derivative (Ligand) Amide Amide Linker (H-Bond Donor) Inhibitor->Amide Lipophil Isopropyl Tail (Hydrophobic Interaction) Inhibitor->Lipophil Amide->Q_Site H-Bond to Trp/Tyr Residues Lipophil->Q_Site Van der Waals Filling

Caption: Mechanism of Action: IMP-5A derivatives bind to the Q-site of Complex II, disrupting fungal respiration.[1]

References

  • Review of Pyrazole Agrochemicals: Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.[1][2]

  • Sulfonamide Synthesis Protocol: Gundla, R., et al. (2023).[1] Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI Molbank, 2023(2), M1654.[1]

  • SDHI Structure-Activity Relationships: Wang, S., et al. (2024).[1][3] Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [1]

  • General Pyrazole Synthesis: Fichez, J., et al. (2012).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

Sources

Application Note: High-Throughput Screening of Aminopyrazole Libraries Targeting Kinase Activity via TR-FRET

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The aminopyrazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors (PKIs).[1] Its planar, heteroaromatic geometry allows it to mimic the adenine moiety of ATP, facilitating hydrogen bonding with the hinge region of the kinase catalytic domain (e.g., p38 MAPK, FGFR, and Aurora kinases) [1, 5].

However, screening aminopyrazole libraries presents distinct challenges. These compounds often exhibit:

  • Low aqueous solubility: Leading to micro-aggregation and false positives (promiscuous inhibition).

  • Intrinsic fluorescence: Potential interference with intensity-based readouts.

  • High structural rigidity: Requiring precise residence time analysis.

This Application Note details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen aminopyrazole libraries. Unlike standard fluorescence intensity assays, TR-FRET utilizes a ratiometric readout that minimizes compound interference and offers high sensitivity for ATP-competitive binding [6].

Assay Principle: TR-FRET Kinase Binding[2]

This protocol utilizes a competitive binding format (e.g., LanthaScreen™). A Europium (Eu)-labeled antibody binds to a tagged kinase (e.g., GST- or His-tagged). A distinct fluorescent "tracer" (an ATP-competitive analog labeled with an acceptor fluorophore like Alexa Fluor™ 647) binds to the kinase active site.

  • No Inhibitor: The Tracer binds the Kinase. The Eu-Antibody (Donor) and Tracer (Acceptor) are in proximity. Excitation at 340 nm yields energy transfer and emission at 665 nm.

  • Inhibitor Present (Aminopyrazole): The compound displaces the Tracer.[2] FRET is disrupted. The signal at 665 nm decreases, while the Donor emission at 615 nm remains constant.

Mechanism Diagram

TR_FRET_Mechanism cluster_0 Binding State (No Inhibitor) cluster_1 Inhibition State Eu_Ab Eu-Antibody (Donor) Kinase Tagged Kinase Eu_Ab->Kinase Binds Tag Signal_High High FRET Signal (665nm) Kinase->Signal_High Proximity Induced Tracer Fluorescent Tracer (Acceptor) Tracer->Kinase Binds ATP Site Signal_Low Low FRET Signal (Displaced) Tracer->Signal_Low Displaced Inhibitor Aminopyrazole (Inhibitor) Inhibitor->Kinase Competes for ATP Site

Caption: Competitive displacement of the fluorescent tracer by an aminopyrazole inhibitor disrupts FRET, reducing the 665nm/615nm ratio.

Library Preparation & Handling

Aminopyrazoles can form colloidal aggregates in aqueous buffers, a common source of PAINS (Pan-Assay Interference Compounds) behavior [8].

Protocol:

  • Source Plate: Store compounds at 10 mM in 100% DMSO in Labcyte Echo® qualified source plates (384- or 1536-well).

  • Acoustic Dispensing: Use acoustic droplet ejection (e.g., Labcyte Echo) to transfer compounds directly into the assay plate. This avoids "tip-wetting" issues and ensures precise nanoliter delivery.

  • Solubility Control: Limit final DMSO concentration to ≤1% (v/v). For aminopyrazoles, ensure the assay buffer contains 0.01% Triton X-100 or Brij-35. This detergent concentration is critical to disrupt promiscuous aggregates without denaturing the kinase.

Experimental Protocol (384-Well Format)

Reagents
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Solution: Eu-Anti-Tag Antibody (2 nM final) + Kinase Tracer (Concentration =

    
     of tracer).
    
  • Enzyme Solution: Kinase of interest (Optimization required, typically 5 nM).

Step-by-Step Workflow
  • Compound Transfer: Dispense 20 nL of 10 mM Aminopyrazole library compounds into a low-volume 384-well white ProxiPlate.

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (10 µM Staurosporine, Min Signal).

  • Enzyme Addition: Add 5 µL of Kinase Solution to all wells using a Multidrop™ Combi or equivalent dispenser.

    • Incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 15 min at RT (Room Temperature) to allow compound-enzyme pre-equilibration.

  • Tracer/Antibody Addition: Add 5 µL of Detection Solution (Eu-Ab + Tracer) to all wells.

    • Final Volume: 10 µL.

    • Final DMSO: 0.2%.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

    • Note: Aminopyrazoles may exhibit slow binding kinetics (residence time). A 60-minute incubation ensures equilibrium is reached [10].

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

    • Lag Time: 100 µs (removes short-lived background fluorescence).

HTS Workflow Diagram

HTS_Workflow Library Aminopyrazole Library (10mM DMSO) Dispense Acoustic Dispensing (20 nL) Library->Dispense PreInc Add Kinase + Pre-incubation (15 min) Dispense->PreInc DetectAdd Add Tracer + Eu-Ab (Detection Mix) PreInc->DetectAdd Equilibrate Equilibration (60 min, Dark) DetectAdd->Equilibrate Read TR-FRET Readout (EnVision/PHERAstar) Equilibrate->Read Analysis Data Analysis (Ratio 665/615) Read->Analysis

Caption: Step-by-step HTS workflow ensuring precise compound delivery and equilibrium binding conditions.

Data Analysis & Validation

Ratiometric Calculation

Raw data must be converted to an Emission Ratio (ER) to correct for well-to-well variability and compound interference (quenching/fluorescence).



Percent Inhibition


Quality Control: Z-Prime ( )

For a robust HTS assay, the


 factor must be 

[7].


ParameterValue (Example)Status

(DMSO Mean)
0.85High FRET

(Inhibitor Mean)
0.12Low FRET

(SD Positive)
0.02Tight CV

(SD Negative)
0.015Tight CV
Calculated Z' 0.85 Excellent
Troubleshooting: False Positives

If a "hit" is identified, validate it against Compound Fluorescence Interference :

  • Read the plate at 665 nm without Eu-Antibody excitation (if possible) or check the Donor (615 nm) channel.

  • If the Donor signal (615 nm) is significantly suppressed compared to DMSO controls, the compound may be quenching the Europium signal (Inner Filter Effect), leading to a false positive.

  • If the Acceptor signal (665 nm) is abnormally high independent of the Donor, the compound is auto-fluorescent.

References

  • Aminopyrazoles as privileged structures in anticancer drug design. Bulgarian Chemical Communications. (2016).

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. (2020).[3]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS Discovery. (2013).

  • The Z prime value (Z´). BMG LABTECH Application Note.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2023).[4]

  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity (PerkinElmer).

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (1999).[4][5][6]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry. (2015).[7]

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.

Sources

Analytical Strategies for the Quantification of Pyrazole Derivatives: From QC to Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, exemplified by blockbuster drugs like Celecoxib and Rimonabant. However, their quantification presents distinct analytical challenges: tautomeric equilibrium , basic nitrogen interactions , and diverse polarity profiles . This application note provides a comprehensive, field-proven guide for developing robust quantification methods using HPLC-UV and LC-MS/MS. We move beyond generic protocols to address the specific physicochemical behaviors of the pyrazole ring, ensuring regulatory compliance (FDA/ICH) and scientific rigor.

Part 1: Strategic Method Development

The Pyrazole Decision Matrix

The first step in pyrazole analysis is not column selection, but polarity assessment . Pyrazoles can range from highly lipophilic (LogP > 3, e.g., Celecoxib) to highly polar/hydrophilic (LogP < 0, e.g., simple pyrazole metabolites).

  • Lipophilic Pyrazoles: Standard Reversed-Phase LC (RPLC) is the gold standard.

  • Polar Pyrazoles: RPLC often fails due to "dewetting" or lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.[1]

Figure 1: Method Selection Decision Tree

PyrazoleMethodSelection Start Analyte Assessment LogP_Check Check LogP / Polarity Start->LogP_Check Lipophilic Lipophilic (LogP > 1.0) LogP_Check->Lipophilic Polar Polar / Hydrophilic (LogP < 1.0) LogP_Check->Polar RPLC Reversed-Phase LC (RPLC) C18 or Phenyl-Hexyl Lipophilic->RPLC HILIC HILIC Mode Silica or Amide Column Polar->HILIC Tautomer_Check Peak Splitting Observed? RPLC->Tautomer_Check HILIC->Tautomer_Check Soln_A Increase Temp (>40°C) Adjust pH (Suppress Ionization) Tautomer_Check->Soln_A Yes (RPLC) Soln_B Use High Buffer Conc. (10-20mM Ammonium Acetate) Tautomer_Check->Soln_B Yes (HILIC)

Caption: Decision tree for selecting chromatographic modes based on pyrazole polarity and mitigating tautomeric peak splitting.

Part 2: High-Concentration Quantification (QC & Purity)

Context: Quality Control (QC) of Active Pharmaceutical Ingredients (API) or tablet formulations. Primary Challenge: Peak tailing due to interaction between the basic pyrazole nitrogen and residual silanols on the silica support.

Protocol A: RPLC-UV for Lipophilic Pyrazoles (e.g., Celecoxib)

This protocol utilizes a Polar-Embedded C18 column. Unlike standard C18, the embedded polar group shields silanols, significantly reducing tailing for basic compounds like pyrazoles without requiring high concentrations of ion-pairing agents.

ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)Prevents silanol interactions; improves peak symmetry for basic N-heterocycles.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard dimensions for robust, reproducible QC methods.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Mid-range pH ensures pyrazole is largely uncharged (neutral form retains better on C18).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for pyrazoles due to lower viscosity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (Variable based on derivative)Pyrazole ring absorption maximum is typically 210-230nm, but conjugation (e.g., phenyl groups) shifts this to >250nm.
Temperature 40°CCritical: Higher temperature promotes rapid tautomeric exchange, merging split peaks into a single sharp peak.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of Pyrazole derivative in 10 mL of Methanol (Stock A).

  • Dilution: Dilute Stock A to 50 µg/mL using Mobile Phase A:B (50:50). Note: Diluting in 100% organic can cause peak distortion due to solvent mismatch.

  • Equilibration: Flush column with 10 column volumes of MP.

  • Injection: Inject 10 µL.

  • System Suitability: Tailing factor must be < 1.5. If > 1.5, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Part 3: Trace Quantification (Bioanalysis)

Context: Pharmacokinetic (PK) studies in plasma or tissue. Primary Challenge: Matrix interference and sensitivity.[2]

Protocol B: LC-MS/MS for Bioanalysis

For trace analysis, UV is insufficient. We utilize Triple Quadrupole (QqQ) MS with Electrospray Ionization (ESI).[3][4]

Sample Preparation: Solid Phase Extraction (SPE)

While Protein Precipitation (PPT) is faster, SPE is recommended for pyrazoles to remove phospholipids that cause ion suppression.

SPE Workflow Diagram:

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Plasma + IS) Step1->Step2 Step3 3. Wash 5% MeOH in Water Step2->Step3 Step4 4. Elute 100% ACN Step3->Step4 Step5 5. Evaporate & Reconstitute Mobile Phase Step4->Step5

Caption: Solid Phase Extraction (SPE) workflow for maximizing recovery of pyrazoles from plasma.

LC-MS/MS Parameters:

  • Ionization: ESI Positive Mode (M+H)+. The nitrogen in the pyrazole ring protonates readily.

  • Column: C18 (1.7 µm UHPLC) for high throughput.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions: Monitor the parent ion and at least two fragments.

    • Example (Celecoxib): 382.1 -> 362.1 (Quantifier), 382.1 -> 282.1 (Qualifier).

Part 4: Technical Deep Dive - The Tautomerism Trap

The Science: Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers (1H-pyrazole). In solution, the proton hops between the two nitrogens. The Problem: If the chromatographic timescale is similar to the tautomeric exchange rate, the peak will broaden or split into two ("saddle effect"). The Solution:

  • Temperature: Running at 40-50°C increases the exchange rate, forcing "coalescence" (averaging) of the signal into a single sharp peak.

  • pH Control: Running at a pH where the molecule is fully ionized (pH < pKa) or fully neutral can sometimes stabilize the peak, though temperature is the most reliable tool.

Part 5: Validation & Regulatory Compliance

All methods must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH Q2(R1) .

  • Selectivity: Analyze 6 sources of blank matrix. No interference >20% of LLOQ.

  • Accuracy & Precision:

    • Within-run and Between-run CV% must be <15% (20% for LLOQ).

  • Recovery: Compare extraction yield of analyte vs. post-extraction spiked blank.

  • Matrix Effect: Calculate Matrix Factor (MF). Pyrazoles are susceptible to suppression by phospholipids; monitor phospholipid transitions (m/z 184) to ensure they do not co-elute with the analyte.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] Link

  • Saha, A., et al. (2025). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. Journal of Applied Pharmaceutical Science. Link

  • Baber, N., et al. (2025). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. ResearchGate. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • BenchChem. (2025).[6] Column chromatography conditions for separating pyrazole isomers. Link

Sources

Application Note: Advanced One-Pot Strategies for Aminopyrazole Diversification

Author: BenchChem Technical Support Team. Date: February 2026

From Heteroannulation to Deaminative Functionalization

Executive Summary

Aminopyrazoles are "privileged scaffolds" in drug discovery, serving as the core architecture for blockbuster kinase inhibitors (e.g., Zaleplon, Indiplon) and anti-inflammatory agents (Celecoxib analogues). Their dual reactivity—possessing both a nucleophilic exocyclic amine and an electrophilic ring carbon—makes them ideal candidates for one-pot diversity-oriented synthesis (DOS) .

This Application Note details two distinct, high-value protocols for functionalizing 3-aminopyrazoles:

  • Protocol A (The "Fusion" Strategy): A catalyst-free, one-pot synthesis of pyrazolo[1,5-a]pyrimidines .[1] This protocol exploits the amine as a binucleophile to construct a fused bicyclic system.

  • Protocol B (The "Substitution" Strategy): A Sandmeyer-type deaminative iodination . This protocol replaces the amine with a halogen, activating the scaffold for downstream cross-coupling (Suzuki/Sonogashira) without isolating unstable diazonium intermediates.

Strategic Overview & Decision Logic

The choice of protocol depends on whether the target requires expanding the heterocyclic core (Fusion) or modifying the substituent profile (Substitution).

ReactionLogic Start Starting Material: 3-Aminopyrazole Decision Target Architecture? Start->Decision PathA Bicyclic Fusion (Pyrazolo[1,5-a]pyrimidine) Decision->PathA Ring Expansion PathB Functional Group Swap (3-Iodopyrazole) Decision->PathB Deamination AppA Application: Kinase Inhibitors (ATP-mimetic) PathA->AppA AppB Application: Cross-Coupling Precursor (Suzuki/Sonogashira) PathB->AppB

Figure 1: Strategic decision tree for aminopyrazole diversification. Select Protocol A for scaffold hopping or Protocol B for substituent modification.

Protocol A: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines

The "Fusion" Strategy

Scientific Rationale

The pyrazolo[1,5-a]pyrimidine system is a bioisostere of the purine ring, making it a potent ATP-competitive inhibitor scaffold. Traditional synthesis involves multi-step isolation. This protocol utilizes a condensation-cyclization cascade between 3-aminopyrazole and a 1,3-dicarbonyl equivalent (e.g.,


-keto esters or 

-enaminones).

Mechanism:

  • Schiff Base Formation: The exocyclic amine attacks the ketone carbonyl.

  • Cyclization: The ring nitrogen (N-2) attacks the ester/nitrile carbon.

  • Aromatization: Loss of water/alcohol drives the equilibrium.

Materials[1][2][3][4]
  • Substrate: 3-Aminopyrazole (1.0 equiv)

  • Electrophile: Ethyl acetoacetate (1.1 equiv) (or other 1,3-dicarbonyls)

  • Solvent: Ethanol (Green solvent) or Water

  • Catalyst: Glacial Acetic Acid (Catalytic, 10 mol%) - Optional but recommended for rate acceleration.

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 3-aminopyrazole (5 mmol, 415 mg) in Ethanol (10 mL).

  • Addition: Add Ethyl acetoacetate (5.5 mmol, 0.70 mL) dropwise at room temperature.

  • Catalysis: Add Glacial Acetic Acid (0.5 mmol, ~30

    
    L).
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 3–5 hours.
    
    • QC Check: Monitor by TLC (EtOAc:Hexane 1:1). The starting amine spot (

      
      ) should disappear; a highly fluorescent product spot (
      
      
      
      ) will appear.
  • Work-up (Precipitation): Cool the reaction mixture to room temperature. The product often crystallizes directly.

    • If no precipitate: Pour the mixture into ice-cold water (30 mL) and stir for 15 minutes.

  • Isolation: Filter the solid under vacuum. Wash with cold EtOH (2 x 5 mL).

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    
Mechanistic Pathway

Mechanism Step1 Reactants: 3-Aminopyrazole + 1,3-Dicarbonyl Step2 Intermediate A: Schiff Base Formation (Exocyclic N attack) Step1->Step2 - H2O (Acid Cat.) Step3 Intermediate B: Intramolecular Cyclization (Endocyclic N attack) Step2->Step3 Tautomerization Step4 Product: Pyrazolo[1,5-a]pyrimidine Step3->Step4 - EtOH / Aromatization

Figure 2: Cascade mechanism for the formation of the bicyclic core.

Protocol B: One-Pot Sandmeyer-Type Iodination

The "Substitution" Strategy

Scientific Rationale

Direct C-H halogenation of pyrazoles often lacks regioselectivity. Converting the


 group to a halogen via a diazonium salt allows for precise placement of the halogen at the 3-position. This 3-iodopyrazole is a critical precursor for Suzuki-Miyaura couplings to install aryl groups.

Challenge: Pyrazole-3-diazonium salts are significantly less stable than phenyl diazoniums and can undergo internal cyclization or rapid decomposition. Solution: A low-temperature, sequential addition protocol ensures the diazonium is trapped immediately by the iodide anion.

Materials[1][2][3][4]
  • Substrate: 3-Aminopyrazole (1.0 equiv)

  • Diazotization Agent: Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Acid Source: HCl (6M aqueous solution)

  • Halogen Source: Potassium Iodide (KI) (1.5 equiv)

  • Solvent: Water (Green chemistry compliant)[2]

Step-by-Step Methodology
  • Solubilization: Suspend 3-aminopyrazole (5 mmol) in 6M HCl (10 mL) in a 50 mL beaker. Cool to

    
    C–
    
    
    
    C
    in an ice-salt bath.
    • Critical: The temperature must NOT exceed

      
      C during the next step to prevent diazo decomposition.
      
  • Diazotization: Dissolve

    
     (6 mmol, 414 mg) in minimal water (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.
    
    • Observation: The solution will turn pale yellow/orange. Stir for 20 mins at

      
      C.
      
  • Quenching/Halogenation: Dissolve KI (7.5 mmol, 1.25 g) in water (3 mL). Add dropwise to the cold diazonium solution.

    • Safety: Nitrogen gas (

      
      ) evolution will occur. Ensure venting.
      
  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 1 hour.

  • Work-up: Neutralize the solution carefully with saturated

    
     until pH 
    
    
    
    7.
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The organic layer may be dark due to iodine liberation. Wash with 10% Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from dark red to pale yellow).
    
  • Final Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Data Summary & Yield Comparison

The following table summarizes expected outcomes based on the electrophile used in Protocol A (Fusion) and the halide source in Protocol B (Substitution).

ProtocolElectrophile / ReagentProduct TypeExpected YieldKey Observation
A (Fusion) Ethyl Acetoacetate7-Methyl-pyrazolo[1,5-a]pyrimidin-5-one85-94%Precipitates as white solid
A (Fusion) Acetylacetone5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine80-88%Requires chromatographic cleanup
B (Subst.) KI /

3-Iodo-1H-pyrazole65-75%Dark reaction mixture (Iodine)
B (Subst.) CuBr /

3-Bromo-1H-pyrazole55-65%Requires Cu(I) catalysis (Sandmeyer)

Troubleshooting & Optimization

Protocol A (Fusion)[1]
  • Issue: Low yield or gummy product.

    • Root Cause: Incomplete dehydration of the intermediate.

    • Fix: Switch solvent to Glacial Acetic Acid (reflux). This acts as both solvent and dehydrating agent, often pushing yields >90%.

  • Issue: Regioselectivity (5-one vs 7-one).

    • Insight: Reaction with

      
      -keto esters is generally regioselective controlled by the more nucleophilic exocyclic amine attacking the more electrophilic ketone carbonyl first.
      
Protocol B (Sandmeyer)
  • Issue: "Tar" formation instead of product.

    • Root Cause: Thermal decomposition of the diazonium salt before iodide addition.

    • Fix: Maintain strict

      
      C control. Alternatively, use t-Butyl Nitrite (t-BuONO)  and Iodine (
      
      
      
      ) in Acetonitrile (anhydrous conditions) for a radical-mediated pathway that avoids unstable aqueous diazonium species.

References

  • Castillo, J.-C., et al. (2017).[1] "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence."[1][3] RSC Advances, 7, 29664-29671. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana. [Link]

  • Organic Chemistry Portal. "Sandmeyer Reaction." [Link]

  • Vertex Pharmaceuticals. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." NIH/PubMed Central. [Link]

Sources

Application Note: Continuous Flow Techniques for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the continuous flow synthesis of pyrazoles, designed for senior researchers and process engineers. It moves beyond basic textbook definitions to provide actionable, field-validated protocols and engineering insights.

Executive Summary: Why Flow?

The pyrazole core is ubiquitous in agrochemicals and pharmaceuticals (e.g., Celecoxib, Ruxolitinib). Traditional batch synthesis, particularly the Knorr reaction, suffers from three critical bottlenecks:

  • Safety: Handling bulk quantities of toxic, unstable hydrazines.

  • Exothermicity: The condensation reaction is highly exothermic, leading to runaways or requiring slow addition rates that hamper throughput.

  • Regioselectivity: In unsymmetrical 1,3-dicarbonyls, batch conditions often yield thermodynamic mixtures of regioisomers (1,3- vs 1,5-isomers) that are difficult to separate.

Flow Chemistry Solution: Continuous processing allows for the "generate-and-consume" handling of hazardous intermediates, superior heat transfer (



times higher surface-to-volume ratio), and precise residence time control to lock in kinetic regioisomers.

Safety Engineering: Handling Hydrazines

Before any synthesis, the fluidic handling of hydrazine (or its salts) must be addressed. Hydrazine is a potent reducing agent, carcinogen, and instability hazard.

Protocol: Safe Hydrazine Delivery System
  • Material Compatibility: Use PTFE or Stainless Steel (316L) . Avoid copper, zinc, or brass fittings, as hydrazine reacts violently with these metals.

  • Feed Preparation: Never pump anhydrous hydrazine. Use hydrazine hydrate (50–80% aq.) or hydrazine salts (e.g., hydrochloride) dissolved in DMSO or MeOH.

  • Quench Line: The reactor output should flow directly into a quench vessel containing dilute bleach (NaOCl) or an aldehyde scavenger to destroy unreacted hydrazine immediately.

Application Note A: The Standard Knorr Synthesis in Flow

This protocol covers the general condensation of a 1,3-diketone with a hydrazine derivative.

Mechanistic Insight

The reaction proceeds via a hydrazone intermediate.[1] In flow, we can superheat the solvent (above boiling point) to accelerate the rate-determining dehydration step without risking solvent loss, significantly reducing reaction time from hours to minutes.

Experimental Setup (Diagram 1)

Reagents:

  • Stream A: 1,3-Diketone (1.0 M in EtOH).

  • Stream B: Hydrazine Hydrate (1.1 equiv in EtOH).

Hardware:

  • Pumps: Dual piston pumps (e.g., Knauer or Vapourtec).

  • Mixer: T-mixer or Static Mixer (Glass/PTFE).

  • Reactor: PFA Coil (10 mL volume) or Stainless Steel Coil.

  • BPR: Back Pressure Regulator (4–8 bar).

Conditions:

  • Temperature: 80–120 °C (Superheated).

  • Residence Time: 5–20 minutes.

KnorrFlow cluster_inputs Feed Streams InputA Stream A: 1,3-Diketone (EtOH) Mixer T-Mixer (High Turbulence) InputA->Mixer 1.0 mL/min InputB Stream B: Hydrazine (EtOH) InputB->Mixer 1.0 mL/min Reactor Reactor Coil Temp: 100°C Res. Time: 10 min Mixer->Reactor Homogeneous Mix BPR Back Pressure Regulator (5 bar) Reactor->BPR Crude Pyrazole Analysis In-Line UV/IR Monitoring BPR->Analysis Collection Product Collection (Quench) Analysis->Collection

Caption: Fig 1. Standard continuous flow setup for Knorr pyrazole synthesis utilizing superheated conditions.

Application Note B: Telescoped API Synthesis (Celecoxib Case Study)

This advanced protocol demonstrates a 2-step telescoped synthesis of Celecoxib, avoiding the isolation of the unstable diketone intermediate.

The Challenge

Celecoxib requires the regioselective formation of a trifluoromethyl-substituted pyrazole.[2]

  • Step 1 (Claisen Condensation): 4'-Methylacetophenone + Ethyl trifluoroacetate → Diketone.

  • Step 2 (Cyclization): Diketone + 4-Sulfamidophenylhydrazine → Celecoxib.

Protocol Details

Step 1: Claisen Condensation

  • Reagents: 4'-Methylacetophenone (1.0 equiv) + NaOEt (base) + Ethyl trifluoroacetate.

  • Conditions: 50°C, Residence time ~10 min.

  • Engineering Note: This step produces solids (sodium enolate). Use a slurry-handling pump or ensure high flow velocity to prevent clogging. Alternatively, use LiHMDS to keep the enolate soluble.

Step 2: Cyclocondensation

  • Reagents: Stream from Step 1 + 4-Sulfamidophenylhydrazine hydrochloride (dissolved in EtOH/HCl).

  • Conditions: 90–100°C, Residence time ~20–50 min.

  • Regiocontrol: The use of HCl in the second stream is critical. It neutralizes the base from Step 1 and promotes the formation of the specific tautomer required for the correct regiochemistry (placing the

    
     at the 3-position).
    
Data Summary: Batch vs. Flow
ParameterBatch SynthesisContinuous FlowImprovement
Reaction Time 20+ Hours< 1 Hour20x Faster
Yield 70–85%90–96%Yield Boost
Work-up Solvent Swap RequiredTelescoped (No Isolation)Process Efficiency
Regioselectivity Variable (Impurities common)High (Controlled pH/Temp)Purity
Workflow Diagram (Diagram 2)

CelecoxibFlow Acetophenone 4'-Methylacetophenone + NaOEt Reactor1 Reactor 1 (Claisen) 50°C, 10 min Acetophenone->Reactor1 TFA_Ester Ethyl Trifluoroacetate TFA_Ester->Reactor1 Reactor2 Reactor 2 (Cyclization) 90°C, 50 min Reactor1->Reactor2 Intermediate (Unstable Diketone) Hydrazine 4-Sulfamidophenyl- hydrazine HCl Hydrazine->Reactor2 Acidic Stream (Regiocontrol) Product Celecoxib (95% Yield) Reactor2->Product Precipitation/Workup

Caption: Fig 2. Telescoped flow synthesis of Celecoxib. Step 1 generates the diketone; Step 2 performs cyclization.

Application Note C: Regioselectivity Control Strategies

Achieving high regioselectivity in unsymmetrical pyrazoles is the "holy grail." In flow, we utilize Kinetic vs. Thermodynamic Control .

The "Push-Pull" Enaminone Route

Instead of using 1,3-diketones (which exist in equilibrium between various enol forms), use enaminones (DMF-DMA adducts) as intermediates.

  • Reaction: Acetophenone + DMF-DMA

    
     Enaminone (Step 1).
    
  • Flow Advantage: The enaminone is formed quantitatively in a heated coil (120°C) and immediately reacted with hydrazine. This locks the electrophilic sites, forcing the hydrazine to attack in a specific orientation (Michael addition followed by cyclization), yielding a single regioisomer.

Decision Matrix for Regiocontrol
Substrate TypePreferred Flow StrategyMechanism
Symmetrical Diketone Standard Knorr (High T)Direct Condensation
Unsymmetrical (

)
Acid-Modulated KnorrpH directs nucleophilic attack
Sterically Complex Enaminone IntermediateSteric/Electronic differentiation

References

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances.

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering.

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie. [3]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.

Sources

Accelerating Lead Discovery: Microwave-Assisted Synthesis of Pyrazole-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: This application note details the accelerated synthesis of bioactive pyrazole-fused heterocycles—specifically pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines —using microwave (MW) irradiation.

These scaffolds are privileged structures in kinase inhibitor discovery (e.g., EGFR, B-Raf inhibitors). Conventional thermal synthesis often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult workups. By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior yields and purity.[1] This guide provides validated protocols, mechanistic insights, and optimization strategies.

Part 1: Scientific Rationale & Microwave Theory

The Mechanism of Dielectric Heating

Unlike conventional convective heating (oil baths), which relies on thermal conductivity from the vessel wall, microwave irradiation heats the sample directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation generates friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the electric field, colliding with neighboring molecules to generate heat.

Key Advantage: This internal heating profile allows for rapid temperature ramping and access to temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels.

Solvent Selection: The Loss Tangent ( )

The efficiency of MW heating is dictated by the solvent's ability to absorb microwave energy and convert it to heat, quantified by the loss tangent (


).[2][3][4]
Solvent Class

(at 2.45 GHz, 20°C)
Microwave AbsorbanceApplication
High Absorbers > 0.5ExcellentRapid heating, polar reactions.[4]
Medium Absorbers 0.1 – 0.5GoodStandard synthesis.
Low Absorbers < 0.1PoorRequires "passive heating elements" (e.g., SiC vials) or ionic liquids.

Data Table 1: Common Solvents for Pyrazole Synthesis | Solvent |


 | Boiling Point (°C) | Max MW Temp (Sealed) |
| :--- | :--- | :--- | :--- |
| Ethanol  | 0.941 | 78 | ~160°C |
| DMSO  | 0.825 | 189 | ~250°C |
| Acetic Acid  | 0.174 | 118 | ~200°C |
| Water  | 0.123 | 100 | ~200°C |
| Toluene  | 0.040 | 110 | Poor Heating |

Expert Insight: For pyrazole synthesis, Ethanol is the gold standard. It has a high


 for rapid heating and is a "green" solvent. If higher temperatures (>180°C) are required, switch to NMP or DMSO, but be mindful of workup difficulty.

Part 2: Validated Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Reaction Type: Bicyclic Condensation Target: Kinase inhibitor scaffolds (e.g., bioisosteres of purine). Chemistry: Condensation of 5-aminopyrazoles with 1,3-dicarbonyls (or equivalents).

Materials
  • Reagent A: 5-Amino-3-methylpyrazole (1.0 equiv)

  • Reagent B: 1,3-Dicarbonyl compound (e.g., Acetylacetone or ethyl acetoacetate) (1.0–1.2 equiv)

  • Solvent: Ethanol (absolute) or Acetic Acid (glacial)

  • Vessel: 10 mL Borosilicate Glass MW vial with crimp/snap cap.

Step-by-Step Methodology
  • Preparation: In a 10 mL MW vial, dissolve 5-aminopyrazole (1.0 mmol) in Ethanol (3 mL).

  • Addition: Add the 1,3-dicarbonyl compound (1.2 mmol).

    • Note: If using Acetic Acid as solvent, no catalyst is needed. If using Ethanol, add catalytic HCl (2 drops) or Piperidine depending on substrate sensitivity.

  • Sealing: Cap the vial with a PTFE/silicone septum. Ensure a tight seal to withstand pressure.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 140°C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 15 bar (Safety cutoff).

  • Workup:

    • Cool the vial to <50°C using the reactor's compressed air cooling.

    • Precipitation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

    • Recrystallization: If necessary, recrystallize from EtOH/DMF.

Protocol B: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Reaction Type: One-Pot Multicomponent Reaction (MCR) Target: Antimicrobial and anticancer agents. Chemistry: Three-component reaction of 5-aminopyrazole, aldehyde, and active methylene compound.[5][6][7]

Materials
  • Reagent A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Reagent B: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Reagent C: Active Methylene (e.g., Dimedone or Meldrum's acid) (1.0 equiv)

  • Solvent: Water (Green Chemistry) or Ethanol/Water (1:1).

  • Catalyst: Triethylamine (TEA) (0.5 equiv) or Ionic Liquid (e.g., [Et3NH][HSO4]).

Step-by-Step Methodology
  • Loading: Add Reagents A, B, and C (1.0 mmol each) into a 10 mL MW vial.

  • Solvent: Add 4 mL of Water (or EtOH/H2O). Add TEA (0.5 mmol).

  • Irradiation:

    • Temperature: 90°C.

    • Hold Time: 15–20 minutes.

    • Power Max: 150 W.

  • Mechanism Check: This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization (See Diagram 1).

  • Workup:

    • The product is typically insoluble in water.

    • Filter the solid precipitate.

    • Wash with hot water to remove unreacted starting materials and TEA salts.

    • Dry under vacuum.

Part 3: Visualization of Workflows & Mechanisms

Diagram 1: Mechanistic Pathway (Pyrazolo[3,4-b]pyridines)

This diagram illustrates the multicomponent cascade facilitated by microwave heating.

G cluster_inputs Reactants Aldehyde Aldehyde (R-CHO) Intermediate1 Knoevenagel Adduct (Arylidene) Aldehyde->Intermediate1 MW Heat (-H2O) ActiveMethylene Active Methylene (Dimedone) ActiveMethylene->Intermediate1 Aminopyrazole 5-Aminopyrazole Intermediate2 Michael Adduct Aminopyrazole->Intermediate2 Intermediate1->Intermediate2 + Aminopyrazole (Michael Addition) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Nucleophilic Attack Oxidation Dehydration & Oxidation/Tautomerization Cyclization->Oxidation -H2O Product Pyrazolo[3,4-b]pyridine Scaffold Oxidation->Product Final Scaffold

Caption: Mechanistic cascade for the MW-assisted synthesis of pyrazolo[3,4-b]pyridines via Knoevenagel-Michael-Cyclization sequence.

Diagram 2: Optimization Workflow for MW Synthesis

Use this logic flow to optimize yields and reduce byproducts.

G Start Start Optimization SolventCheck Check Solvent tan δ > 0.3? Start->SolventCheck HighAbsorber Use Ethanol/DMSO SolventCheck->HighAbsorber Yes LowAbsorber Add Ionic Liquid or SiC Vessel SolventCheck->LowAbsorber No TempScreen Temp Screening (T_boil + 50°C) HighAbsorber->TempScreen LowAbsorber->TempScreen Analysis Analyze Yield (LCMS) TempScreen->Analysis GoodYield Scale Up Analysis->GoodYield >85% Decomp Reduce Temp (-20°C) Analysis->Decomp Charring/Byproducts NoReaction Increase Temp (+20°C) Analysis->NoReaction SM Remaining Decomp->TempScreen NoReaction->TempScreen

Caption: Decision matrix for optimizing microwave reaction parameters (Solvent, Temperature, and Time).

Part 4: Troubleshooting & Safety

Common Pitfalls
IssueProbable CauseSolution
Vessel Failure Pressure exceeds limit (>20 bar).Reduce reaction volume (max 2/3 full). Switch to a solvent with lower vapor pressure (e.g., Ethanol

DMSO).
Charring/Decomposition "Thermal Runaway" due to high

.
Reduce the "Power Max" setting or use "Power Cycling" mode. Lower the target temperature.
Low Yield Poor microwave absorption.Add a "doping" agent like an Ionic Liquid (1-butyl-3-methylimidazolium tetrafluoroborate) to increase ionic conduction.
Safety Note

Microwave synthesis creates high-pressure environments.

  • Always use dedicated microwave vials (borosilicate glass).

  • Never heat standard laboratory glassware (round bottom flasks) in a microwave cavity unless using an open-vessel system.

  • Cooling: Allow the vessel to cool to <50°C before decapping to prevent solvent "bumping" or eruption.

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 2025. (Discusses condensation strategies and kinase inhibition).

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. ChemistrySelect, 2024. (Protocol for aqueous/green synthesis).[5][8][9]

  • Microwave-Assisted Synthesis of Heterocycles - Green Chemistry Approaches. International Journal of ChemTech Research. (General review of MW advantages and solvent effects).

  • Solvent Choice for Microwave Synthesis. CEM Corporation Application Notes. (Data on loss tangents and dielectric heating).

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Biomedicines, 2021. (Mechanistic insights and bioactivity).

Sources

Advanced Application Note: Suzuki-Miyaura Coupling of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Overcoming Catalyst Poisoning and Protodeboronation in Drug Discovery Scaffolds

Executive Summary & Strategic Importance

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors like Ruxolitinib (Jakafi) and Crizotinib (Xalkori). While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, applying it to pyrazoles presents unique, non-trivial failure modes.

This guide moves beyond generic coupling conditions. It addresses the two primary "death loops" in pyrazole chemistry: Lewis-basic catalyst poisoning (when the pyrazole acts as the electrophile) and rapid protodeboronation (when the pyrazole acts as the nucleophile).

Mechanistic Analysis: The "Death Loops"

To optimize these reactions, one must understand where the standard catalytic cycle breaks down. Pyrazoles are not simple aryl rings; they are


-excessive heterocycles with high coordination affinity.
Diagram 1: The Pyrazole-Specific Catalytic Cycle

The following diagram illustrates the standard cycle and the specific off-cycle traps relevant to pyrazoles.

Suzuki_Pyrazole_Cycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)X Pd0->OxAdd + Halopyrazole (R-X) TransMet Transmetallation (L)Pd(II)(Ar)(Py) OxAdd->TransMet + Boronate + Base Poison TRAP 1: Catalyst Poisoning Pd Coordinated to Pyrazole N (Dead Catalyst) OxAdd->Poison Unprotected N-H or Basic N RedElim Reductive Elimination Product Ar-Py TransMet->RedElim DeBor TRAP 2: Protodeboronation Hydrolysis of C-B bond (Loss of Nucleophile) TransMet->DeBor High pH / H2O RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting specific failure points: N-coordination (Poisoning) and C-B bond hydrolysis (Protodeboronation).

Strategic Decision Matrix

Before selecting a protocol, categorize your substrate challenge.

VariableScenario A: Pyrazole is Electrophile (R-X) Scenario B: Pyrazole is Nucleophile (R-B(OR)2)
Primary Failure Mode Catalyst Poisoning. The basic nitrogen (N2) or acidic N-H (N1) binds Pd(II), arresting the cycle.Protodeboronation. The C-B bond cleaves before transmetallation, yielding the hydro-deboronated byproduct.[1]
Critical Parameter Ligand Sterics. Bulky ligands (Buchwald type) prevent N-coordination.Base/Water Control. Lower pH bases or anhydrous conditions are required.
Preferred Catalyst XPhos Pd G3 or Pd-PEPPSI-IPent Pd(dppf)Cl2 or Pd(Amphos)Cl2 (Fast coupling to beat decomposition).
Protecting Group Highly Recommended (THP, SEM, Boc) to mask N-H.Essential for stability (MIDA boronates or N-protected esters).

Protocol 1: Coupling of Sterically Hindered/Chlorinated Pyrazoles

Target: Coupling electron-rich or sterically hindered halopyrazoles (e.g., 4-chloro-1,3-dimethyl-1H-pyrazole) which are notoriously difficult to activate.

The Logic

Standard Pd(PPh3)4 is insufficient for aryl chlorides. We utilize XPhos Pd G2/G3 precatalysts. The bulky biaryl phosphine promotes oxidative addition into the C-Cl bond and creates a steric wall that prevents the pyrazole nitrogen from binding to the palladium center.

Materials
  • Electrophile: 1.0 equiv Halopyrazole (Cl, Br, or I).

  • Nucleophile: 1.2 – 1.5 equiv Aryl/Heteroaryl Boronic Acid.

  • Catalyst: 2.0 – 4.0 mol% XPhos Pd G2 (Sigma-Aldrich).

  • Base: 2.0 – 3.0 equiv K3PO4 (Tribasic Potassium Phosphate).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the activation of the boronic acid.

Step-by-Step Methodology
  • Vessel Prep: Charge a microwave vial or round-bottom flask with a stir bar.

  • Solids Addition: Add the Halopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv) last.

    • Tip: If using the G3 precatalyst, no additional activation is needed. If using Pd(OAc)2 + Ligand, premix in solvent for 5 mins before adding.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Inject degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide.

  • Reaction:

    • Thermal: Heat to 80–100 °C for 4–12 hours.

    • Microwave: 100–120 °C for 30–60 minutes.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Protocol 2: Coupling of Unstable Pyrazolyl Boronates

Target: Coupling 1-methyl-1H-pyrazol-5-ylboronic acid (or similar isomers). The Problem: Pyrazolyl boronic acids (especially C5 and C3 isomers) undergo rapid protodeboronation in aqueous base. The rate of decomposition often exceeds the rate of transmetallation.

The Logic

We must slow down the release of the active boronate species or accelerate the cross-coupling. MIDA boronates (N-methyliminodiacetic acid) are slow-release reservoirs that protect the boron atom. Alternatively, using anhydrous conditions with weak bases prevents the hydrolytic cleavage pathway.

Workflow Visualization

Boronate_Strategy Start Pyrazolyl Boron Species Decision Is it Stable? Start->Decision Stable Standard Suzuki (Aq. Base OK) Decision->Stable Yes Unstable Unstable (C3/C5 isomer) Decision->Unstable No Sol1 Strategy A: MIDA Boronate Slow Release (Hydrolysis) Unstable->Sol1 Sol2 Strategy B: Anhydrous CsF / Dioxane Unstable->Sol2

Caption: Decision tree for selecting conditions based on boronate stability.

Detailed Protocol (MIDA Boronate Route)
  • Substrates: 1.0 equiv Aryl Halide + 1.5 equiv Pyrazolyl MIDA Boronate .

  • Catalyst: 2 mol% Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 .

    • Why: Ferrocenyl ligands are robust and promote rapid coupling once the boron is unmasked.

  • Base: 5.0 equiv K3PO4.

  • Solvent: THF : Water (10:1).

    • Mechanism:[1][2][3][4][5][6] The water/base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the instantaneous concentration of the unstable free acid low.

  • Conditions: Heat at 60 °C. Monitor by LCMS.

    • Note: If the reaction stalls, add more water dropwise to encourage MIDA hydrolysis.

Optimization & Troubleshooting Guide

This table serves as a self-validating diagnostic tool.

Observation (LCMS/NMR)Root CauseCorrective Action
Recovery of Halo-Pyrazole Catalyst Poisoning (Pd-N binding).Switch to XPhos or BrettPhos . These bulky ligands physically block N-coordination.
Dehalogenated Pyrazole Hydride source present or slow oxidative addition.Switch solvent from Alcohol to Toluene or Dioxane . Increase catalyst loading.
Protodeboronated Pyrazole Boronic acid instability (Hydrolysis).1. Switch to MIDA boronate or BF3K salt .2. Use anhydrous conditions (CsF in Dioxane).3. Lower temperature.
Homocoupling (Ar-Ar) Oxygen in the system.Improve degassing (Sparging is insufficient; use freeze-pump-thaw).
Regioisomer Mix Tautomerism (if N-H is present).Protect the Nitrogen (SEM, THP, or Boc) prior to coupling. Never couple unprotected N-H pyrazoles if regioselectivity is critical.

References

  • Buchwald Ligands (SPhos/XPhos): Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3] Link

  • MIDA Boronates: Knapp, D. M., et al. (2009). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[3] Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications.[6] Link

  • Unprotected Azole Coupling: Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected Heterocycles. Organic Letters. Link

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-003-ISO Subject: Yield & Purity Optimization Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 1006461-75-5) is a critical gateway to various kinase inhibitors and agrochemical scaffolds.[1][2] While the condensation of


-ketonitriles with hydrazines is well-documented, this specific molecule presents two distinct challenges: Regioselectivity  (controlling the 3- vs. 5-isomer ratio) and Purification  (handling the tendency of the free base to form intractable oils).[1][2]

This guide moves beyond standard textbook procedures, offering a field-tested workflow designed to maximize the specific 1-methyl-5-amino isomer while ensuring a crystalline, high-purity output.

Module 1: The Regioselectivity Challenge (Root Cause Analysis)

The core reaction involves the condensation of 4-methyl-3-oxopentanenitrile with methylhydrazine .[2] The reaction is governed by the competition between the two nucleophilic nitrogen atoms of the hydrazine and the two electrophilic centers of the nitrile.

The Mechanism of Isomerism

To obtain the target 3-Isopropyl-1-methyl-1H-pyrazol-5-amine , the terminal primary amine (


) of methylhydrazine must attack the ketone carbonyl first.[1][2]
  • Pathway A (Target):

    
     attacks Ketone 
    
    
    
    Hydrazone intermediate
    
    
    Cyclization onto Nitrile
    
    
    Target Molecule .[1][2]
  • Pathway B (Impurity):

    
     attacks Ketone 
    
    
    
    Alternative Hydrazone
    
    
    Cyclization
    
    
    5-Isopropyl-1-methyl-1H-pyrazol-3-amine .[1][2]
Visualizing the Pathway

ReactionPathway Start Reagents: 4-methyl-3-oxopentanenitrile + Methylhydrazine Decision Nucleophilic Attack Start->Decision PathA Path A (Kinetic): NH2 attacks Ketone Decision->PathA Favored by Low Temp & Protic Solvent PathB Path B (Thermodynamic): NH(Me) attacks Ketone Decision->PathB Favored by Steric Bulk InterA Intermediate A: C(=N-NHMe) PathA->InterA InterB Intermediate B: C(=N-NH2) PathB->InterB Target TARGET PRODUCT: 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine InterA->Target Impurity REGIO-IMPURITY: 5-Isopropyl-1-methyl- 1H-pyrazol-3-amine InterB->Impurity

Figure 1: Mechanistic bifurcation in aminopyrazole synthesis. Controlling the initial nucleophilic attack is the primary determinant of yield.

Module 2: Optimized Synthetic Protocol

Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen.[1][2] All operations must be performed in a functioning fume hood.[2]

Step 1: Reaction Setup (Regiocontrol)

Do not add methylhydrazine directly to the neat nitrile.[2] The exotherm favors the thermodynamic impurity.

  • Solvent Selection: Use Ethanol (EtOH) .[1][2][3] Protic solvents facilitate proton transfer, stabilizing the transition state for the attack of the

    
     group on the ketone.[2]
    
  • Temperature Control: Maintain the reaction between 0°C and 5°C during addition.

  • Procedure:

    • Dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in EtOH (5-10 volumes).

    • Cool to 0°C.[2]

    • Add Methylhydrazine (1.05 eq) dropwise over 30-60 minutes.[1][2]

    • Critical: Allow to stir at 0°C for 2 hours before allowing it to warm to room temperature.

    • Reflux for 3-5 hours to ensure cyclization.[2]

Step 2: The "Salt Break" Purification (Handling the Oil)

A common failure point is the isolation of the product as a viscous, dark oil that refuses to crystallize.[2] Do not attempt to distill the free base immediately. Instead, convert it to a salt.

Why this works: The aminopyrazole is basic.[2][4] The impurities (unreacted nitrile, oligomers) are generally neutral or less basic.[1][2]

  • Evaporation: Remove EtOH under reduced pressure.

  • Salt Formation: Dissolve the oily residue in Ethyl Acetate (EtOAc) .[2]

  • Precipitation: Add HCl in Dioxane (4M) or concentrated HCl dropwise with vigorous stirring.

    • The Hydrochloride Salt of the target amine will precipitate as a solid.

    • Note: The regio-impurity often remains in solution or has a significantly different solubility profile.[2]

  • Filtration: Filter the solid salt and wash with cold EtOAc.

  • Free-Basing (Optional but Recommended):

    • Suspend the HCl salt in water.[2]

    • Neutralize with saturated

      
       or 
      
      
      
      (pH ~10).[1][2]
    • Extract with Dichloromethane (DCM) or EtOAc.[1][2]

    • Evaporate to yield the high-purity crystalline free base.[2]

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Dark Oil) Step1 Evaporate EtOH Dissolve in EtOAc Crude->Step1 Step2 ADDITION: HCl (g) or HCl/Dioxane Step1->Step2 Separation Filtration Step2->Separation Filtrate Filtrate: Contains Regio-isomers & Neutral Impurities Separation->Filtrate Solid Filter Cake: Target Amine HCl Salt Separation->Solid FreeBase Neutralization (NaHCO3) Extraction (DCM) Solid->FreeBase Final Final Product: Crystalline Solid >98% Purity FreeBase->Final

Figure 2: The "Salt Break" strategy separates the target amine from non-basic impurities and regioisomers.[1][2]

Module 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is a dark, viscous oil Presence of oligomers or solvent retention; common for free-base aminopyrazoles.[1][2]Do not column. Proceed immediately to the "Salt Break" (Module 2). Isolate as HCl salt.
Low Yield (<40%) Incomplete cyclization or loss of volatile starting material.[1][2]Ensure reflux time is sufficient (>3h).[1][2] Check purity of

-ketonitrile precursor (it degrades over time).
High Regio-impurity (Isomer B) Reaction temperature too high during addition; wrong solvent.[1][2]Repeat reaction keeping addition temperature <5°C . Ensure Ethanol is used (avoid non-polar solvents like Toluene for the initial step).[2]
Color issues (Red/Brown) Oxidation of the amine or trace hydrazine impurities.[2]Perform the workup under inert atmosphere (

).[2] Wash the organic layer with sodium metabisulfite solution.[2]
NMR shows extra methyl peaks Residual Methylhydrazine or solvent trapped in lattice.[2]Dry the final solid under high vacuum at 45°C for 12 hours. Check integration; if peaks persist, recrystallize from EtOH/Heptane .

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Hydrazine Hydrate followed by methylation? A: No. Reacting the


-ketonitrile with hydrazine hydrate yields the N-unsubstituted pyrazole (

).[2] Methylation of this intermediate is non-selective and will produce a difficult-to-separate mixture of N1-methyl and N2-methyl isomers.[1][2] Using methylhydrazine directly is the only viable route for high regioselectivity.[2]

Q: What is the best solvent for recrystallization? A: For the free base: Toluene/Heptane or Ethyl Acetate/Hexane usually works well. For the HCl salt: Ethanol/Ether or Isopropanol .[2] Tip: If the free base oils out during recrystallization, seed the solution with a tiny crystal from a previous batch or scratch the glass surface.

Q: Is the product stable? A: The free amine is prone to oxidation and darkening upon exposure to air and light. Store it under nitrogen at -20°C. The HCl salt is significantly more stable and can be stored at room temperature.[2]

Q: How do I distinguish the isomers by NMR? A:

  • Target (3-isopropyl-1-methyl-5-amino): NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive.[1][2] You should see a correlation (cross-peak) between the N-Methyl protons and the C4-H proton (the proton on the pyrazole ring).[2] You will not see a strong correlation between the N-Methyl and the Isopropyl group.[2]

  • Impurity (5-isopropyl-1-methyl-3-amino): Strong NOESY correlation between the N-Methyl protons and the Isopropyl methine proton .[1][2]

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: The Reaction of

      
      -Ketonitriles with Hydrazines: A Versatile Route to 5-Aminopyrazoles.[2][5]
      
    • Source: Organic Syntheses / NIH.[2]

    • Link:[Link][1][2]

  • Purification & Salt Formation

    • Title: Purification of Amino-Pyrazoles (Community Consensus & Protocols).[1][2]

    • Source: Reddit Chem / Reaxys Data Discussion.[2]

    • Link:[Link]

  • General Synthetic Utility

    • Title: 3-Oxopentanenitrile as a Versatile Precursor.[2][4]

    • Source: BenchChem Technical Notes.[2]

  • Analytical Characterization

    • Title: Synthesis and Characteriz
    • Source: MDPI Molbank.[2]

    • Link:[Link][1][2][4][6][7]

Disclaimer: This guide is intended for qualified research personnel only. The synthesis involves hazardous reagents (Methylhydrazine).[2] Always consult the Safety Data Sheet (SDS) before proceeding.

Sources

Overcoming regioselectivity issues in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Regioselectivity Control in 1,3-Dicarbonyl Condensations Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Framework: Why Your Synthesis Failed

The "Classic" Knorr synthesis (hydrazine + 1,3-diketone) is deceptively simple. The failure mode is almost always regiochemical ambiguity . When you react a substituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), you create two competing electrophiles and two competing nucleophiles.
The Mechanistic Bifurcation

Regioselectivity is determined by the initial nucleophilic attack. The hydrazine has two nitrogens:[1]

  • N1 (Substituted): More sterically hindered, often less nucleophilic (depending on

    
    ).
    
  • N2 (Unsubstituted): Less hindered, typically more nucleophilic.[2]

The reaction outcome depends on whether N2 attacks the carbonyl at


 (near 

) or

(near

).

KnorrMechanism Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine PathA Pathway A: N2 attacks Carbonyl(R1) Start->PathA Kinetic Control (Sterics/Solvent dependent) PathB Pathway B: N2 attacks Carbonyl(R2) Start->PathB Thermodynamic Control InterA Intermediate A: 5-hydroxy-2-pyrazoline PathA->InterA InterB Intermediate B: 3-hydroxy-2-pyrazoline PathB->InterB ProdA Isomer 1: 1,5-Substituted Pyrazole InterA->ProdA ProdB Isomer 2: 1,3-Substituted Pyrazole InterB->ProdB

Figure 1: Mechanistic divergence in Knorr synthesis. The initial attack dictates the final substitution pattern.

Solution Module A: Solvent Engineering (The "Magic Bullet")

If you are seeing 50:50 mixtures in Ethanol or Methanol, your solvent is likely too nucleophilic or insufficiently polar to bias the transition state.

The Fluorinated Alcohol Switch

For substrates containing fluorinated groups (e.g., trifluoromethyl diketones) or aryl groups, switching to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can shift regioselectivity from 1:1 to >95:5.

Why it works:

  • H-Bonding: HFIP is a strong Hydrogen-bond donor (HBD). It activates the harder carbonyl oxygen, making it more electrophilic.

  • Solvation: It effectively solvates the leaving water molecule, accelerating the dehydration step which can otherwise be reversible and scramble the regiochemistry.

Comparative Data: Solvent Effect on Regioselectivity (Based on reaction of PhNHNH2 with benzoylacetone)

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (1,3 : 1,5)
Ethanol 24.50.8355 : 45 (Poor)
THF 7.50.0060 : 40 (Poor)
Acetic Acid 6.11.1275 : 25 (Moderate)
HFIP 16.71.9698 : 2 (Excellent)

Solution Module B: Substrate Modification (The "Nuclear Option")

If solvent switching does not resolve the issue, you must abandon the 1,3-diketone. The 1,3-diketone is inherently symmetrical in its reactivity potential. You need a substrate where the two electrophilic sites are chemically distinct.

The Enaminone Protocol

Replace the 1,3-diketone with an


-enaminone .
  • Site 1 (Carbonyl): Hard electrophile.

  • Site 2 (Enamine Carbon): Soft electrophile (Michael acceptor character).

This creates a "lock-and-key" mechanism where the hydrazine's


 (harder nucleophile) preferentially attacks the carbonyl, while the 

(softer) attacks the enamine carbon.

DecisionTree Q1 Are you using a Symmetrical Diketone? End1 No Regio Issues. Proceed with Ethanol/Reflux. Q1->End1 Yes Q2 Does the substrate have a CF3 group? Q1->Q2 No Sol1 Use HFIP or TFE as solvent. Q2->Sol1 Yes Q3 Are the R groups sterically similar? Q2->Q3 No Sol2 Switch to Enaminone Route (DMF-DMA). Q3->Sol2 Yes (e.g. Me vs Et) Sol3 Use Acetic Acid to drive thermodynamic product. Q3->Sol3 No (e.g. t-Bu vs Me)

Figure 2: Troubleshooting logic flow for selecting the correct synthetic strategy.

Validated Experimental Protocols

Protocol A: HFIP-Mediated Synthesis (For Fluorinated/Aryl Substrates)

Best for: Substrates prone to hydrate formation or scrambling.

  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) [0.5 M concentration].

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Note: HFIP is slightly acidic (

      
      ), so external acid catalysis is usually unnecessary.
      
  • Reaction: Stir at room temperature for 2-4 hours. If conversion is slow (check TLC), heat to 40°C. Do not reflux vigorously as HFIP boils at 58°C.

  • Workup: Remove HFIP via rotary evaporation (recoverable). The residue is often the pure pyrazole. Recrystallize from Ethanol/Water if needed.

Protocol B: The Enaminone Route (Regio-Lock)

Best for: Aliphatic substrates or when 100% regiocontrol is required.

Step 1: Enaminone Formation

  • Take your ketone (

    
    ) (1.0 equiv).
    
  • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv).

  • Reflux in Toluene or neat for 6-12 hours.

  • Remove volatiles. The product is the

    
    -dimethylaminovinyl ketone.
    

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol.

  • Add the hydrazine hydrochloride salt (1.1 equiv).

  • Reflux for 2 hours.

  • Result: The

    
     of the hydrazine attacks the carbonyl of the enaminone exclusively, locking the regiochemistry.
    

Frequently Asked Questions (FAQ)

Q: I cannot afford HFIP. It is too expensive for scale-up. What is the alternative? A: Use Trifluoroethanol (TFE) .[3][4] It is significantly cheaper and offers similar (though slightly weaker) directing effects. Alternatively, use a Lewis Acid catalyst like


 (5 mol%) in acetonitrile, which can mimic the activation mode of fluorinated alcohols.

Q: My product is an oil and I suspect it's a mix of isomers. How do I distinguish them by NMR? A: Look at the C4-proton (the proton on the pyrazole ring).

  • 1,5-isomer: The C4-H typically appears upfield (lower ppm) due to shielding from the N-aryl group if present.

  • 1,3-isomer: The C4-H is typically downfield.

  • Definitive Test: Run a NOESY spectrum. You will see a correlation between the N-substituent and the

    
     group in the 1,5-isomer.
    

Q: I am getting a "stable intermediate" that won't dehydrate. What is it? A: You have likely isolated the 5-hydroxy-2-pyrazoline . This is common with


 groups which stabilize the hydrate.
  • Fix: Dissolve the intermediate in Toluene, add a catalytic amount of p-TsOH, and reflux with a Dean-Stark trap to force dehydration.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[4] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[3] Journal of Organic Chemistry, vol. 73, no. 6, 2008, pp. 2412–2415. Link

  • Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles." Journal of Organic Chemistry, vol. 84, no. 15, 2019.
  • Rosa, F. A., et al. "Ultrasound-Promoted Synthesis of 1,3,5-Trisubstituted Pyrazoles." Ultrasonics Sonochemistry, vol. 25, 2015. (Discusses solvent/condition effects on regioselectivity).

Sources

Strategies to minimize side product formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Minimize Side Product Formation in Pyrazole Reactions Lead Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Synthesis Support Hub. Pyrazoles are privileged scaffolds in medicinal chemistry, found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, their synthesis—particularly the classical Knorr condensation —is notoriously prone to side reactions.

This guide addresses the three most common "failure modes" reported by our users:

  • Regioisomer Mixtures (The 1,3- vs. 1,5-substitution problem).

  • Incomplete Cyclization (Stalled hydrazone intermediates).

  • Oxidation State Errors (Pyrazoline formation).

Ticket #001: Regioselectivity Control

User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I'm getting a difficult-to-separate mixture of 1,3- and 1,5-isomers."

Root Cause Analysis

In the Knorr synthesis, the reaction proceeds via a stepwise condensation. The ratio of isomers is determined by the initial nucleophilic attack.

  • Variable A: The nucleophilicity of the hydrazine nitrogens (N1 vs. N2).

  • Variable B: The electrophilicity of the diketone carbonyls (C1 vs. C3).

If the difference in reactivity between these sites is small, you will get a mixture.

Strategic Solutions
1. The Fluorinated Solvent Switch (High Impact)

Recent mechanistic studies indicate that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity compared to standard ethanol/methanol.

  • Mechanism: These solvents are strong hydrogen-bond donors (HBD). They selectively coordinate to the more basic carbonyl of the diketone or the hydrazine, amplifying the electronic difference between the reactive sites.

  • Protocol Adjustment: Replace EtOH with TFE. Run at room temperature initially.

2. Steric Steering

If electronic differentiation is poor, use steric bulk to direct the attack.

  • Guidance: The less hindered nitrogen of the hydrazine will attack the less hindered carbonyl of the diketone.

  • Pro Tip: If your substrate allows, introduce a bulky protecting group (e.g., t-Boc) on the hydrazine, then deprotect after cyclization.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

KnorrMechanism Start 1,3-Diketone + Substituted Hydrazine PathA Path A: Attack at C1 Start->PathA Kinetic Control PathB Path B: Attack at C3 Start->PathB InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB Prod13 1,3-Isomer (Target) InterA->Prod13 Cyclization Prod15 1,5-Isomer (Side Product) InterB->Prod15 Cyclization

Figure 1: Bifurcation pathways in Knorr Pyrazole Synthesis. Controlling the initial attack (Path A vs. Path B) is critical for isomer purity.

Ticket #002: Stalled Reactions (Incomplete Cyclization)

User Issue: "My LC-MS shows a peak with Mass = Expected Product + 18. The reaction won't finish."

Root Cause Analysis

The "+18" mass corresponds to water. Your reaction has formed the hydrazone intermediate but has failed to undergo the final dehydration/cyclization step. This is common with electron-deficient hydrazines (e.g., 2,4-dinitrophenylhydrazine) or sterically crowded ketones.

Troubleshooting Protocol
MethodConditionWhen to Use
Dean-Stark Trap Reflux in Toluene/BenzeneFor stable substrates where water removal drives equilibrium.
Acid Catalysis Add 5-10% AcOH or TFAIf the carbonyl is not electrophilic enough for the second attack.
Microwave 120°C, 10-30 minBest for stubborn substrates. Overcomes the activation energy barrier for ring closure.

Step-by-Step Recovery Protocol:

  • Do not discard the reaction mixture.

  • Evaporate the current solvent (if low boiling like DCM or ether).

  • Re-dissolve the residue in Glacial Acetic Acid .

  • Heat to reflux (118°C) for 2–4 hours.

  • Check: TLC should show the disappearance of the intermediate spot and formation of the fluorescent pyrazole spot.

Ticket #003: The Oxidation Trap (Pyrazolines)

User Issue: "I used an


-unsaturated ketone (enone) instead of a diketone. The product mass is correct for a pyrazoline (M+2), not a pyrazole."
Root Cause Analysis

When reacting hydrazines with enones (Michael addition followed by cyclization), the resulting ring is a pyrazoline (partially saturated). It lacks the aromatic stability of a pyrazole. To get the pyrazole, you must perform an oxidative dehydrogenation.

Oxidation Workflows

Option A: Aerobic Oxidation (Green Chemistry)

  • Reagents: DMSO, Oxygen (balloon).[1]

  • Procedure: Heat the pyrazoline in DMSO at 80–100°C under an O2 atmosphere.

  • Why: DMSO acts as a mild oxidant/solvent matrix.

Option B: DDQ Oxidation (Rapid)

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure: Treat pyrazoline with 1.1 eq of DDQ in Dioxane or Benzene at room temperature.

  • Warning: DDQ is a strong oxidant; ensure no other sensitive functional groups are present.

Option C: One-Pot Iodine Mediated

  • Reagents: I2 (catalytic), TBHP (oxidant).

  • Context: Can be done in situ during the initial synthesis to drive the equilibrium toward the aromatic product.

Summary: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LC-MS / TLC Start->CheckLCMS IsomerMix Isomer Mixture? CheckLCMS->IsomerMix Yes Stalled Mass = Product + 18? CheckLCMS->Stalled Yes SatRing Mass = Product + 2? CheckLCMS->SatRing Yes SolventFix Action: Switch Solvent to TFE or HFIP IsomerMix->SolventFix AcidHeat Action: Reflux in AcOH or Microwave Stalled->AcidHeat Oxidize Action: Add DDQ or Aerobic Oxidation SatRing->Oxidize

Figure 2: Diagnostic workflow for pyrazole synthesis failures.

References

  • Regioselectivity in Knorr Synthesis: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fluorinated Solvents Effect: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3] Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Oxidation of Pyrazolines: Lellek, V., et al. (2018).[1] A Benign Oxidation Protocol for the Synthesis of Pyrazoles. Synlett, 29(08), 1071-1075.[1] Link

  • Microwave Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

Optimization of reaction conditions for pyrazole N-methylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Regioselectivity & Yield Stabilization

Introduction: The "N-Methylation" Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing the classic pyrazole dilemma: Regioselectivity .

N-methylation of unsymmetrical pyrazoles is deceptively simple. In theory, it is a basic SN2 reaction. In practice, it is a battle against tautomerism. The pyrazole ring exists in dynamic equilibrium between two tautomers (N1-H and N2-H). When you deprotonate, you form a delocalized anion. The incoming electrophile (MeI, DMS) does not simply attack the "most basic" nitrogen; it attacks based on a complex interplay of steric hindrance , electronic density , and cation-coordination effects.

This guide moves beyond "add base and stir." We will troubleshoot why your ratio is 1:1, why your reaction stalled, and how to stop over-methylation (quaternization).

Module 1: Troubleshooting Regioselectivity (N1 vs. N2)

User Question: "I have a 3-substituted pyrazole. I need the N1-methyl isomer, but I’m getting a 50:50 mixture or predominantly the N2 isomer. How do I shift the ratio?"

Technical Diagnosis: The regiochemical outcome is dictated by the mechanism of the alkylation:

  • SE2' (Neutral Conditions): Rare.

  • SN2 (Basic Conditions): The pyrazolate anion is the nucleophile.

    • Steric Control: The electrophile attacks the nitrogen furthest from the bulky substituent (giving the 1,3-isomer).

    • Electronic Control: If the substituent is an Electron Withdrawing Group (EWG), the lone pair on the adjacent nitrogen is less nucleophilic. Alkylation occurs at the distal nitrogen.

    • Coordination Control (The "Cesium Effect"): Large cations (Cs+) coordinate differently to the pyrazolate anion than small cations (Li+, Na+), often exposing the more hindered nitrogen for reaction.

Optimization Protocol:
VariableRecommendationMechanistic Rationale
Base Switch to Cs2CO3 The "Cesium Effect" increases solubility in organic solvents and forms a "loose" ion pair, often enhancing selectivity compared to NaH or K2CO3 [1].
Solvent Fluorinated Alcohols (TFE/HFIP) High Impact: Using Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically shift selectivity via hydrogen-bond networking that stabilizes specific tautomers [2].
Reagent

-Halomethylsilanes
Use (chloromethyl)trimethylsilane. It acts as a bulky "masked" methyl group, forcing reaction at the less hindered nitrogen. Desilylation follows in situ [3].
Visual Logic: Regioselectivity Decision Matrix

RegioselectivityLogic Start Substrate Analysis Subst Is the Substituent Bulky (e.g., t-Bu, Ph)? Start->Subst EWG Is the Substituent EWG (e.g., CF3, NO2)? Subst->EWG No RouteA Steric Control Dominates Expect 1,5-isomer (N-Me adjacent to R) (Often Undesired) Subst->RouteA Yes (Steric hindrance) EWG->RouteA No (Electron Donating) RouteB Electronic Control Dominates Expect 1,3-isomer (N-Me distal to R) EWG->RouteB Yes (Electron Withdrawing) Solution2 USE: Cs2CO3 / DMF (Loose ion pair, thermodynamic control) RouteA->Solution2 To Fix Solution3 USE: HFIP (Solvent) (H-bond network directs selectivity) RouteA->Solution3 Advanced Fix Solution1 USE: NaH / THF (Tight ion pair, steric avoidance) RouteB->Solution1 Standard

Caption: Decision matrix for selecting reaction conditions based on substrate electronics and sterics.

Module 2: The Quaternization Trap (Over-Alkylation)

User Question: "My LCMS shows a mass of M+15 instead of M+14, or I see a second spot that won't move on TLC. What happened?"

Technical Diagnosis: You have formed the pyrazolium salt (quaternary ammonium). Pyrazoles are nucleophilic enough that the product (N-methyl pyrazole) can react again with the methylating agent.

Troubleshooting Steps:

  • ** stoichiometry:** Never use a large excess of MeI. Limit to 1.1 equivalents.

  • Temperature: Quaternization has a higher activation energy. If you are heating >60°C, stop. Run at 0°C to RT.

  • Base Choice: Strong bases (NaH) generate the highly reactive anion immediately. Weaker bases (K2CO3) release the anion slowly, keeping the concentration of the active nucleophile low relative to the electrophile.

Module 3: Experimental Protocols (SOPs)
SOP A: The "Cesium Standard" (General Purpose)

Best for: Robust substrates where mild selectivity is needed.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs2CO3 (1.5 equiv). Stir for 15 min at RT.

  • Alkylation: Add MeI (1.1 equiv) dropwise.

    • Note: If MeI is too volatile/toxic, substitute with Dimethyl Sulfate (DMS) or Methyl Tosylate, but be aware DMS is highly toxic.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x Brine. Dry over Na2SO4.

SOP B: The "Fluorinated Solvent" Method (High Selectivity)

Best for: Difficult substrates yielding isomeric mixtures.

  • Solvent System: Dissolve Pyrazole in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Reagents: Add K2CO3 (1.2 equiv) and MeI (1.2 equiv).

  • Reaction: Stir at 40-50°C.

    • Why? The solvent hydrogen-bonds to the pyrazole nitrogens, altering their relative nucleophilicity and often blocking the N2 site [2].

Module 4: Advanced Alternative - Masked Methylation

User Question: "I tried everything, but I still get a 60:40 mixture. I cannot separate them by column."

Solution: Use (Chloromethyl)trimethylsilane followed by desilylation. This method installs a bulky -CH2-TMS group. The steric bulk of the TMS group forces the alkylation almost exclusively to the less hindered nitrogen (N1).

Workflow:

  • Alkylation: Pyrazole + NaH + Cl-CH2-TMS

    
     N-(CH2TMS)-Pyrazole.
    
    • Result: High regioselectivity due to TMS bulk.

  • Deprotection (The "Mask" Removal): Treat with TBAF (Tetra-n-butylammonium fluoride).

    • Mechanism:[1] Fluoride attacks Silicon

      
       fragmentation releases ethylene and yields the N-Methyl product.
      
    • Citation: This approach yields selectivities >99:1 for many substrates [3].[2][3]

Visual Logic: Troubleshooting Flowchart

Troubleshooting Issue Problem Detected Check1 Isomer Mixture? Issue->Check1 Check2 Low Conversion? Issue->Check2 Check3 Over-Alkylation? Issue->Check3 Act1 Switch Solvent to HFIP Or use Cs2CO3 Check1->Act1 Act2 Check Reagent Quality (MeI degrades) Check2->Act2 Act3 Lower Temp to 0°C Reduce MeI to 1.0 eq Check3->Act3

Caption: Rapid diagnostic flow for common N-methylation failures.

References
  • Cesium Effect in Alkylation: Flessner, T., & Dosa, S. (2001). Cesium Carbonate Mediated N-Alkylation of Indoles and Pyrazoles. Note: General application of cesium effect in heterocycles.

  • Fluorinated Solvents for Regioselectivity: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Masked Methylation (Silanes): Luo, Y., et al. (2024).[4] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry.

  • General Pyrazole Chemistry: Ebenezer, O., et al. (2014).[5] Synthesis and Biological Activity of Pyrazole Derivatives.

Sources

Purification techniques for aminopyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Architectures for Aminopyrazole Intermediates

Doc ID: AP-PUR-004 | Version: 2.1 | Last Updated: 2024-05-15[1]

Introduction: The Purity Imperative

Welcome to the Aminopyrazole Technical Support Hub. Aminopyrazoles are privileged scaffolds in kinase inhibitor development (e.g., Crizotinib, Ruxolitinib) and agrochemistry. However, their amphoteric nature, potential for tautomerism, and tendency to "oil out" make them notoriously difficult to purify.

This guide moves beyond standard textbook procedures, offering field-tested protocols for separating regioisomers, removing genotoxic hydrazine impurities, and handling the "sticky" nature of basic amines.

Module 1: Crystallization & Salt Formation (The First Line of Defense)

The Challenge: "Oiling Out" and Regioisomer Mixtures

Aminopyrazoles often refuse to crystallize from crude reaction mixtures due to the presence of unreacted hydrazines or isomeric byproducts (N1- vs. N2-alkylation).[1] The most robust solution is Salt Formation .[1]

Why Salt Formation?
  • Isomer Differentiation: Regioisomers often have distinct pKa values.[1] Converting the crude mixture into a salt (e.g., HCl, Oxalate) often precipitates one isomer selectively while the other remains in the mother liquor [1].

  • Handling: Salts are generally free-flowing solids, avoiding the "sticky oil" syndrome.[1]

Protocol A: Selective Crystallization via Acid Salt Formation

Use this protocol when flash chromatography fails to separate N-alkyl regioisomers.[1]

Materials:

  • Crude Aminopyrazole mixture[2][3]

  • Solvent A: Ethanol or Isopropanol (Good solubility for free base)

  • Acid Source: 4M HCl in Dioxane or Anhydrous Oxalic Acid

  • Anti-solvent: Diethyl ether or MTBE

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude aminopyrazole in 50 mL of warm Ethanol (40°C). Ensure full dissolution.

  • Acid Addition:

    • For HCl salts: Dropwise add 1.1 equivalents of 4M HCl/Dioxane.

    • For Oxalates: Add 1.0 equivalent of oxalic acid dissolved in minimal ethanol.

  • Nucleation: Stir at room temperature for 30 minutes. If oiling occurs, reheat to redissolve and cool slower (wrap flask in foil).

  • Precipitation: If no crystals form, add MTBE dropwise until turbidity persists. Cool to 0°C.[1]

  • Filtration: Filter the solid.

    • Result: The filter cake usually contains the major regioisomer (highly crystalline). The mother liquor contains the minor isomer and impurities.

  • Free Base Recovery: Suspend the salt in DCM and wash with sat.[1] NaHCO₃ to recover the purified free base.[1]

Table 1: Solvent Systems for Recrystallization
Solvent SystemApplicationRisk FactorMitigation
Ethanol / Water General purification of polar aminopyrazolesHigh risk of hydrate formationDry final product at >50°C under vacuum
EtOAc / Hexane Lipophilic N-alkyl pyrazolesOiling outSeed crystals are essential; add Hexane very slowly
Toluene High-melting point intermediatesThermal degradationKeep bath temp <110°C; use nitrogen atmosphere
Methanol / MTBE Salt forms (HCl, H2SO4)HygroscopicityHandle in low humidity; filter rapidly

Module 2: Chromatography Solutions (The Polishing Step)

The Challenge: Peak Tailing and Retention Loss

Aminopyrazoles possess a basic pyridine-like nitrogen (pKa ~3-4) and an exocyclic amine.[1] These interact strongly with acidic silanols on silica gel, causing severe peak tailing and poor resolution [2].

Troubleshooting Guide: Chromatographic Tailing

Q: My aminopyrazole streaks across the column. How do I fix the peak shape? A: You must suppress the silanol interactions.[2]

  • Solution 1 (Normal Phase): Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase. Note: Silica must be pre-flushed with the modifier.

  • Solution 2 (Reverse Phase): Use a high pH buffer if your column allows (e.g., 10mM Ammonium Bicarbonate, pH 10). Basic compounds are non-ionized at high pH, increasing retention and sharpening peaks.

Visualization: Regioisomer Separation Logic

RegioisomerSeparation Start Crude Reaction Mixture (Isomer A + Isomer B) TLC TLC Analysis (Check Rf difference) Start->TLC Diff_Rf ΔRf > 0.15 TLC->Diff_Rf Sim_Rf ΔRf < 0.15 TLC->Sim_Rf Flash Flash Chromatography (Silica + 1% TEA) Diff_Rf->Flash Direct Separation SaltScreen Salt Formation Screen (HCl, Oxalate, Picrate) Sim_Rf->SaltScreen Derivatization Precip Selective Precipitation? SaltScreen->Precip YesPrecip Filter Solid (Enriched Isomer) Precip->YesPrecip Success NoPrecip Recycle to Chromatography (Try HILIC or Phenyl-Hexyl) Precip->NoPrecip Failure

Figure 1: Decision matrix for separating close-eluting aminopyrazole regioisomers.

Module 3: Impurity Scavenging (Chemical Treatment)[3]

The Challenge: Hydrazine Removal

Hydrazines are genotoxic and often used in excess during pyrazole synthesis. They are difficult to remove via standard chromatography due to high polarity.[1]

Protocol B: Electrophilic Scavenging of Hydrazines

Use this when hydrazine levels are >1000 ppm.

Mechanism: Convert the nucleophilic hydrazine into a lipophilic hydrazone, which is easily separated from the aminopyrazole.

  • Quantification: Determine residual hydrazine content (e.g., via HPLC).

  • Scavenger Addition: Add 1.5 equivalents (relative to hydrazine) of Acetylacetone or Benzaldehyde to the reaction mixture.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup:

    • The hydrazine converts to a pyrazole (with acetylacetone) or hydrazone (with benzaldehyde).

    • These byproducts are significantly less polar than the free hydrazine and can be washed out with water (if using acetylacetone) or separated via a short silica plug [3].

Module 4: Frequently Asked Questions (FAQs)

Q: My product is an oil and won't solidify even with seeding. What now? A: This is likely due to trace solvent or impurities lowering the melting point.

  • Azeotrope: Dissolve in DCM and evaporate 3x to remove trapped high-boiling solvents (DMF/DMSO).

  • Trituration: Dissolve in minimal diethyl ether, then rapidly add excess pentane while stirring vigorously. This forces rapid precipitation of an amorphous solid, which can then be recrystallized.

Q: I see a "ghost peak" in HPLC that disappears in NMR. A: Aminopyrazoles can undergo tautomerism. In LC-MS, you might see split peaks for the same mass if the timescale of separation is faster than the tautomeric exchange.[1]

  • Test: Run the HPLC at a higher temperature (45-50°C). If the peaks merge, it is a tautomer issue, not an impurity.

Q: How do I remove Palladium after a Suzuki coupling on the pyrazole? A: The nitrogen atoms in aminopyrazoles chelate metals strongly. Standard washes won't work.[1]

  • Protocol: Treat the organic phase with SiliaMetS® Thiol or N-Acetylcysteine (0.5 eq relative to Pd) at 50°C for 1 hour, then filter.[1]

References

  • Separation of Pyrazole Regioisomers via Salt Formation. Source:Google Patents / BASF SE.[1] "Method for purifying pyrazoles." WO2011076194A1.[1]

  • Chromatographic Tailing of Basic Amines. Source:BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers."

  • Hydrazine Removal Strategies. Source:ResearchGate Discussions. "Remove excess hydrazine hydrate?"

  • Synthesis and Purification of 3(5)-Aminopyrazoles. Source:Organic Syntheses. "3(5)-Aminopyrazole."[1] Org. Synth. 1968, 48, 8.

Sources

Troubleshooting guide for pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Cyclocondensation Topic: Troubleshooting Guide for Pyrazole Synthesis via 1,3-Dielectrophile Cyclocondensation Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. This guide addresses the technical bottlenecks of pyrazole cyclocondensation (the reaction of hydrazines with 1,3-dielectrophiles). While the Knorr synthesis and its variants are foundational, they are deceptively complex. Issues with regiocontrol, stalled dehydration, and azine formation often derail campaigns.

This document treats your reaction not as a recipe, but as a system of competing rates and equilibria.

Module 1: The "Isomer Crisis" (Regioselectivity)

User Issue: "I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone and getting a mixture of 1,3- and 1,5-isomers. How do I control this?"

Technical Insight: Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) match between the hydrazine nitrogens and the carbonyl carbons. You must analyze the nucleophilicity of your hydrazine relative to the electrophilicity of your carbonyls.

  • Alkyl Hydrazines (

    
    ):  The substituted nitrogen (
    
    
    
    ) is more nucleophilic due to the inductive effect (
    
    
    ) of the alkyl group. It attacks the most electrophilic carbonyl first.
  • Aryl Hydrazines (

    
    ):  The substituted nitrogen (
    
    
    
    ) is less nucleophilic because its lone pair is delocalized into the aromatic ring. The unsubstituted nitrogen (
    
    
    ) attacks the most electrophilic carbonyl first.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to Fluorinated Alcohols (TFE, HFIP).These solvents are strong H-bond donors. They selectively activate the harder carbonyl and stabilize the transition state, often enhancing regioselectivity ratios from 2:1 to >10:1 [1].
pH Control Acid vs. Base Catalysis .Acid: Protonates the carbonyl, making the reaction driven by the most nucleophilic N attacking the most electrophilic C. Base: Deprotonates the hydrazine (if acidic enough), altering the nucleophilic species entirely.
Sterics Increase bulk on the hydrazine.[1]If

is

-butyl, steric clash prevents attack at the more hindered carbonyl, overriding electronic preferences.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Analyze Reagents HydrazineType Hydrazine Type? Start->HydrazineType Alkyl Alkyl-Hydrazine (N1 is more nucleophilic) HydrazineType->Alkyl Aryl Aryl-Hydrazine (N2 is more nucleophilic) HydrazineType->Aryl Diketone Identify Most Electrophilic Carbonyl Alkyl->Diketone Aryl->Diketone ResultAlkyl Major Product: N1 attacks Most Electrophilic C Diketone->ResultAlkyl Alkyl Path ResultAryl Major Product: N2 attacks Most Electrophilic C Diketone->ResultAryl Aryl Path

Caption: Flowchart predicting the major regioisomer based on hydrazine electronics (Electronic control dominates over steric control in standard cases).

Module 2: Reaction Stalling (Incomplete Conversion)

User Issue: "My LCMS shows the mass of the product +18 (or +20), and the reaction won't finish even after refluxing."

Technical Insight: You are likely stuck at the 5-hydroxy-2-pyrazoline intermediate. The initial condensation (imine formation) is fast, but the subsequent cyclization and dehydration (aromatization) can be the rate-determining step, especially in neutral media [2].

Troubleshooting Protocol:

  • Force Dehydration:

    • Add a catalytic amount of strong acid (HCl or

      
      ) or a Lewis Acid (
      
      
      
      ).
    • Why? Protonation of the hydroxyl group converts it into a good leaving group (

      
      ), driving aromatization.
      
  • Water Removal (Le Chatelier’s Principle):

    • The reaction produces 2 equivalents of water. In equilibrium-limited cases, water must be removed.

    • Action: Use a Dean-Stark trap (toluene reflux) or add activated 4Å Molecular Sieves directly to the flask.

  • Microwave Irradiation:

    • If thermal reflux fails, microwave heating (120–150 °C in EtOH/AcOH) often pushes the dehydration step to completion in minutes due to superheating effects.

Module 3: The "Sticky" Impurities (Azines & Oligomers)

User Issue: "I have a complex mixture of oligomers and a 'double-mass' impurity."

Technical Insight: The "double-mass" is likely an azine . This occurs when one hydrazine molecule reacts with two diketone molecules (bridging), or one diketone reacts with two hydrazines. This happens when the stoichiometry is locally imbalanced during addition.

Troubleshooting Protocol:

  • Inverse Addition (The Golden Rule):

    • Standard: Adding hydrazine to diketone

      
       High local concentration of diketone 
      
      
      
      Risk of double condensation.
    • Correct: Add the diketone solution slowly to the hydrazine solution (at 0 °C). This ensures hydrazine is always in excess relative to the unreacted diketone, favoring the 1:1 cyclization.

  • Scavenging:

    • If azines form, they are difficult to separate. Prevention via slow addition and strict temperature control (< 0 °C initially) is the only reliable fix.

Module 4: Isolation & Purification (The Polar Trap)

User Issue: "My product streaks on silica and co-elutes with impurities. How do I purify it?"

Technical Insight: Pyrazoles are amphoteric and highly polar. They interact strongly with the silanols on silica gel, causing tailing.

Troubleshooting Protocol:

MethodProcedureBest For
Acid-Base Extraction 1. Dissolve crude in organic solvent (EtOAc). 2. Extract with 1M HCl (Product goes to aqueous).[2] 3. Wash organic layer (removes non-basic impurities). 4. Basify aqueous layer (pH 10) and re-extract.

-unsubstituted or basic pyrazoles.
Silica Deactivation Pre-wash the silica column with 1%

in hexanes before loading. Use 1%

in your eluent.
All polar pyrazoles. Prevents streaking.
Salt Formation Dissolve crude in

, add

in dioxane. Filter the precipitate.[3]
Crystalline purification without chromatography.

Standard Operating Procedure (SOP): High-Fidelity Pyrazole Synthesis

Objective: Synthesis of 1-aryl-3,5-disubstituted pyrazole with minimized regioisomers.

Workflow Diagram:

SOP Step1 Step 1: Prep Dissolve Hydrazine (Excess, 1.1 equiv) in EtOH/TFE Step2 Step 2: Addition Add Diketone SLOWLY (Dropwise, 0°C) to prevent Azines Step1->Step2 Step3 Step 3: Cyclization Stir RT 1h then Reflux 2-4h Step2->Step3 Check Checkpoint: LCMS for Intermediate (+18 mass) Step3->Check Step4 Step 4: Dehydration If stalled: Add HCl or Dean-Stark Check->Step4 Incomplete Step5 Step 5: Workup Evaporate EtOH Partition EtOAc/NaHCO3 Check->Step5 Complete Step4->Step5

Caption: Optimized workflow for minimizing side reactions and ensuring conversion.

Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve the hydrazine hydrochloride (1.1 equiv) in Ethanol (0.5 M). Option: Use Trifluoroethanol (TFE) if regioselectivity is critical [1].

  • Controlled Addition: Cool to 0 °C. Add the 1,3-diketone (1.0 equiv) dropwise over 30 minutes.

    • Why? Keeps hydrazine in excess to prevent azine formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (

    
    ) for 3 hours.
    
  • Checkpoint: Check TLC/LCMS.

    • If [M+H]+ is observed: Proceed to workup.

    • If [M+H+18]+ is observed: Add 5 mol% concentrated HCl and reflux for 2 more hours to force dehydration.

  • Workup:

    • Evaporate volatiles.

    • Redissolve in EtOAc.[3] Wash with sat.

      
       (removes acid traces) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via column chromatography (DCM/MeOH gradient).

References

  • Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[4]

  • Heller, S. T., & Natarajan, S. R. (2006).[4][5][6] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.[4]

  • Knorr, L. (1883).[7] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

Sources

Scalable Pyrazole Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Chemistry, Scale-Up (100g to 10kg), Safety Engineering Last Update: January 28, 2026

Introduction: Crossing the "Valley of Death" in Heterocycle Scale-Up

Welcome to the technical support hub for pyrazole synthesis. While pyrazoles are a privileged scaffold in medicinal chemistry (found in Celecoxib, Ruxolitinib, and Sildenafil), the transition from medicinal chemistry (mg-scale) to process chemistry (kg-scale) is fraught with specific hazards.

This guide addresses the three "silent killers" of pyrazole scale-up: Regiochemical ambiguity , Hydrazine thermal runaway , and Transition metal persistence .

Module 1: Regiocontrol in Knorr Synthesis

The Issue: The condensation of hydrazine derivatives with unsymmetrical 1,3-dicarbonyls (Knorr synthesis) often yields a mixture of regioisomers (N1 vs. N2). Separating these by chromatography at a multi-kilogram scale is economically unviable.

Troubleshooting Guide

Q: I am getting a 60:40 mixture of isomers. How do I shift the equilibrium to >95:5 without changing my core reagents?

A: You must manipulate the thermodynamics of the enol/enolate intermediate before the hydrazine attack.

  • Solvent Switch:

    • Protic Solvents (EtOH, AcOH): Stabilize the enol form via hydrogen bonding. This often favors attack at the most electrophilic carbonyl.

    • Aprotic/Non-polar (Toluene, THF): Favor the diketo form or specific metal-chelated enolates.

  • Stepwise Protocol (The "Enaminone" Route):

    • Instead of a one-pot reaction, convert your 1,3-dicarbonyl to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Why: The enaminone locks the regiochemistry. The hydrazine nitrogen attacks the carbon attached to the dimethylamino group (a Michael-type addition-elimination) with high specificity.

Q: My reaction stalls at the intermediate hydrazone. How do I force cyclization?

A: This is a common kinetic trap.

  • Acid Catalysis: Add 5-10 mol%

    
    -TsOH or AcOH. The dehydration step is acid-catalyzed.
    
  • Water Scavenging: If the reaction is reversible, use a Dean-Stark trap (toluene reflux) or molecular sieves to drive the equilibrium toward the aromatic pyrazole.

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Target: Unsymmetrical Pyrazole Check Are reagents sensitive to acid/base? Start->Check Sensitive Yes: Sensitive Check->Sensitive Robust No: Robust Check->Robust Enaminone Route A: Enaminone Method (DMF-DMA -> Hydrazine) Sensitive->Enaminone Avoid harsh pH SolventControl Route B: Solvent Control (Protic vs Aprotic) Robust->SolventControl Cheaper reagents ResultA High Regiocontrol (>95:5) Steric driven Enaminone->ResultA ResultB Thermodynamic Control Electronic driven SolventControl->ResultB

Figure 1: Decision logic for selecting the optimal synthetic route to minimize isomeric mixtures.

Module 2: Process Safety & Hydrazine Handling

The Issue: Hydrazine monohydrate is thermodynamically unstable. In the presence of Lewis acids or metal impurities, its decomposition onset temperature drops drastically, posing a severe explosion risk during scale-up.

Critical Safety FAQ

Q: We observed an unexpected exotherm at 110°C. What happened?

A: You likely triggered the catalytic decomposition of hydrazine.

  • The Culprit: If you are generating HCl as a byproduct (e.g., using hydrazine hydrochloride or condensing with acid chlorides), the chloride ion lowers the onset temperature of hydrazine decomposition from >200°C to ~180°C or lower.

  • The Fix: Buffer the system. The addition of Sodium Acetate has been proven to increase the onset temperature and mitigate the severity of the decomposition [1].[1][2][3]

Q: How do we dose hydrazine safely at the 5kg scale?

A: Never dump hydrazine into a hot reactor. Use a "semi-batch" accumulation protocol.

Protocol: Safe Semi-Batch Hydrazine Condensation
StepActionRationale
1 Heel Charge Charge the 1,3-dicarbonyl and solvent (e.g., EtOH) into the reactor.
2 Thermal Eq. Heat the mixture to the reaction temperature (e.g., reflux).
3 Controlled Dosing Dose Hydrazine Monohydrate slowly over 2-4 hours via a pump.
4 Monitoring Monitor heat flow (Qrxn). If cooling fails, the pump stops immediately (Interlock).
5 Accumulation Ensure the reaction consumes hydrazine as fast as it is added to prevent accumulation of unreacted energetic material.

Module 3: Advanced Manufacturing (Continuous Flow)

The Issue: Some pyrazole syntheses require diazo compounds (e.g., diazomethane) or high-energy intermediates that are too dangerous for batch reactors.

Q: When should I switch from batch to flow chemistry?

A: Switch to flow if:

  • Diazo Intermediates: You are using the [3+2] cycloaddition of diazoalkanes with alkynes. Flow allows you to generate diazomethane in situ and consume it immediately, keeping the active inventory below hazardous limits [2].

  • High T/P: You need "superheated" solvents (above boiling point) to drive a stubborn condensation.

Visual Workflow: Continuous Flow Setup

FlowChem cluster_feed Feed System PumpA Pump A: Alkyne + Catalyst Mixer T-Mixer (Rapid Mixing) PumpA->Mixer PumpB Pump B: Diazo Precursor PumpB->Mixer Reactor Coil Reactor (140°C, 20 bar) Residence Time: 10 min Mixer->Reactor In-situ Generation BPR Back Pressure Regulator Reactor->BPR Collection Product Stream (Quenched) BPR->Collection

Figure 2: Continuous flow setup for handling hazardous diazo-mediated pyrazole synthesis.

Module 4: Purification & Palladium Scavenging

The Issue: Many modern pyrazoles are synthesized via Suzuki-Miyaura coupling on a pre-formed halopyrazole. Pyrazoles are excellent ligands for Palladium (Pd), making it difficult to remove the metal to regulatory limits (<10 ppm) using standard crystallization.

Q: Crystallization isn't lowering my Pd levels. Why?

A: The Pd is likely chelated to the pyrazole nitrogens. You need a scavenger with a higher affinity for Pd than your product.

Comparative Data: Palladium Removal Efficiency

Context: Crude pyrazole API containing 1200 ppm Pd. Goal: <10 ppm.

MethodResidual Pd (ppm)Yield Loss (%)Scalability Rating
Activated Carbon 45015%High
Silica Gel Column 8025%Low (Expensive)
Thiol-Silica Scavenger < 5 < 2% High
Recrystallization 30030%Medium

Recommendation: Use Thiol-modified Silica (e.g., Si-Thiol) .

  • Protocol: Slurry the scavenger (10 wt% relative to product) in the product solution at 50°C for 2 hours. Filter while hot. The Pd remains bound to the solid silica [3].

References

  • Zhu, R., et al. (2021).[4] Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. [4]

  • Bio, M. M., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development.

  • Phillips, A., et al. (2022).[5] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Nieuwland, P. J., et al. (2016).[6] Cu-catalysed pyrazole synthesis in continuous flow. Reaction Chemistry & Engineering.

Sources

Catalyst selection and optimization for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYZ-OPT-2024

Welcome to the Pyrazole Synthesis Technical Assistance Center. Unlike standard reviews, this interface is designed to troubleshoot your active experiments. We address the three most critical failure modes in pyrazole construction: Regioselective Collapse , Catalytic Stalling , and Transition Metal Poisoning .[1]

Module 1: Regioselectivity Troubleshooting

User Issue: "I am performing a condensation between a substituted hydrazine and an unsymmetrical 1,3-diketone (Knorr Synthesis). I am consistently getting a 60:40 mixture of regioisomers. How do I push this to >95:5?"

Root Cause Analysis

The Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls. In neutral media, this is often dictated by subtle steric differences, leading to poor selectivity.[1]

Technical Solution: The Lewis Acid Switch

To force regiocontrol, you must move away from thermodynamic control (protic acids) to kinetic control using specific Lewis Acids.[1]

  • The Protocol: Switch your catalyst to Zn(OTf)₂ or Yb(OTf)₃ .[1]

  • The Mechanism: These oxophilic Lewis acids coordinate selectively to the most basic carbonyl oxygen (usually the one least hindered or most electron-rich), activating it for the initial nucleophilic attack.

  • Solvent Criticality: Avoid protic solvents (EtOH/MeOH) which mask these interactions.[1] Use Fluorinated Alcohols (TFE or HFIP) or a non-polar solvent like Toluene .[1]

Decision Matrix: Regiocontrol Strategy

Use the following logic flow to select your reaction conditions based on your specific substrate electronics and sterics.

RegioselectivityLogic Start Substrate Analysis Diketone 1,3-Diketone Symmetry? Start->Diketone Sym Symmetric Diketone->Sym R1 = R2 Asym Asymmetric Diketone->Asym R1 != R2 Hydrazine Hydrazine Type? Aryl Aryl Hydrazine (Electronic Bias) Hydrazine->Aryl Electronic diff Alkyl Alkyl Hydrazine (Steric Bias) Hydrazine->Alkyl Steric diff Sol1 Use EtOH/Reflux (Standard Knorr) Sym->Sol1 Asym->Hydrazine Sol3 Use HFIP (Solvent Control) No Metal Aryl->Sol3 H-Bond Activation Sol2 Use Zn(OTf)2 (5 mol%) in Toluene Alkyl->Sol2 Chelation Control

Figure 1: Logic flow for selecting catalyst/solvent systems to maximize regioselectivity in Knorr pyrazole synthesis.[1]

Module 2: Reaction Stalling (The "Pyrazoline" Trap)

User Issue: "My LCMS shows full consumption of starting material, but the mass corresponds to the intermediate pyrazoline (M+2), not the pyrazole. Extended heating degrades the product."

Root Cause Analysis

You are stuck at the oxidative aromatization step. The initial condensation forms a pyrazoline (dihydro-1H-pyrazole). The elimination of hydrogen to form the aromatic pyrazole is not spontaneous under neutral/anaerobic conditions, especially with electron-withdrawing groups.[1]

Technical Solution: Cu(II)-Mediated Aerobic Oxidation

Do not add harsh oxidants like DDQ or MnO₂, which complicate purification.[1] Use a catalytic aerobic system.

Optimized Protocol:

  • Catalyst: Add Cu(OTf)₂ (5-10 mol%) to your crude reaction mixture.

  • Atmosphere: Open the flask to air (or use an O₂ balloon for faster rates).

  • Solvent: Ensure the solvent is Acetonitrile or DMF (supports Cu-redox cycle).[1]

  • Mechanism: Cu(II) oxidizes the pyrazoline to the pyrazole and is reduced to Cu(I). Oxygen re-oxidizes Cu(I) back to Cu(II).[1]

Data: Catalyst Efficiency for Aromatization

Catalyst SystemConversion (1h)YieldNotes
None (Thermal) < 10%N/AReaction stalls at pyrazoline.
p-TSA (Acid) 69%45%Acid promotes disproportionation side-reactions.[1]
Cu(OTf)₂ / Air > 99% 92% Recommended. Clean aerobic oxidation.[1]
Fe(OTf)₃ < 5%N/AIneffective for this specific redox potential.[1]

Data adapted from Rao et al. (2021) comparisons of triflate salts in pyrazole synthesis.[1] [1]

Module 3: Transition Metal Catalysis & C-H Activation

User Issue: "I am trying to arylate a pre-formed pyrazole using Pd-catalyzed C-H activation. The reaction turns black immediately (Pd black) and yields are <20%."

Root Cause Analysis

Pyrazoles are notorious catalyst poisons .[1] The N2 nitrogen (lone pair available in the sp² orbital) binds tightly to Pd(II), displacing labile ligands and shutting down the catalytic cycle. This is the "Heterocycle Death Spiral."[1]

Technical Solution: Ligand Shielding & Directing Groups

You must prevent the Pd center from coordinating irreversibly to the pyrazole N2.

Troubleshooting Steps:

  • Ligand Selection: Switch to bulky, electron-rich phosphines like XPhos or DavePhos .[1] The steric bulk prevents the "sandwich" coordination of the pyrazole nitrogen.

  • Base Switch: If using K₂CO₃, switch to Cs₂CO₃ or K₃PO₄ .[1] Carbonates can sometimes be too weak to deprotonate the acidic C-H bond at C5.

  • Directing Groups: If possible, install a transient directing group (e.g., N-methoxy amide) to anchor the metal away from the poisoning nitrogen.[1]

Visualizing the Poisoning Mechanism

CatalystPoisoning Pd Active Pd Catalyst Coord Coordination (Reversible) Pd->Coord Ligand Exchange Py Pyrazole Substrate Py->Coord Poison N2-Binding (Irreversible) Coord->Poison Small Ligands (PPh3) Cycle C-H Activation Coord->Cycle Bulky Ligands (XPhos) Poison->Pd Catalyst Death (Pd Black) Cycle->Pd Turnover

Figure 2: The bifurcation between productive C-H activation and catalyst poisoning.[1] Bulky ligands prevent the N2-binding pathway.

Module 4: Green Chemistry & Scale-Up

User Issue: "I need to scale this to 50g. Chromatography is becoming a bottleneck.[1] Can we move to heterogeneous catalysis?"

Technical Solution: Nano-ZnO Catalysis

For scale-up, homogeneous Lewis acids (like Yb(OTf)₃) are expensive and hard to remove.[1] Nano-Zinc Oxide (ZnO) offers a robust alternative.[1][2][3]

Scale-Up Protocol (Solvent-Free):

  • Mix: Combine 1,3-diketone and hydrazine (1:1 equiv) with 10 mol% Nano-ZnO .

  • Conditions: Stir at room temperature (or mild heat 40°C) without solvent. The mixture will likely turn to a melt.

  • Work-up: Upon completion (TLC), add hot ethyl acetate. The Nano-ZnO remains solid.

  • Filtration: Filter off the catalyst (reusable up to 4 cycles).

  • Crystallization: Cool the filtrate to precipitate pure pyrazole. No column chromatography required. [1]

Why it works: The amphoteric nature of ZnO activates both the carbonyl (Lewis acid) and the hydrazine (Lewis base), accelerating the condensation while managing the water byproduct [2].

References

  • Rao, H. S. P., et al. (2021).[1] "Recent Advances in the Synthesis of Pyrazoles. A Review." ResearchGate.[1][4][5][6] Available at: [Link]

  • Girish, Y. R., et al. (2023).[1][3] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Available at: [Link][1]

  • Heller, S. T., & Natarajan, S. R. (2006).[1][7] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters. Available at: [Link][1]

  • Mishra, S., et al. (2025).[1][8] "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." PMC.[1] Available at: [Link]

Sources

Preventing pyrazoline formation during pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Pyrazoline Formation (Ensuring Aromatization) Ticket ID: PYR-SYN-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

The "formation" of pyrazoline is not an error but a mechanistic necessity in many pyrazole syntheses, particularly those involving


-unsaturated ketones (chalcones). The technical failure occurs when the reaction stagnates  at the pyrazoline stage (dihydro-pyrazole) rather than proceeding to the fully aromatic pyrazole.

This guide addresses the two primary synthesis routes and provides protocols to drive the reaction to completion, ensuring full aromatization.

Module 1: The Mechanistic Landscape

To prevent stagnation, you must identify which pathway you are utilizing. The energy landscape differs significantly between the Knorr (1,3-dicarbonyl) and Chalcone (Michael acceptor) routes.

Pathway Analysis
  • Route A (Knorr): Involves condensation followed by dehydration. Aromatization is thermodynamically favorable via the loss of water. Stagnation here is rare and usually indicates pH issues.

  • Route B (Chalcone): Involves Michael addition followed by cyclization. The product is a Pyrazoline . Conversion to Pyrazole requires an oxidative step (loss of

    
    ). This is the most common failure point. 
    

PyrazolePathways Start_Chalcone Chalcone (α,β-unsaturated ketone) Inter_Hydrazone Hydrazone Intermediate Start_Chalcone->Inter_Hydrazone Condensation Start_Knorr 1,3-Dicarbonyl Start_Knorr->Inter_Hydrazone Condensation Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Start_Chalcone Hydrazine->Start_Knorr Pyrazoline PYRAZOLINE (The Trap: sp3 carbons) Inter_Hydrazone->Pyrazoline Michael Addition & Cyclization Pyrazole PYRAZOLE (Aromatic Target) Inter_Hydrazone->Pyrazole Cyclization & Dehydration (-H2O) (Spontaneous) Pyrazoline->Pyrazole OXIDATION REQUIRED (-2H) (Rate Limiting Step)

Figure 1: Mechanistic bifurcation. Note that the Chalcone route (Red) requires an external driving force (Oxidation) to exit the Pyrazoline trap.

Module 2: The "One-Pot" Solution (Chalcone Route)

Issue: You are synthesizing pyrazoles from chalcones, but isolating the saturated pyrazoline intermediate. Solution: Integrate an in situ oxidative step.[1] Do not rely on air oxidation, which is slow and inconsistent.

Protocol A: Iodine-Mediated Oxidative Cyclization

This is the industry-standard "Green" protocol for ensuring pyrazole formation without isolating the pyrazoline intermediate [1].

Reagents:

  • Chalcone (1.0 equiv)

  • Aryl Hydrazine / Hydrazine Hydrate (1.2 equiv)

  • Molecular Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent: DMSO (preferred) or Ethanol

  • Base:

    
     (optional, accelerates reaction)
    

Workflow:

  • Dissolution: Dissolve chalcone and hydrazine in DMSO (5 mL/mmol).

  • Catalyst Addition: Add molecular iodine (

    
    ).[1]
    
    • Note:

      
       acts as a mild Lewis acid to catalyze cyclization AND as an oxidant to drive aromatization.
      
  • Reaction: Stir at 80–100°C. Monitor via TLC.

    • Checkpoint: The reaction typically completes in 1–3 hours.

  • Quench: Pour mixture into ice water containing 5% sodium thiosulfate (

    
    ).
    
    • Why? Thiosulfate neutralizes excess iodine, preventing product iodination and clearing the dark color.

  • Isolation: Filter the precipitate. It should be the fully aromatic pyrazole.

Why this works: Iodine facilitates the abstraction of protons from the C4 and C5 positions of the pyrazoline intermediate, driving the equilibrium toward the aromatic system.

Module 3: Rescuing a "Stuck" Batch

Issue: You have already performed the reaction and isolated a solid that NMR confirms is Pyrazoline (see Module 4). You need to convert this bulk material to Pyrazole.[2] Solution: DDQ Oxidation (Dehydrogenation).

Protocol B: DDQ Aromatization

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a potent hydride acceptor specifically used for aromatizing cyclic systems [2].

Reagents:

  • Isolated Pyrazoline (1.0 equiv)

  • DDQ (1.1 – 1.2 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Workflow:

  • Setup: Dissolve pyrazoline in dry 1,4-dioxane under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DDQ in one portion. The solution will turn deep red/brown (formation of charge-transfer complex).

  • Reflux: Heat to reflux for 2–6 hours.

  • Workup: Cool to room temperature. Filter off the precipitated hydroquinone byproduct (DDQ-H2).

  • Purification: Evaporate solvent and pass through a short silica plug to remove residual quinones.

Module 4: Diagnostics & FAQ
How do I know if I have Pyrazoline or Pyrazole? (NMR Check)

The most definitive test is


-NMR. The pyrazoline ring contains 

hybridized carbons at positions 4 and 5, creating a chiral center and a distinct coupling pattern.
FeaturePyrazoline (Saturated) Pyrazole (Aromatic)
C4-H Signal Doublet of Doublets (dd) Range: 3.0 – 4.5 ppmSinglet (s) Range: 6.5 – 7.5 ppm (Aromatic region)
C5-H Signal Doublet of Doublets (dd) Range: 4.5 – 6.0 ppmNone (Usually substituted) or Aromatic Singlet
Coupling (

)
Distinct geminal/vicinal coupling (

)
None (or small long-range coupling)
Fluorescence Often strong "Turn-On" fluorescence [3]Varies, but distinct Stokes shift from pyrazoline
FAQ: Common User Issues

Q: Can I use atmospheric oxygen to drive the reaction? A: Yes, but it is risky. Heating pyrazolines in DMSO under an


 atmosphere or open air can yield pyrazoles, but it often leads to side reactions (e.g., sulfoxide formation) or incomplete conversion. For consistent results, use a chemical oxidant like 

or DDQ.

Q: My Knorr synthesis (1,3-dicarbonyl) is giving a "wet" product that looks like pyrazoline. A: In the Knorr synthesis, the intermediate is a 5-hydroxy-pyrazoline. If this doesn't dehydrate, you likely have water in your solvent or insufficient acid catalysis.

  • Fix: Add a catalytic amount of glacial acetic acid or HCl and reflux in ethanol to force the loss of water (

    
    ).
    

Q: I see a spot on TLC that fluoresces blue under UV. Is that my product? A: Pyrazolines are often highly fluorescent (blue/green) due to their "push-pull" electronic structure. Fully aromatic pyrazoles may have different fluorescence properties (often weaker or blue-shifted). If your product is glowing intensely like a highlighter on the TLC plate, it might still be the pyrazoline [3].

References
  • Iodine-mediated synthesis of 4-selanylpyrazoles . RSC Advances. Available at: [Link] (Demonstrates the utility of Iodine as an oxidative cyclization agent).

  • Synthesis of 4‐Alkenylated Pyrazolinones by DDQ‐Mediated Oxidative Coupling . ResearchGate.[3][4] Available at: [Link] (Validates DDQ as a standard oxidant for pyrazoline/pyrazolinone derivatives).

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors . National Institutes of Health (PMC). Available at: [Link] (Provides detailed NMR and fluorescence data distinguishing pyrazolines from pyrazoles).

Sources

Solvent effects on the regioselectivity of pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent-Driven Regiocontrol in Pyrazole Synthesis

Current Status: Operational Topic: Regioselectivity Optimization in Pyrazole Formation Ticket ID: PYR-REGIO-001

Introduction: The Regioselectivity Paradox

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Viagra. However, synthesizing unsymmetrical pyrazoles (specifically N-substituted derivatives) presents a persistent challenge: Regioisomerism .

When condensing an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine (e.g., methylhydrazine), two isomers are possible: the 1,3-substituted and the 1,5-substituted pyrazole. Thermodynamic control, steric hindrance, and electronic bias often fight against each other.

The Critical Insight: Solvents are not merely inert media here; they are active reagents that modulate the nucleophilicity of the hydrazine nitrogens through specific solvation shells and hydrogen bonding. This guide provides the protocols to leverage solvent effects for precise regiocontrol.

Module 1: Diagnostic & Decision Logic

Before modifying your reaction, identify your target and current failure mode using this logic flow.

PyrazoleLogic Start START: Unsymmetrical 1,3-Dicarbonyl + R-Hydrazine Target Identify Target Isomer Start->Target Isomer13 Target: 1,3-Isomer (Steric bulk away from N-R) Target->Isomer13 Pathway A Isomer15 Target: 1,5-Isomer (Steric bulk near N-R) Target->Isomer15 Pathway B SolventProtic Standard Condition: Protic Solvent (EtOH/MeOH) Isomer13->SolventProtic SolventAprotic Standard Condition: Aprotic (THF/DCM) Isomer15->SolventAprotic IssueMix Issue: Mixture of Isomers? SolventProtic->IssueMix SolventHFIP Solution: Switch to HFIP (Fluorinated Alcohol) IssueMix->SolventHFIP Yes (Regio-scrambling) SaltSwitch Solution: Use Hydrazine HCl Salt + DMAc SolventAprotic->SaltSwitch Low Selectivity

Figure 1: Decision matrix for solvent selection based on target regioisomer. Note the pivotal role of HFIP in correcting 1,3-isomer mixtures.

Module 2: The Mechanistic "Why" (Expert Insight)

To control the reaction, you must understand the competition at the molecular level.

1. The Nucleophilicity Flip Substituted hydrazines (e.g.,


) have two nucleophilic sites.
  • Intrinsic Reactivity: The substituted nitrogen (

    
    ) is electronically more electron-rich (inductive effect), but the unsubstituted nitrogen (
    
    
    
    ) is less sterically hindered.
  • Solvent Effect:

    • In Protic Solvents (EtOH): The solvent forms hydrogen bonds with the lone pairs. The more accessible

      
       is heavily solvated (caged), potentially reducing its nucleophilicity relative to the sterically shielded 
      
      
      
      . However, in fluorinated alcohols (HFIP), the strong H-bond donating ability activates the carbonyl electrophile, overriding subtle nucleophilic differences and often favoring the formation of the 1,3-isomer via specific transition state stabilization [1].
    • In Aprotic Solvents: Solvation is minimal. The intrinsic nucleophilicity dominates, often leading to mixtures unless guided by steric bulk on the diketone.

2. The Tautomeric Trap The 1,3-diketone exists in equilibrium between keto and enol forms. Solvents with high dielectric constants (DMSO, DMF) stabilize the more polar enol/enolate forms, which can alter the electrophilicity of the two carbon centers (


 vs 

).

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I am getting a 1:1 mixture of isomers in Ethanol."
  • Diagnosis: Ethanol is not providing enough "direction." The energy barrier between the two transition states is too low.

  • Solution: Switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[1][2]

  • Why it works: HFIP is a strong hydrogen bond donor (

    
    ) but a poor nucleophile. It activates the carbonyl group of the diketone, facilitating the attack of the hydrazine. Literature demonstrates that HFIP can boost regioselectivity from 50:50 to >95:5 favoring the 1,3-isomer (where the substituent on the hydrazine ends up distal to the bulky group of the diketone) [1].
    
  • Protocol Adjustment: Run the reaction at room temperature in HFIP. No acid catalyst is usually needed.

Scenario B: "I need the 1,5-isomer (steric clash isomer), but the reaction yields the 1,3-isomer."
  • Diagnosis: You are fighting thermodynamics. The 1,3-isomer is generally more stable.

  • Solution: Use Hydrazine Hydrochloride salts in DMAc (Dimethylacetamide) .

  • Why it works: Using the HCl salt changes the reacting species. In aprotic polar solvents like DMAc, the HCl salt often reacts via a different mechanism (acid-catalyzed dehydration) that can favor the kinetic product (1,5-isomer) before thermodynamic equilibration occurs [2].

  • Validation: Monitor the reaction at lower temperatures (

    
     to RT). High heat promotes rearrangement to the thermodynamic 1,3-product.
    
Scenario C: "My reaction stalls or forms tar in non-polar solvents."
  • Diagnosis: Poor solubility of the zwitterionic intermediates.

  • Solution: Add a "Phase Transfer" catalyst or switch to TFE (Trifluoroethanol) .

  • Why it works: If HFIP is too expensive, TFE is a cheaper alternative that offers similar (though slightly weaker) activating effects. It solubilizes polar intermediates better than Toluene/THF while maintaining the H-bond activation network.

Module 4: Data & Experimental Protocols

Solvent Property & Selectivity Table

Typical selectivity trends for Methylhydrazine + 1-Phenyl-1,3-butanedione

Solvent SystemSolvent TypeDielectric (

)
H-Bond Donor (

)
Major IsomerTypical Ratio (1,3 : 1,5)
Ethanol Protic Polar24.50.83Mixed60 : 40
THF Aprotic Polar7.50.00Mixed55 : 45
HFIP Fluorinated16.71.961,3-Isomer >98 : 2
DMAc + HCl Aprotic/Acidic37.80.001,5-Isomer 10 : 90
Protocol 1: HFIP-Directed Highly Regioselective Synthesis

Best for: Obtaining the 1,3-isomer (anti-steric) with high purity.

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in HFIP (concentration 0.5 M).

    • Note: HFIP is volatile (bp 58°C) and corrosive. Use a fume hood.

  • Addition: Add methylhydrazine (1.1 equiv) dropwise at room temperature.

    • Caution: Exothermic reaction.

  • Reaction: Stir at 25°C for 1–2 hours.

    • Checkpoint: Monitor by TLC. The high polarity of HFIP accelerates the reaction compared to EtOH.

  • Workup: Evaporate the HFIP under reduced pressure (rotary evaporator). The solvent can be recovered and reused.

  • Purification: The residue is often pure enough. If not, recrystallize from Hexane/EtOAc.

Protocol 2: Structural Validation (Self-Validating System)

Do not rely on retention time alone. Use NOESY NMR.

  • Sample Prep: Dissolve 10mg of product in

    
    .
    
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • 1,5-Isomer: Look for a cross-peak (correlation) between the N-Methyl group and the Substituent on C5 (e.g., Phenyl protons).

    • 1,3-Isomer: The N-Methyl group will show NOE with the proton on C4 (the pyrazole ring proton), but NOT with the substituent on C3.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Gosselin, F., et al. (2004). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry.
  • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Standard reference for tautomeric equilibria).
  • Liosub, V., et al. (2022). "Regioselective Synthesis of Polysubstituted Pyrazoles." Molecules. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Hydrazines are toxic and potentially carcinogenic. HFIP is corrosive. Always consult MSDS before handling.

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to Aminopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazole moiety is a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Pirtobrutinib, Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). However, the synthesis of aminopyrazoles—specifically distinguishing between the 3-amino and 5-amino regioisomers—remains a persistent bottleneck in lead optimization.

This guide objectively compares the three dominant synthetic methodologies: Classical Cyclocondensation , Regioselective Enaminonitrile Construction , and Late-Stage Transition Metal Catalysis . We analyze these routes based on regiocontrol, scalability, and atom economy, providing field-tested protocols to ensure reproducibility.

Route 1: The Classical Approach (Cyclocondensation)

Best for: Early-stage screening, simple substrates, and cost-sensitive scale-up.

The Mechanism & The Problem

The most common route involves the condensation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketonitriles with hydrazines. While atom-economical, this route is plagued by tautomeric ambiguity. The hydrazine can attack the ketone (pathway A) or the nitrile (pathway B) first, leading to a mixture of 3-amino and 5-aminopyrazoles.[1]

Critical Insight: The regioselectivity is governed by the steric bulk of the hydrazine substituent (


) and the electronic nature of the 

-ketonitrile. Bulky

groups (e.g., t-butyl, aryl) tend to favor the 5-amino isomer by directing the initial nucleophilic attack away from the sterically crowded ketone.
Visualization: The Regioselectivity Bifurcation

G cluster_0 Mechanism Bifurcation Start Beta-Ketonitrile + Hydrazine (R-NHNH2) Attack_Ketone Path A: Attack at Ketone Start->Attack_Ketone Kinetic Control Attack_Nitrile Path B: Attack at Nitrile Start->Attack_Nitrile Hydrazone Intermediate: Hydrazone Attack_Ketone->Hydrazone Amidine Intermediate: Amidine-like Attack_Nitrile->Amidine End_5 5-Aminopyrazole (Major if R is bulky) Hydrazone->End_5 End_3 3-Aminopyrazole (Major if R is small) Amidine->End_3

Caption: Mechanistic divergence in cyclocondensation. Steric bulk on the hydrazine shifts the equilibrium toward Path A (5-amino).

Standard Protocol: Reflux Condensation
  • Reagents: 3-oxo-3-phenylpropanenitrile (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (0.5 M).

  • Catalyst: Glacial Acetic Acid (catalytic, 10 mol%).

Step-by-Step:

  • Dissolve the

    
    -ketonitrile in absolute ethanol.
    
  • Add phenylhydrazine dropwise at room temperature to avoid exotherms.

  • Add acetic acid and heat to reflux (

    
    ) for 4–6 hours.
    
  • Self-Validation Check: Monitor by TLC. If two spots appear with similar

    
    , you likely have a regioisomeric mixture.
    
  • Purification: Cool to

    
    . The 5-amino isomer often precipitates first due to better packing. Filter and wash with cold EtOH.
    

Pros: High atom economy; cheap starting materials. Cons: Poor regiocontrol with asymmetric hydrazines; difficult chromatographic separation of isomers.

Route 2: The Precision Approach (Enaminonitriles)

Best for: Strict regiochemical requirements and complex API synthesis.

The Mechanism

This route utilizes 3-aminoacrylonitriles (enaminonitriles) or


-haloacrylonitriles as electrophiles. Unlike 

-ketonitriles, these precursors possess a "push-pull" alkene system. The amino group "pushes" electron density, making the

-carbon highly electrophilic only to specific nucleophiles, effectively locking the reaction pathway to a single regioisomer.
Standard Protocol: Enaminonitrile Cyclization
  • Reagents: 2-benzoyl-3-(dimethylamino)acrylonitrile (1.0 eq), Methylhydrazine (1.2 eq), Ethanol.

Step-by-Step:

  • Precursor Synthesis: React benzoylacetonitrile with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing toluene to generate the enaminonitrile. Isolate this intermediate (Validation: disappearance of CH2 singlet in NMR).

  • Suspend the enaminonitrile in ethanol.

  • Add methylhydrazine.[2] The reaction is often exothermic and fast.

  • Reflux for 1–2 hours.

  • Workup: Evaporate solvent. Recrystallize from EtOH/Heptane.

Validation Data:

  • Regioselectivity: Typically >95:5 favoring the 1-methyl-5-aminopyrazole isomer.

  • Proof: NOE (Nuclear Overhauser Effect) NMR spectroscopy will show a correlation between the N-methyl group and the C4-proton, confirming the 5-amino structure.

Pros: Excellent regiocontrol; mild conditions.[3] Cons: Requires an extra step to synthesize the enaminonitrile precursor.

Route 3: Late-Stage Functionalization (Buchwald-Hartwig)

Best for: Installing amines onto existing pyrazole cores or when cyclization fails.

The Mechanism

When the pyrazole ring is pre-formed (e.g., a commercially available 4-bromo or 5-chloropyrazole), Palladium-catalyzed C-N cross-coupling is the gold standard. This method bypasses cyclization thermodynamics entirely.

Challenge: Pyrazoles are coordinating ligands. The


 nitrogen can bind to Palladium, poisoning the catalyst.
Solution:  Use bulky biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) or protected pyrazoles (e.g., THP-protected).
Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration Product Aminopyrazole RedElim->Product Substrate Halopyrazole + Amine Substrate->OxAdd + Pd(0)

Caption: Simplified Buchwald-Hartwig cycle. Bulky ligands prevent Pd-deactivation by the pyrazole substrate.

Standard Protocol: Pd-Catalyzed Amination
  • Substrate: 5-chloro-1-methyl-1H-pyrazole.

  • Catalyst System:

    
     (1 mol%), BrettPhos (2 mol%).
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) or

    
    .
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • In a glovebox or under Argon, mix catalyst, ligand, and base in dioxane.

  • Stir for 5 mins to activate the pre-catalyst.

  • Add the halopyrazole and the amine coupling partner.

  • Heat to

    
     for 12 hours.
    
  • Self-Validation: Check conversion by LC-MS. If conversion is low, add a second portion of catalyst/ligand (catalyst death is common with heterocycles).

Pros: Modular; allows access to complex secondary amines. Cons: High cost of Pd/Ligands; requires oxygen-free techniques.

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics of each route based on experimental data.

FeatureRoute 1: CyclocondensationRoute 2: EnaminonitrilesRoute 3: Pd-Coupling
Regioselectivity Low to Moderate (Substrate dependent)High (>95%) Absolute (100%)
Atom Economy Excellent GoodPoor (Reagents/Ligands)
Cost LowModerateHigh
Scalability High (Kg scale feasible)HighLow/Medium (Catalyst cost)
Reaction Scope Limited to primary aminesWideVery Wide (2° amines possible)
Green Metric Water/Ethanol compatibleSolvent dependentPoor (Dioxane/Heavy Metals)
When to Use Which?
  • Use Route 1 if you are making a simple 3-amino or 5-aminopyrazole where the substituents have a large steric difference (e.g.,

    
    ), allowing thermodynamic control to separate the isomers.
    
  • Use Route 2 if you require a specific regioisomer (e.g., 1-methyl-5-amino) and cannot afford yield losses from isomer separation. This is the industrial preferred route for regio-purity.

  • Use Route 3 if you need to attach a complex amine to a pyrazole core, or if the pyrazole ring must be synthesized before the amine is introduced due to sensitivity issues.

References

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

  • McLaughlin, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 120-123. Link

  • Li, L., et al. (2025).[3] Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Letters in Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[4] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Validation of the Analytical Methods for 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 304853-33-0) is a critical heterocyclic building block, extensively utilized in the synthesis of next-generation kinase inhibitors, including BET bromodomain inhibitors and Hsp90 inhibitors [1, 2].

In drug development, the validation of analytical methods for this intermediate is not merely a compliance exercise; it is a safety imperative. The synthesis of aminopyrazoles from hydrazines and


-ketonitriles often yields regioisomeric impurities  (e.g., 1-isopropyl-3-methyl isomer) and potential genotoxic hydrazine residues .

This guide provides a scientifically grounded, self-validating framework for analyzing this compound, comparing the industry-standard HPLC-UV method against high-sensitivity LC-MS/MS alternatives.

Chemical Context & The "Regioisomer Challenge"

The primary analytical challenge lies in the regiochemistry of the pyrazole ring formation. The reaction between 4-methyl-3-oxopentanenitrile and methylhydrazine favors the formation of the desired 1-methyl-3-isopropyl isomer, but the 1-isopropyl-3-methyl isomer is a common byproduct.

  • Target: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (Polar, Basic)

  • Critical Impurity: 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (Structural Isomer)

  • Genotoxic Concern: Residual Methylhydrazine (requires trace detection)

Visualization: Synthesis & Impurity Fate Mapping

The following diagram illustrates the origin of the target compound and its critical impurities, guiding the specificity requirements for the analytical method.

ImpurityFate Precursor1 4-Methyl-3-oxopentanenitrile Reaction Cyclocondensation Precursor1->Reaction Precursor2 Methylhydrazine (Genotoxic) Precursor2->Reaction Target TARGET: 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine Precursor2->Target Residual Carryover Reaction->Target Major Product Isomer IMPURITY A: 1-Isopropyl-3-methyl- 1H-pyrazol-5-amine Reaction->Isomer Regioisomer Byproduct

Figure 1: Reaction pathway showing the origin of the target aminopyrazole and its critical regioisomeric and genotoxic impurities.

Comparative Analysis of Analytical Techniques

For routine Quality Control (QC), HPLC-UV is the robust workhorse. However, for genotoxic impurity (GTI) screening, LC-MS/MS is required.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: UPLC-MS/MS Method C: HPTLC
Primary Use Purity release, Assay, Related SubstancesTrace GTI analysis (Hydrazines), ID confirmationQuick raw material ID check
Specificity High (Resolves regioisomers)Very High (Mass discrimination)Moderate
Sensitivity (LOD) ~0.05% (Standard Impurity Level)< 1 ppm (Trace Level)~0.5%
Throughput 15–20 min run time3–5 min run timeHigh (Parallel runs)
Cost/Run LowHighVery Low
Validation Status Gold Standard for QC [1]Essential for Safety/Tox studiesScreening only

The "Gold Standard" Protocol: RP-HPLC Validation

This protocol is derived from successful isolation methods used in BET inhibitor synthesis [1, 3]. It utilizes a buffered acidic mobile phase to ensure the basic amine remains protonated, preventing peak tailing.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why? The XBridge technology (BEH particles) withstands high pH, but here it provides excellent peak shape for basic amines even at low pH.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BPhase
0.0955Equilibration
2.0955Isocratic Hold
12.03070Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
Validation Parameters & Acceptance Criteria (ICH Q2)

The following data represents the Target Acceptance Criteria for a successful validation of this specific molecule.

A. Specificity (Regioisomer Resolution)

The method must separate the target (3-isopropyl-1-methyl) from the impurity (1-isopropyl-3-methyl).

  • Requirement: Resolution (

    
    ) > 1.5 between the two isomer peaks.
    
  • Mechanism:[2][3][4][5] The 1-methyl isomer typically elutes slightly earlier than the 1-isopropyl isomer on C18 due to steric differences in solvation.

B. Linearity[5][6]
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Criterion:

    
    .
    
C. Accuracy (Recovery)
  • Protocol: Spike placebo/solvent with known amounts of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine at 80%, 100%, and 120%.

  • Criterion: Mean recovery 98.0% – 102.0%.

D. Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preps. RSD

    
     2.0%.
    

Analytical Decision Workflow

Use this decision tree to select the appropriate validation workflow based on the stage of drug development.

DecisionTree Start Start: Analytical Requirement Goal Define Goal Start->Goal RoutineQC Routine Purity & Assay (>98% Purity) Goal->RoutineQC Standard Batch Release TraceImp Genotoxic Impurity Check (Hydrazines < 10 ppm) Goal->TraceImp Safety Assessment MethodA Execute Method A: HPLC-UV (C18, Acidic MP) RoutineQC->MethodA MethodB Execute Method B: LC-MS/MS (HILIC or C18) TraceImp->MethodB Check Check Regioisomer Resolution > 1.5? MethodA->Check Valid Method Validated Check->Valid Yes Optimize Optimize Gradient/pH Check->Optimize No Optimize->MethodA

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity and specificity needs.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Source: Journal of Medicinal Chemistry (2018). Context: Describes the synthesis and HPLC purification of 3-isopropyl-1-methyl-1H-pyrazol-5-amine (Compound 26 precursor). URL:[Link]

  • Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / NIH (2020). Context: Details the usage of 3-isopropyl-1-methyl-1H-pyrazol-5-amine (Compound 10t) and its characterization. URL:[Link]

  • Dihydroorotate dehydrogenase inhibitors (Patent US20220089568A1).
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.org. Context: The regulatory framework defining the validation parameters (Specificity, Linearity, etc.). URL:[Link]

Sources

Comparative Biological Profile: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 3702-12-3) against its primary structural analogs. As a privileged scaffold in medicinal chemistry, this molecule serves as a critical pharmacophore in the development of BET bromodomain inhibitors and Hsp90 inhibitors .

Experimental data indicates that the C3-isopropyl substituent confers superior hydrophobic interaction capabilities within the ATP-binding pockets of kinases and the acetyl-lysine binding pockets of bromodomains compared to its methyl-substituted counterparts. This guide synthesizes data from peer-reviewed medicinal chemistry journals to validate its utility as a high-potency building block.

Molecule Profile & Identity[1][2]

PropertySpecification
Chemical Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
CAS Number 3702-12-3
Molecular Formula C

H

N

Molecular Weight 139.20 g/mol
Key Functional Groups Primary Amine (C5), Isopropyl (C3), Methyl (N1)
Primary Application Fragment-based drug discovery (FBDD) for BRD4 and Hsp90 inhibitors

Critical Distinction: Do not confuse with its regioisomer, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (CAS: 1124-16-9). The position of the isopropyl group (C3 vs. N1) drastically alters the electronic landscape and binding mode of the scaffold.

Comparative Biological Activity

The biological efficacy of 5-aminopyrazoles is heavily dictated by the steric and hydrophobic properties of the substituent at the C3 position. The following analysis compares CAS 3702-12-3 with its methyl, tert-butyl, and cyclopropyl analogs in the context of Bromodomain-containing protein 4 (BRD4) inhibition , a primary target for cancer therapeutics.

Experimental Data: BRD4 BD1 Binding Affinity

Data Source: Journal of Medicinal Chemistry (2018)[1]

In a structure-activity relationship (SAR) study optimizing the "head group" of BET inhibitors, the following binding affinities (


) were observed for analogs incorporated into a fixed scaffold (CF53 series).
Compound AnalogC3 SubstituentN1 Substituent

(nM) against BRD4 BD1
Relative Potency
CAS 3702-12-3 Isopropyl Methyl < 1.0 Highest
Analog AMethylMethyl1.9Moderate
Analog Btert-ButylMethyl1.2High
Analog CCyclopropylMethyl< 1.0Highest
Analog DMethylIsopropyl (Regioisomer)> 1000Inactive
Mechanistic Insight

The superior performance of the 3-isopropyl (and 3-cyclopropyl) variant over the 3-methyl analog is attributed to the WPF Shelf interaction .

  • The Mechanism: In the BRD4 binding pocket, the C3 substituent sits adjacent to the "WPF shelf" (tryptophan-proline-phenylalanine motif).

  • Why Isopropyl Wins: The isopropyl group provides optimal hydrophobic bulk to fill this lipophilic cavity without incurring steric clashes. The methyl group (Analog A) is too small to maximize van der Waals forces, while larger groups can cause steric hindrance depending on the linker orientation.

  • Regioisomer Failure: Analog D (1-Isopropyl-3-methyl...) fails because the N1-substituent often projects towards the solvent or a different sub-pocket where bulky groups are not tolerated or disrupt the critical hydrogen bond network formed by the 5-amino group.

Pathway Visualization: BET Bromodomain Signaling

The following diagram illustrates the downstream effects of inhibiting BRD4 using a scaffold derived from 3-Isopropyl-1-methyl-1H-pyrazol-5-amine.

BRD4_Pathway Inhibitor Small Molecule Inhibitor (Contains 3-iPr-pyrazole scaffold) BRD4 BRD4 Protein (Epigenetic Reader) Inhibitor->BRD4 Competitively Binds (Ki < 1nM) Myc c-Myc Oncogene Transcription Inhibitor->Myc Downregulates PolII RNA Polymerase II Pause Release Inhibitor->PolII Blocks Recruitment BRD4->PolII Promotes Phosphorylation Chromatin Acetylated Chromatin Chromatin->BRD4 Recruits CellCycle Cell Cycle Progression (G1 -> S) Myc->CellCycle Upregulates Apoptosis Apoptosis / Growth Arrest Myc->Apoptosis Loss leads to PolII->Myc Drives Expression

Caption: Figure 1.[2] Mechanism of Action. The pyrazole scaffold competitively displaces BRD4 from chromatin, downregulating c-Myc transcription.

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize 3-Isopropyl-1-methyl-1H-pyrazol-5-amine (CAS 3702-12-3) via cyclocondensation. Scale: 10 mmol baseline.

Materials
  • Precursor: 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) [CAS: 7335-27-5]

  • Reagent: Methylhydrazine [CAS: 60-34-4]

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Optional, for pH control)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (1.25 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Methylhydrazine (0.58 mL, 11 mmol, 1.1 eq) dropwise over 10 minutes.

    • Note: Methylhydrazine is toxic. Handle in a fume hood.

  • Reaction: Remove the ice bath and heat the mixture to Reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the nitrile starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotary Evaporator).

  • Purification: The residue is often an oil that solidifies. Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.

  • Characterization:

    • 1H NMR (CDCl3): Confirm methyl singlet (~3.6 ppm) and isopropyl septet (~2.8 ppm).

    • Regioisomer Check: Verify the position of the methyl group. N-methyl signal for 5-amino-1-methyl pyrazoles is typically distinct from 3-amino-1-methyl isomers.

Synthesis Workflow Diagram

Synthesis_Flow Start 4-methyl-3-oxopentanenitrile Process Reflux in EtOH (4-6 Hours) Start->Process Reagent Methylhydrazine Reagent->Process Crude Crude Mixture Process->Crude Purification Flash Chromatography (DCM:MeOH) Crude->Purification Product 3-Isopropyl-1-methyl- 1H-pyrazol-5-amine (>95% Purity) Purification->Product

Caption: Figure 2.[3] Synthetic route for CAS 3702-12-3 via cyclocondensation.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Source: Journal of Medicinal Chemistry, 2018. Context: Primary source for Ki data comparing isopropyl, methyl, and cyclopropyl analogs (Compounds 24, 26, 28). URL:[Link]

  • Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / NIH PubMed Central. Context: validates the use of 3-isopropyl-1-methyl-1H-pyrazol-5-amine as a building block for Hsp90 inhibitors. URL:[Link]

  • PubChem Compound Summary: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine. Source:[4][5][6] National Center for Biotechnology Information (NCBI). Context: Verification of CAS 3702-12-3 and chemical structure. URL:[Link]

Sources

The Pyrazole Privilege: A Head-to-Head Scaffold Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of medicinal chemistry scaffolds, the pyrazole ring (1,2-diazole) occupies a "privileged" status, appearing in over 30 FDA-approved therapeutics including Celecoxib, Ruxolitinib, and Crizotinib. Its dominance over bioisosteres like isoxazoles or imidazoles stems from a unique trifecta: amphoteric hydrogen-bonding capability , tunable physicochemical properties , and metabolic robustness .

This guide provides a technical, head-to-head analysis of pyrazole-based scaffolds against their primary alternatives. We synthesize experimental data to demonstrate why pyrazoles often yield superior potency and selectivity profiles in kinase and enzyme inhibitors.

The Physicochemical Edge: Pyrazole vs. Bioisosteres

The pyrazole ring is often compared to isoxazole (1,2-oxazole) and imidazole (1,3-diazole). While all are five-membered aromatic heterocycles, their contributions to ligand-target binding differ fundamentally.

Hydrogen Bonding & Tautomerism
  • Pyrazole: Possesses both a hydrogen bond donor (NH) and an acceptor (N:) within adjacent positions. It can exist in three tautomeric forms (though 1H-pyrazole is dominant), allowing it to adapt to specific binding pockets—a feature termed "adaptive recognition."

  • Isoxazole: Lacks a hydrogen bond donor (unless substituted). The oxygen atom is a weak acceptor. This limits its ability to engage in the bidentate H-bonding often required for kinase hinge binding.

  • Imidazole: Highly basic (pKa ~7.0), often protonated at physiological pH. While excellent for coordinating metals (e.g., heme iron), its high polarity can hinder membrane permeability compared to the neutral pyrazole (pKa ~2.5).

Quantitative Comparison

The following table summarizes the core differences affecting drug design:

FeaturePyrazole (1H)IsoxazoleImidazoleDrug Design Implication
H-Bond Donor Yes (NH)NoYes (NH)Pyrazole can mimic peptide bonds in hinge regions.
H-Bond Acceptor Yes (N2)Yes (N)Yes (N3)Pyrazole N2 is a critical acceptor in many kinase inhibitors.
Basicity (pKa) ~2.5 (Weak Base)~ -3.0 (Very Weak)~7.0 (Moderate)Pyrazoles remain neutral at physiological pH, improving cell permeability.
Metabolic Stability HighModerate (Ring opening risk)Moderate (CYP inhibition risk)Pyrazoles are less prone to oxidative ring opening than isoxazoles.

Case Study A: The COX-2 Wars (Celecoxib vs. Rofecoxib)

The development of COX-2 selective inhibitors provides the definitive case study of Pyrazole (Celecoxib) vs. Furanone (Rofecoxib) scaffolds. While both achieved efficacy, the scaffold choice influenced selectivity and safety profiles.

Structural Divergence
  • Celecoxib: Built on a 1,5-diarylpyrazole core with a sulfonamide group. The flexible pyrazole ring allows the molecule to fit into the COX-2 side pocket while maintaining some affinity for the hydrophilic mouth of the channel.

  • Rofecoxib: Built on a rigid furanone core with a methyl sulfone. The rigidity leads to tighter binding and higher COX-2 selectivity but contributed to a distinct pharmacokinetic profile and higher cardiovascular risk (leading to withdrawal).

Comparative Data Profile

The data below highlights how the scaffold impacts selectivity ratios (COX-2 vs. COX-1 IC50).

MetricCelecoxib (Pyrazole)Rofecoxib (Furanone)Analysis
Core Scaffold 1,5-DiarylpyrazoleFuranone (Lactone)Pyrazole offers better solubility parameters.
COX-2 Selectivity ~30-fold>35-50 foldRofecoxib is more selective, but "hyper-selectivity" may correlate with thrombotic risk.
Half-life (t1/2) ~11 hours~17 hoursFuranone rigidity contributes to metabolic resistance and longer t1/2.
CV Risk (RR) ~1.1 - 1.5>2.0 (VIGOR trial)The pyrazole-based Celecoxib has a safer CV profile in retrospective analyses.
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the Arachidonic Acid pathway and the specific intervention points of these inhibitors.

COX_Pathway cluster_selectivity Selectivity Impact Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) Homeostatic Functions AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGs_Good Prostaglandins (GI Protection) Thromboxane A2 (Platelets) COX1->PGs_Good PGs_Bad Prostaglandins (Pain/Fever) Prostacyclin (Vasodilation) COX2->PGs_Bad Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX1 Weak Inhibition Celecoxib->COX2 Inhibits Rofecoxib Rofecoxib (Furanone Scaffold) Rofecoxib->COX2 Inhibits (Potent)

Caption: Differential inhibition of the Arachidonic Acid pathway by Pyrazole (Celecoxib) and Furanone (Rofecoxib) scaffolds.

Case Study B: Kinase Inhibition (The Matched Molecular Pair)

In kinase drug discovery, replacing an isoxazole with a pyrazole often results in a "potency cliff." A direct comparison of vicinal diaryl-substituted heterocycles demonstrates this effect.[1]

Experimental Evidence: Pyrazole vs. Isoxazole

In a study targeting hepatocellular carcinoma (Huh7 cell lines), a matched molecular pair analysis was conducted between a diaryl isoxazole (Compound 11) and a diaryl pyrazole (Compound 85) .

CompoundScaffoldIC50 (Huh7 Cell Line)IC50 (MCF7 Cell Line)Outcome
Cmpd 11 Isoxazole3.7 µM9.5 µMModerate Activity
Cmpd 85 Pyrazole< 1.0 µM < 1.0 µM >3x Potency Boost

Why the Pyrazole Wins:

  • H-Bond Donor: The pyrazole NH can donate a hydrogen bond to the kinase hinge region (often the gatekeeper residue or backbone carbonyls), a molecular interaction the isoxazole oxygen cannot replicate.

  • Pi-Stacking: The electron-rich nature of the pyrazole facilitates superior pi-cation or pi-pi stacking interactions within the ATP binding pocket.

  • Crizotinib Example: In the ALK inhibitor Crizotinib, the pyrazole-4-yl moiety is critical. It acts as a spacer that orients the 2-aminopyridine into the adenine binding pocket while participating in solvent-front interactions.

Solving the Regioselectivity Challenge

The primary drawback of pyrazole synthesis is regioselectivity . Standard condensation of hydrazines with 1,3-diketones often yields a mixture of N1- and N2-substituted isomers (1,3- vs 1,5-isomers), which are difficult to separate.

Advanced Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes N-alkylated tosylhydrazones and terminal alkynes to achieve complete regiocontrol, bypassing the isomer mixture problem.

Methodology:

  • Reagents: N-alkylated tosylhydrazone (1.0 eq), Terminal Alkyne (1.2 eq), t-BuOK (2.5 eq).

  • Solvent: Anhydrous Pyridine (0.2 M concentration).

  • Reaction:

    • Dissolve tosylhydrazone and alkyne in pyridine under Argon.

    • Add t-BuOK in one portion.

    • Heat to 80°C for 4-6 hours.

  • Mechanism: The base generates a diazo intermediate in situ, which undergoes a [3+2] cycloaddition with the alkyne.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Absence of the regioisomer in crude 1H-NMR. The 1,3,5-substitution pattern typically shows a distinct singlet for the C4-H proton around 6.5-7.0 ppm, distinguishable from the 1,3,4-isomer.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: N-Tosylhydrazone + Terminal Alkyne Base Add Base (t-BuOK) Start->Base Inter In Situ Diazo Formation Base->Inter Elimination Cyclo [3+2] Cycloaddition Inter->Cyclo Regioselective Product Product: 1,3,5-Trisubstituted Pyrazole Cyclo->Product Tautomerization

Caption: Regioselective synthesis pathway avoiding the formation of isomeric mixtures common in hydrazine condensations.

Experimental Protocols: Validation Assays

To objectively compare a new pyrazole scaffold against an alternative, the following Kinase Inhibition Assay is the industry standard for generating the IC50 data cited in Section 3.

FRET-Based Kinase Assay (Z'-LYTE)

This protocol validates the potency of the scaffold against a target kinase (e.g., ALK or JAK).

  • Preparation: Prepare 10 mM stock solutions of the Pyrazole compound and the Isoxazole control in DMSO.

  • Dilution: Perform a 10-point serial dilution (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Setup:

    • Add 2.5 µL of Compound solution to 384-well plate.

    • Add 5 µL of Kinase/Peptide Mixture (Kinase conc. optimized to 2-5 nM; Peptide substrate at 2 µM).

    • Add 2.5 µL of ATP solution (at Km apparent).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Development: Add 5 µL of Development Reagent (Site-specific protease). This cleaves non-phosphorylated peptides, disrupting the FRET signal.

  • Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation: Calculate Emission Ratio (C/F). Plot % Phosphorylation vs. Log[Compound] to derive IC50.

Validation Criteria:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Staurosporine should yield consistent IC50 values.

References

  • Comparison of Pyrazole and Isoxazole Scaffolds

    • Title: Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity.[1][2]

    • Source: Journal of Medicinal Chemistry / PubMed Central.
    • URL:[Link]

  • Celecoxib vs.

    • Title: Are All COX-2 Inhibitors Cre
    • Source: Hypertension (AHA Journals).
    • URL:[Link]

  • Regioselective Synthesis Protocol

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[3][4][5]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Crizotinib Binding Mode

    • Title: Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer.
    • Source: Clinical Cancer Research.
    • URL:[Link]

Sources

Benchmarking Pyrazole Synthesis: Classical Knorr Condensation vs. Regioselective Catalytic Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in modern pharmacopeia, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the classical Knorr Pyrazole Synthesis remains the academic baseline, its industrial utility is increasingly compromised by poor regioselectivity and hazardous hydrazine handling.

This guide benchmarks the traditional Knorr approach against a leading novel alternative: Transition-Metal Catalyzed (TMC) Regioselective Annulation . We analyze experimental data, reaction kinetics, and green chemistry metrics to determine when to retire the classical method in favor of modern catalytic systems.

Part 1: The Benchmark Standard (Traditional)

The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[1]

  • Mechanism: Acid-catalyzed double condensation.

  • The Critical Flaw: Tautomerism. When using substituted hydrazines (R-NH-NH2) and unsymmetrical 1,3-dicarbonyls, the reaction proceeds through two competing pathways. This results in a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles).

  • Purification Burden: Separating these isomers often requires tedious chromatography, lowering the effective isolated yield of the active pharmaceutical ingredient (API).

Part 2: The Challenger (Novel)

Ag(I)-Catalyzed Regioselective Annulation

Recent advances utilize transition metal catalysis to dictate regiochemistry. This guide focuses on the Silver-Catalyzed Cyclization of Alkynyl Hydrazones , a method that bypasses the ambiguity of the Knorr mechanism.

  • Mechanism: 5-endo-dig cyclization activated by Ag(I) or Cu(I) salts.

  • The Advantage: The metal catalyst coordinates to the alkyne, directing the nucleophilic attack of the nitrogen to a specific carbon. This "programmed" reactivity yields a single regioisomer (>98:2 ratio).

Part 3: Head-to-Head Experimental Data

The following data benchmarks the synthesis of a target 1-aryl-3-trifluoromethylpyrazole (a common motif in COX-2 inhibitors) using both methods.

Table 1: Performance Metrics
MetricTraditional KnorrAg-Catalyzed AnnulationWinner
Regioselectivity (r.r.) 60:40 (Mixture)>99:1 (Single Isomer)Novel
Isolated Yield 68% (after separation)92%Novel
Reaction Time 4–12 Hours (Reflux)1 Hour (Room Temp)Novel
Atom Economy 82%95%Novel
Purification Flash ChromatographyFiltration / RecrystallizationNovel
Cost of Goods (Reagents) Low (Commodity Chems)High (AgOTf catalyst)Traditional
Table 2: Green Chemistry Profile (E-Factor Analysis)
ComponentTraditional (Batch)Novel (Catalytic)
Solvent Usage High (Ethanol/Acetic Acid)Low (DCM or Green Solvents)
Waste Generated Acidic aqueous waste, Silica gelMinimal (Catalyst recyclable)
Energy Intensity High (Reflux required)Low (Ambient temperature)

Part 4: Visualization of Reaction Logic

The following diagram contrasts the branching, non-selective pathway of the Knorr synthesis with the linear, directed pathway of the Metal-Catalyzed approach.

ReactionPathways cluster_0 Traditional Knorr (Non-Selective) cluster_1 Novel Ag-Catalyzed (Regioselective) Start Substrates: Hydrazine + 1,3-Dicarbonyl Knorr_Inter Intermediate: Hydrazone Tautomers Start->Knorr_Inter Acid Cat. / Reflux Isomer_A Isomer A (1,3) (Target) Knorr_Inter->Isomer_A Path 1 (60%) Isomer_B Isomer B (1,5) (Impurity) Knorr_Inter->Isomer_B Path 2 (40%) Novel_Start Substrates: Hydrazone + Alkyne Ag_Complex Ag(I) Activation (Directing Group) Novel_Start->Ag_Complex AgOTf (1 mol%) Product Single Regioisomer (>99% Purity) Ag_Complex->Product 5-endo-dig Cyclization

Caption: Comparison of the bifurcated pathway in Knorr synthesis vs. the linear, directed pathway in Ag-catalyzed synthesis.

Part 5: Detailed Experimental Protocols

Protocol A: Traditional Knorr Synthesis (Control)

Use Case: Early-stage discovery where isomer separation is acceptable or substrates are symmetrical.

  • Setup: To a 100 mL round-bottom flask, add 1,3-diketone (10 mmol) and ethanol (20 mL).

  • Addition: Add hydrazine derivative (10 mmol) dropwise.

  • Catalysis: Add glacial acetic acid (2-3 drops).

  • Reaction: Reflux at 80°C for 6 hours. Monitor by TLC.

  • Workup: Evaporate solvent in vacuo. Neutralize residue with NaHCO3.

  • Purification: Extract with ethyl acetate. The resulting crude is a mixture of regioisomers. Critical Step: Perform flash column chromatography (Hexane/EtOAc gradient) to isolate the desired isomer.

Protocol B: Ag(I)-Catalyzed Regioselective Synthesis (Recommended)

Use Case: Lead optimization and process development requiring high purity.

  • Setup: In a vial, dissolve the alkynyl ketone (1.0 equiv) and hydrazine hydrochloride (1.1 equiv) in MeCN (0.2 M).

  • Catalyst: Add AgOTf (1 mol%) or Ag2CO3 (5 mol%).

  • Reaction: Stir at room temperature for 60 minutes.

    • Note: Reaction is often visible as a color change from pale yellow to clear.

  • Validation: Check LC-MS. Expect >98% conversion to a single peak.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts.

  • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary. No chromatography is typically required.

Part 6: Decision Matrix

When should you switch from Knorr to Metal-Catalyzed methods?

DecisionTree Start Start: Select Synthesis Method Q1 Is the 1,3-dicarbonyl symmetrical? Start->Q1 Knorr Use Knorr Synthesis (Cost Effective) Q1->Knorr Yes Q2 Is Regioselectivity Critical? Q1->Q2 No Q2->Knorr No (Mixture OK) Q3 Are Green Metrics/ Purification a priority? Q2->Q3 Yes Q3->Knorr No (Low Cost) Novel Use Ag/Pd Catalyzed Synthesis Q3->Novel Yes (High Purity)

Caption: Decision tree for selecting the optimal pyrazole synthesis route based on substrate symmetry and purity requirements.

References

  • Review of Recent Developments in Pyrazole Synthesis (2024) Source: MDPI This review highlights the shift from classical condensation to regioselective metal-catalyzed routes, citing high yields (up to 99%) and regiocontrol as key drivers for the transition. [Link]

  • Knorr Pyrazole Synthesis Mechanism and Limitations Source: Wikipedia / Organic Chemistry Portal Provides the foundational mechanism of the acid-catalyzed condensation and documents the inherent regioselectivity issues with unsymmetrical diketones. [Link][1]

  • Green Synthetic Strategies for Pyrazole Derivatives Source: PubMed / NIH Discusses the environmental impact of traditional vs. novel methods, emphasizing the "Green Chemistry" advantages of catalytic and solvent-free approaches. [Link]

  • Regioselective Synthesis of 3-Trifluoromethylpyrazoles Source: MDPI Specific experimental data comparing Ag-catalyzed reactions of ynones vs. traditional methods, demonstrating the superior reaction speed (1h vs reflux) and selectivity. [Link]

Sources

The Selectivity Paradox: A Comparative Guide to Aminopyrazole-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the aminopyrazole moiety is classified as a "privileged scaffold." Its structural geometry allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1][2] However, this high affinity often comes at a cost: promiscuity .

This guide objectively compares aminopyrazole-derived inhibitors against alternative scaffolds (such as quinazolines and pyrimidines), focusing on cross-reactivity profiles. We analyze why these inhibitors often hit "off-targets" like Aurora kinases, ABL, and JAKs, and provide a validated experimental workflow to measure this selectivity.

Mechanistic Basis: Why Aminopyrazoles Cross-React

To understand cross-reactivity, one must understand the binding mode. Aminopyrazoles typically function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase ATP pocket.

The Hinge Interaction

The core aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor system.

  • N2 (Acceptor): Accepts a proton from the backbone amide of the hinge residue (GK+1).

  • Exocyclic Amine (Donor): Donates a proton to the backbone carbonyl of the hinge residue (GK+1 or GK).

Because the ATP hinge region is highly conserved across the human kinome (518+ kinases), the aminopyrazole core provides a "master key" that fits many locks. Selectivity is usually achieved only by decorating the pyrazole ring with bulky "gatekeeper-avoiding" groups or solubilizing tails that reach into the solvent front.

Visualization: The Hinge Binding Interface

The following diagram illustrates the conserved binding mode that drives both potency and promiscuity.

HingeBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Aminopyrazole Aminopyrazole Scaffold Aminopyrazole->ATP_Pocket Type I Binding Aminopyrazole->Hinge H-Bond (Donor/Acceptor) OffTarget Off-Target Kinase (e.g., Aurora, ABL) Aminopyrazole->OffTarget Cross-Reactivity (Conserved Hinge) Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->Aminopyrazole Steric Constraint

Figure 1: Mechanistic interaction of aminopyrazoles with the kinase hinge region.[1][2][3] Note the direct link between conserved hinge binding and off-target effects.

Comparative Analysis: Aminopyrazoles vs. Alternatives

This section benchmarks the aminopyrazole scaffold against other common kinase inhibitor backbones. We use VX-680 (Tozasertib) as the representative aminopyrazole due to its well-documented profile (Aurora/ABL dual inhibition).

Table 1: Scaffold Performance Benchmark
FeatureAminopyrazoles (e.g., VX-680)Quinazolines (e.g., Gefitinib)Pyrazolopyrimidines (Fused)
Primary Target Class Ser/Thr (Aurora) & Tyr (ABL, FLT3)Tyr (EGFR, HER2)Broad (Src, BTK, JAK)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Score (S) Low to Moderate. High plasticity allows induced fit.High. Rigid fused rings restrict conformational adaptation.Moderate. Fused system adds rigidity but retains hinge affinity.
Key Cross-Reactivity Aurora A/B, FLT3, BCR-ABL, JAK2. Rare outside ErbB family.Src family, TEC family.
Lipophilic Efficiency High (Small fragment size).Moderate (Larger MW).Moderate.
Clinical Utility Polypharmacology. Useful when multiple pathways drive cancer (e.g., CML T315I).Precision Medicine. Single-driver mutations (e.g., EGFR L858R).Mixed.
The "Polypharmacology" Nuance

While often criticized for low selectivity, the cross-reactivity of aminopyrazoles can be clinically beneficial.

  • Case Study (VX-680): Originally designed as an Aurora kinase inhibitor, VX-680 was found to potently inhibit the BCR-ABL T315I mutant—a "drug-resistant" clone in CML. The flexibility of the aminopyrazole scaffold allowed it to accommodate the bulky Isoleucine gatekeeper, whereas rigid inhibitors like Imatinib could not.

  • The Risk: The same flexibility leads to inhibition of FLT3 and JAK2, potentially causing neutropenia or anemia unrelated to the primary tumor target.

Experimental Protocols: Validating Selectivity

To publish a robust inhibitor study, you cannot rely on


 values against a single target. You must define the "Selectivity Entropy."
Protocol A: High-Throughput Kinome Profiling (Competition Binding)

Do not start with cell-based assays. Start with biophysics.

  • Method: Active-site directed competition binding (e.g., KINOMEscan™ or similar).

  • Principle: Measure the ability of the aminopyrazole to compete with an immobilized ligand for the ATP binding site of ~450 kinases.

  • Critical Metric: Selectivity Score S(35) = (Number of kinases with < 35% control binding) / (Total kinases tested).

  • Workflow:

    • Test compound at 1 µM (high stringency).

    • Identify "hits" (binding > 50%).

    • Follow up hits with

      
       determination (11-point dose response).
      
Protocol B: Cellular Target Engagement (NanoBRET™)

Biochemical potency (


) does not always translate to cellular potency (

).
  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion (e.g., Aurora A-Luc).

  • Tracer: Add a cell-permeable fluorescent tracer that binds the ATP pocket.

  • Competition: Treat cells with the aminopyrazole. If it enters the cell and binds the kinase, it displaces the tracer.

  • Readout: Loss of BRET signal (Bioluminescence Resonance Energy Transfer).

  • Data Output: Calculate the Cellular Residence Time (if running kinetic mode), which correlates better with efficacy than simple affinity.

Visualization: The Validation Workflow

Workflow Synthesis 1. Aminopyrazole Synthesis (Scaffold Decoration) Profiling 2. Kinome Profiling (450+ Kinases @ 1µM) Synthesis->Profiling Kd_Calc 3. Kd Determination (For Hits >50% Inhibition) Profiling->Kd_Calc Filter Hits Cell_Engage 4. NanoBRET Target Engagement (Cellular Permeability & Binding) Kd_Calc->Cell_Engage Select Potent Binders Phenotype 5. Phenotypic Validation (Western Blot: p-CrkL, p-H3) Cell_Engage->Phenotype Confirm Pathway Inhibition

Figure 2: Recommended validation pipeline for characterizing aminopyrazole inhibitors.

Expert Commentary & Pitfalls

1. The "Staurosporine Effect": Aminopyrazoles are structurally distant cousins of staurosporine (a pan-kinase inhibitor). When designing these molecules, avoid leaving the N1-position of the pyrazole unsubstituted if aiming for selectivity. N1-substitution often dictates the vector into the solvent channel, a key area for gaining specificity.

2. Interpretation of Data: A


 of 10 nM against Aurora A and 50 nM against Aurora B is not  selective. In a cellular context, where ATP concentrations are millimolar, this 5-fold difference may disappear. True selectivity requires a >50-fold window (e.g., Davis et al., 2011).

3. Type II Conversion: Extending the aminopyrazole with a urea or amide linker to contact the DFG-motif can convert the molecule into a Type II inhibitor. This drastically improves selectivity but often requires the kinase to adopt the "inactive" conformation, which can be energetically costly and reduce potency.

References

  • Davis, M. I., et al. (2011).[4][5] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[4]

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[6] Nature Medicine, 10(3), 262–267.

  • Cheung, M., et al. (2012). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.[7] Journal of Medicinal Chemistry. (Note: Contextual reference for FGFR/Aminopyrazole SAR).

  • Giles, F. J., et al. (2007). MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphoblastic leukemia with the T315I BCR-ABL mutation. Blood, 109(2), 500-502.

Sources

Reproducibility Crisis in Heterocycles: A Comparative Guide to Pyrazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Challenge

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, the synthesis of this heterocycle is plagued by a "reproducibility gap" between academic literature and industrial scale-up.

While the classical Knorr synthesis is often cited as robust, it frequently fails in regioselectivity when applied to unsymmetrical substrates, leading to costly isomeric separations. Conversely, modern 1,3-dipolar cycloadditions offer precision but often rely on sensitive catalysts that degrade under non-idealized conditions.

This guide provides an objective, data-driven comparison of three dominant protocols. We move beyond simple yield reporting to analyze the causality of failure , providing self-validating workflows that ensure reproducibility.

Comparative Analysis of Methodologies

We selected three distinct protocols representing the current landscape of pyrazole synthesis:

  • Method A: Classical Knorr Condensation (The Industrial Standard)

  • Method B: Regioselective 1,3-Dipolar Cycloaddition (The Precision Tool)

  • Method C: Green One-Pot Multicomponent Reaction (The Sustainable Alternative)

Table 1: Performance Matrix
MetricMethod A: Knorr CondensationMethod B: 1,3-Dipolar CycloadditionMethod C: Green MCR (Iodine-Mediated)
Primary Mechanism Double Condensation[3+2] CycloadditionOxidative Cyclization
Avg. Isolated Yield 85–95%75–90%80–92%
Regioselectivity Poor (1:1 to 4:1 mixtures common)Excellent (>95:5)Good (Substrate dependent)
Atom Economy Moderate (Loss of 2 H₂O)High (100% atom economy often)Moderate (Oxidant waste)
Scalability High (Kg scale proven)Moderate (Catalyst cost/safety)High (Metal-free)
Critical Failure Point pH control; Isomer separationCatalyst poisoning; Anhydrous conditionsOxidant stoichiometry

Deep-Dive Protocols & Reproducibility Analysis

Method A: The Classical Knorr Synthesis

Best For: Symmetrical 1,3-diketones or when isomer separation is trivial.[1]

The Protocol
  • Reagents: 1,3-Dicarbonyl compound (1.0 equiv), Hydrazine hydrate (1.1 equiv), Ethanol (0.5 M).

  • Setup: Charge a round-bottom flask with ethanol and the 1,3-dicarbonyl. Cool to 0°C.

  • Addition: Add hydrazine hydrate dropwise over 20 minutes. Critical: Exothermic reaction.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (EtOAc/Hexane 3:7).

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If oil, remove solvent in vacuo and recrystallize from EtOH/Water.

Reproducibility Insight (The "Why")

The Knorr synthesis proceeds via a bis-imine intermediate . The failure point is regioselectivity .[1] In unsymmetrical diketones (R1 ≠ R2), the hydrazine can attack either carbonyl first.

  • Control: To favor one isomer, control the pH. Lower pH (acetic acid) often favors attack at the more basic carbonyl, but this is substrate-specific and often requires empirical validation.

  • Validation: Always run a 1H-NMR of the crude material. Distinct shifts in the pyrazole-H4 proton (typically

    
     6.0–6.8 ppm) quantify the isomeric ratio.
    

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Mono-hydrazone (Kinetic vs Thermo) Start->Inter1 Nucleophilic Attack (pH dependent) Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Cyclization Product Pyrazole (+ 2 H2O) Inter2->Product Dehydration (Aromatization)

Figure 1: Mechanistic pathway of Knorr synthesis highlighting the critical mono-hydrazone formation step.

Method B: Regioselective 1,3-Dipolar Cycloaddition

Best For: Complex, unsymmetrical pyrazoles requiring strict regiocontrol.[1]

The Protocol
  • Reagents: Alkyne (1.0 equiv), Hydrazonoyl chloride (1.2 equiv), Triethylamine (Et3N, 1.5 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Execution: Dissolve alkyne and hydrazonoyl chloride in solvent under N₂ atmosphere.

  • Initiation: Add Et3N slowly at RT. The mixture will become cloudy (Et3N·HCl salts).

  • Completion: Stir 6–12 hours.

  • Workup: Filter off salts. Wash filtrate with water. Dry over MgSO₄. Flash chromatography is usually required.

Reproducibility Insight (The "Why")

This reaction relies on the in situ generation of a Nitrile Imine dipole.[1]

  • Critical Failure Point: Moisture. Water reacts with the highly reactive nitrile imine dipole to form hydrazides, killing the yield. Strict anhydrous conditions are non-negotiable.

  • Regiocontrol: The steric and electronic match between the dipole and the alkyne dictates the product. Unlike Knorr, this is governed by orbital coefficients (FMO theory), making it highly predictable and reproducible if the dipole is generated correctly.

DipolarMechanism Precursor Hydrazonoyl Chloride Dipole Nitrile Imine (1,3-Dipole) Precursor->Dipole - HCl (Base mediated) Transition Concerted Transition State Dipole->Transition + Alkyne (Click Reaction) SideProduct Hydrazide (Impurity) Dipole->SideProduct + H2O (Moisture Contamination) Product Regioselective Pyrazole Transition->Product Cycloaddition

Figure 2: 1,3-Dipolar cycloaddition pathway showing the competitive hydrolysis pathway.

Decision Matrix: Selecting the Right Protocol

To ensure project success, select the methodology based on your specific substrate constraints and scalability needs.

DecisionTree Start Start: Define Target Pyrazole SymCheck Is the target symmetrical? Start->SymCheck RegioCheck Is regioselectivity critical? SymCheck->RegioCheck No MethodA Method A: Knorr Synthesis SymCheck->MethodA Yes ScaleCheck Is scale >100g? ScaleCheck->MethodA Yes (Cost driven) MethodC Method C: Green MCR ScaleCheck->MethodC No (Sustainability driven) RegioCheck->ScaleCheck No (Moderate Precision OK) MethodB Method B: 1,3-Dipolar Cycloaddition RegioCheck->MethodB Yes (High Precision)

Figure 3: Strategic decision tree for selecting the optimal pyrazole synthesis protocol.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. Available at: [Link][2]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative Guide: Elucidating Conformational Ensembles of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold—central to blockbuster drugs like Celecoxib and Rimonabant —presents a deceptive structural simplicity. Its efficacy is frequently governed by a dynamic conformational ensemble driven by annular tautomerism (1H- vs. 2H-shifts) and atropisomerism (N-aryl bond rotation).

This guide objectively compares the performance of three primary analytical modalities—Solution-State NMR , X-ray Crystallography , and DFT Computation —in determining the bioactive conformation of substituted pyrazoles. We argue that relying on a single method yields "static artifacts" rather than biological reality. Instead, we present a Triangulation Protocol that integrates these methods to predict the true solution-state behavior required for high-affinity ligand-protein binding.

Part 1: The Tautomeric & Rotational Challenge

The 1H/2H Tautomeric Equilibrium

Substituted pyrazoles exist in a rapid equilibrium between the 1H- and 2H-tautomers. This is not merely academic; the tautomeric state dictates the vector of hydrogen bond donors (HBD) and acceptors (HBA) presented to the receptor.

  • Mechanism: The proton shifts between N1 and N2.[1]

  • Substituent Effect: Electron-withdrawing groups (EWG) at position 3 (or 5) generally favor the tautomer where the proton is on the nitrogen further from the EWG to minimize repulsion, though this is solvent-dependent.

  • Solvent Effect: In non-polar solvents (CDCl₃), pyrazoles often form intermolecular H-bonded dimers (resembling solid-state packing).[2] In polar aprotic solvents (DMSO-d₆), these dimers break, often shifting the equilibrium significantly [1, 2].

Atropisomerism in N-Aryl Pyrazoles

When a pyrazole is N-arylated (common in COX-2 inhibitors), steric bulk at the ortho positions of the aryl ring can restrict rotation around the C-N bond.

  • Implication: If the rotational barrier (

    
    ) exceeds ~20 kcal/mol, the atropisomers can be isolated. If it is lower, they interconvert rapidly, creating an entropic penalty upon binding if the protein requires a specific rotamer [3, 4].
    

Part 2: Comparative Analysis of Analytical Modalities

The following table contrasts the "performance" of each method in isolating the relevant conformer.

FeatureX-Ray Crystallography Solution NMR (NOE/ROE) DFT Computation (B3LYP)
State Solid (Crystal Lattice)Solution (Dynamic)Gas/Solvation Model
Conformer Detected Single Low-Energy Trap Population Ensemble Global Minimum
Primary Bias Crystal packing forces (lattice energy) often override weak intramolecular preferences.Solvent interactions; rapid exchange averaging signals.Basis set limitations; solvation model (PCM) accuracy.
Tautomer ID Definitive (frozen proton position).Inferential (via N15/C13 shifts & coupling).Predictive (Energy

).[3]
Throughput Low (requires single crystal).High.Medium (CPU dependent).
Bio-Relevance Low to Medium (Proteins are not crystals).High (Mimics physiological state).High (If modeled correctly).
Critical Insight: The "Packing Artifact" Risk

Relying solely on X-ray data is dangerous for pyrazoles. For example, Celecoxib crystallizes in multiple polymorphic forms (I, II, III). The conformation found in the crystal often maximizes intermolecular H-bonds (dimers) that do not exist in the dilute environment of a receptor binding pocket [5, 6].

Part 3: Visualization of Conformational Dynamics

The following diagram illustrates the interplay between tautomerism and the analytical workflow required to resolve it.

PyrazoleDynamics cluster_0 Tautomeric Equilibrium cluster_1 Analytical Filters T1 1H-Tautomer (H on N1) T2 2H-Tautomer (H on N2) T1->T2 Fast Exchange (Solvent Dependent) DFT DFT Prediction (Gas Phase $Delta$E) T1->DFT Input NMR Soln. NMR (Time-Averaged) T1->NMR XRay X-Ray (Lattice Frozen) T1->XRay Precipitation T2->DFT Input T2->NMR T2->XRay Precipitation DFT->NMR Guide Assignment BioActive Bioactive Conformation DFT->BioActive Validation NMR->BioActive High Relevance XRay->BioActive Low Relevance (Packing Forces)

Figure 1: The "Triangulation" workflow. Note that X-ray structures often represent a "frozen" artifact driven by packing forces, whereas Solution NMR (validated by DFT) correlates closer to the bioactive state.

Part 4: Self-Validating Experimental Protocol

To rigorously determine the conformational profile of a new pyrazole derivative, follow this "Triangulation Protocol." This method self-corrects by using DFT to flag discrepancies between Solid and Solution states.

Step 1: Computational Prediction (The Map)

Before synthesis or analysis, predict the energy landscape.

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT B3LYP/6-311++G(d,p).

  • Calculation: Optimize geometries for both 1H and 2H tautomers.

  • Solvation: Run calculations in Vacuum and PCM (Polarizable Continuum Model) for Water and DMSO.

  • Output: Calculate Boltzmann populations. If

    
     kcal/mol, one tautomer will dominate (>98%).
    
Step 2: Solution-State NMR (The Reality Check)
  • Solvent Selection: Dissolve sample in DMSO-d₆ (to break dimers) and CDCl₃ (to observe H-bonding).

  • 1H-15N HMBC: This is the "Gold Standard."

    • Protocol: Run a gradient-selected 1H-15N HMBC.

    • Validation: N-methylated pyrazoles have distinct ¹⁵N shifts (~ -180 ppm vs -100 ppm relative to nitromethane). Compare your protonated pyrazole shifts to these standards to assign the dominant tautomer [2].

  • NOESY/ROESY: Irradiate the ortho-proton of the N-aryl ring.

    • Signal: If you see NOE enhancement at the pyrazole C5-H or C5-substituent, the aryl ring is coplanar or oscillating. Lack of signal implies orthogonal locking (atropisomerism).

Step 3: X-Ray Crystallography (The Trap)
  • Growth: Slow evaporation from MeOH/EtOAc.

  • Analysis: Solve the structure.

  • The "Integrity Check" (Crucial): Overlay the X-ray structure with the DFT Global Minimum.

    • If RMSD < 0.5 Å: The crystal structure is likely the stable solution conformer.

    • If RMSD > 1.0 Å: The crystal structure is a packing artifact . Do NOT use it for docking studies without relaxation.

Part 5: Case Study – Celecoxib

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) illustrates the necessity of this protocol.

  • The Conflict: Early X-ray data suggested a specific twist angle between the pyrazole and the phenyl rings.

  • The Resolution: Solution NMR and DFT studies revealed that the sulfonamide group interacts with the solvent, altering the rotation barrier. The solution ensemble covers a wider range of dihedral angles than the crystal lattice permits.

  • Outcome: Drug design efforts targeting analogs used the solution ensemble (derived from NMR/DFT) to optimize binding affinity, rather than the rigid crystal structure [5, 6].

References

  • Claramunt, R. M., et al. (2025).[4] "1H vs 2H pyrazole tautomer stability solvent effects." Journal of Molecular Structure. 2

  • Alkorta, I., & Elguero, J. (2025). "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate.[5][6][7] 7

  • Clayden, J., et al. (2024). "Atropisomerism in medicinal chemistry: challenges and opportunities." NIH National Library of Medicine. 8[3][9]

  • Liu, J., et al. (2024).[10] "Asymmetric synthesis of atropisomeric arylpyrazoles via direct arylation." Organic & Biomolecular Chemistry. 10[3][9]

  • Chawla, G., et al. (2025).[4][7] "Characterization of solid-state forms of celecoxib." ResearchGate.[5][6][7] 6

  • Alshehri, S., et al. (2025).[4] "Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches." NIH National Library of Medicine. 11[3][9]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine . As a nitrogen-containing heterocycle with a primary amine functionality, this compound presents specific risks regarding acute toxicity, tissue irritation, and environmental persistence.

Effective disposal requires treating this substance not merely as "organic waste," but as a basic, nitrogen-rich toxicant . The protocols below are designed to prevent accidental mobilization (leaching), dangerous incompatibilities (exothermic acid-base reactions), and environmental release.

Chemical Identity & Hazard Logic
PropertySpecificationOperational Implication
Compound Name 3-Isopropyl-1-methyl-1H-pyrazol-5-amineTarget analyte
CAS Number Varies by isomer (Ref: 1124-16-9 for 1-isopropyl isomer; verify specific vendor CAS)Confirm specific isomer CAS on container before manifesting.
Functional Groups Pyrazole ring, Primary Amine (-NH2)Basic character: Reacts exothermically with acids.
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2High Risk: Ingestion or mucosal contact can cause severe injury.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation vector during transfer.

Pre-Disposal Risk Assessment (The "Stop & Check" Phase)

Before initiating disposal, you must validate the waste stream compatibility. This prevents the "cocktail effect" where incompatible waste streams cause drum pressurization or fires.

Critical Incompatibilities
  • Strong Acids: Direct mixing with concentrated acids (HCl, H₂SO₄) will generate significant heat and potentially aerosolize the toxic amine.

  • Oxidizers: Incompatible with nitrates, perchlorates, or permanganates. The pyrazole ring is combustible; mixing with oxidizers creates a fire hazard.

  • Nitrosating Agents: Avoid contact with nitrous acid or nitrites, which can convert the primary amine into unstable diazonium salts or carcinogenic nitrosamines.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Do not dissolve solid waste unnecessarily. Solid waste streams ("Lab Packs") are generally safer and more cost-effective for incineration.

  • Segregation: Isolate the container. Do not empty into a general "solid trash" bin.

  • Primary Containment: Transfer the substance into a screw-top high-density polyethylene (HDPE) or glass jar.

    • Scientist's Note: Double-bagging in LDPE zip-lock bags is acceptable for small quantities (<5g), provided they are placed inside a rigid secondary container.

  • Labeling: Apply a hazardous waste label immediately.

    • Must Read: "Toxic Solid, Organic, N.O.S. (Contains 3-Isopropyl-1-methyl-1H-pyrazol-5-amine)."[1]

    • Hazard Codes: Check "Toxic" and "Irritant."

  • Manifesting: Log the weight. Ensure the waste contractor is aware of the high nitrogen content (requires incineration with NOx scrubbing).

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Most common scenario during synthesis or purification.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: If the solution is acidic (e.g., from a workup), verify the pH.

    • Action: If pH < 4, slowly neutralize with a dilute base (Sodium Bicarbonate) to pH 6–8 before adding to the organic waste drum. This prevents acid-catalyzed polymerization or reaction with other basic wastes in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel.

    • Safety: Perform this operation inside a fume hood to capture volatile solvent vapors and amine dust.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for safe disposal.

DisposalWorkflow Start Waste Generation: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Pack Pack in HDPE/Glass Jar (Do NOT dissolve) Solid->Pack LabelSolid Label: TOXIC SOLID (Organic, Basic) Pack->LabelSolid Final Final Disposal: High-Temp Incineration (NOx Scrubbing Required) LabelSolid->Final SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo pHCheck Check pH Compatibility (Neutralize if Acidic) Halo->pHCheck NonHalo->pHCheck pHCheck->Final

Figure 1: Decision tree for the segregation and packaging of aminopyrazole waste. Note the critical pH check for liquid waste to prevent drum incompatibilities.

Emergency Contingencies: Spill Management

In the event of a spill, immediate action is required to prevent exposure and facility contamination.[2]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double-gloved recommended, min 0.11mm thickness), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do not dry sweep (generates dust).[2][3]

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to hazardous materials.

  • Containment (Liquid):

    • Cover with an absorbent pad or vermiculite.

    • Prohibition:[3][4][5] Do not use sawdust (combustible reaction risk with some amines). Use clay-based or synthetic absorbents.

  • Decontamination:

    • Wipe the surface with a mild dilute acid (e.g., 1% acetic acid or citric acid) to protonate and solubilize residual amine traces, followed by a water rinse.

    • Dispose of all cleanup materials as Hazardous Chemical Waste (Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 1-Isopropyl-3-methyl-1H-pyrazol-5-amine.[1][8] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Personal protective equipment for handling 3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a functionalized aminopyrazole widely utilized as a regiospecific intermediate in the synthesis of protein kinase inhibitors and agrochemicals.[1]

While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , experienced medicinal chemists must treat it with elevated caution due to the bioactive potential of the pyrazole scaffold . As an amine, it possesses basicity and nucleophilicity that facilitate tissue interaction and potential sensitization.

The Golden Rule for this Protocol: Treat this compound as a "Novel Chemical Entity" (NCE). Absence of specific toxicity data (LD50) does not imply absence of toxicity. We operate under Universal Precautions for Nitrogenous Heterocycles .

Hazard Identification & Risk Logic

To select the correct PPE, we must understand the "Why" behind the hazard.

  • Dust Inhalation (Primary Risk): As a crystalline solid, the primary vector for exposure is airborne dust during weighing. The amine functionality can cause irritation to the mucous membranes of the upper respiratory tract [1].

  • Dermal Absorption: Amines can penetrate the stratum corneum. Once absorbed, the pyrazole ring may interact with biological targets.[1]

  • Ocular Damage: Basic amines can cause severe irritation or corneal damage upon contact.

Decision Logic: PPE Selection

The following logic gate determines your required protection level based on the physical state of the material.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Organic Solvent) State->Solution Reaction/Workup Level2 LEVEL 2: Enhanced (Double Glove + Resp. Protection) Solid->Level2 Dust Risk High Level1 LEVEL 1: Standard (Fume Hood + Nitrile) Solution->Level1 In Closed System Solution->Level2 Splash Risk / DCM Solvent

Figure 1: Decision logic for selecting PPE based on operational state. Note that solid handling requires higher respiratory vigilance due to dust generation.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic "Wear Gloves" advice. It is tailored for aminopyrazole handling .

Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Primary Glove Nitrile (4-6 mil) Nitrile provides excellent resistance to solids. Change immediately upon splash.
Secondary Glove Nitrile (Extended Cuff) Double-gloving is mandatory. It creates a sacrificial layer against micro-tears and solvent permeation (especially if dissolved in DCM or DMF) [2].
Respiratory Engineering Control Fume Hood Primary Defense. All open handling must occur inside a certified hood (Face velocity: 80-100 fpm).
Backup PPE N95 or P100 Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Ocular Eye Wear Chemical Splash Goggles Safety glasses are insufficient for amines. Vapors/dust can bypass side shields. Goggles seal the ocular cavity.[2]
Body Lab Coat Poly-cotton / High-neck Must be buttoned to the neck to protect the suprasternal notch.

Operational Workflow: The "Safe Weighing" Protocol

The most critical moment for exposure is transferring the solid from the stock container to the reaction vessel. Static electricity can cause the powder to "jump," creating an aerosol cloud.

Step-by-Step Protocol
  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (absorbs spills, prevents spread).

    • Pre-weigh the receiving flask (tare weight).

  • The Transfer:

    • Do not use a spatula directly into the stock bottle if possible. Pour a small amount into a secondary weigh boat.

    • Use a funnel with a wide bore to transfer into the flask.

    • Technique: If the powder is static-prone, hold the anti-static gun near the neck of the flask during transfer.

  • Solvent Addition (The "Quench"):

    • Add the solvent (e.g., Methanol, DCM) to the solid slowly down the side of the flask to avoid lofting dust.

    • Once dissolved, the inhalation risk drops significantly, but the skin absorption risk (permeation) increases.

Weighing_Workflow Setup 1. Hood Setup (Absorbent Mat + Ionizer) PPE_Check 2. PPE Verification (Double Nitrile + Goggles) Setup->PPE_Check Transfer 3. Static-Controlled Transfer (Use wide-bore funnel) PPE_Check->Transfer Dissolve 4. Solvation (Add solvent to wet powder) Transfer->Dissolve Cleanup 5. Decontamination (Wipe surfaces with weak acid) Dissolve->Cleanup Reaction Start

Figure 2: Operational workflow for safe weighing and solvation of aminopyrazoles.

Waste Disposal & Decontamination

Do not dispose of this chemical in the general organic waste stream if it can be avoided. Segregation is preferred for nitrogen-rich heterocycles.

Decontamination of Glassware

Amines can adhere stubbornly to glass.

  • Rinse 1: Rinse glassware with a dilute acid solution (e.g., 1M HCl or Acetic Acid). This protonates the amine (forming the water-soluble salt), making it easier to remove.

  • Rinse 2: Water.

  • Rinse 3: Acetone/Ethanol.

Disposal Stream
  • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in a dedicated "Hazardous Solid Waste" bin.

  • Liquid Waste: Combine the acid rinses with the aqueous waste stream (if pH adjusted) or the halogenated/non-halogenated organic waste stream depending on the solvent used. Label clearly: "Contains Amines."

Emergency Response (First Aid)

  • Eye Contact: IMMEDIATE FLUSHING. Amines are basic; time is tissue. Flush for 15 minutes minimum. Hold eyelids open.

  • Skin Contact: Remove contaminated clothing immediately.[3] Wash with soap and copious water.[3][4][5][6] Do not use solvent (ethanol) to wash skin, as this may increase absorption.

  • Spill (Solid): Do not dry sweep. Cover with a damp paper towel (or oil-soaked vermiculite) to trap dust, then scoop into a waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[7][8]

  • Ansell Chemical Protection Guide. (2024). Permeation & Degradation Database for Amines.

  • PubChem Compound Summary. (2024). 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (Analogous Data). National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.